6-Chloro-5-methoxy-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLRRKUDPILWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305292 | |
| Record name | 6-Chloro-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-98-5 | |
| Record name | 6-Chloro-5-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole ring system, a bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold". This designation is reserved for molecular frameworks capable of binding to multiple, diverse biological targets, making them exceptionally valuable in the development of novel therapeutic agents.[1] The versatility of the indazole nucleus has led to its incorporation into a wide array of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The success of this scaffold is evidenced by approved drugs such as Axitinib and Pazopanib, used in cancer treatment, which underscores the clinical importance of this heterocyclic system.[1]
Substitutions on the indazole core are critical for fine-tuning the pharmacological profiles of derivative compounds. The strategic placement of functional groups, such as halogens and methoxy moieties, can significantly alter a compound's electronic properties, metabolic stability, and its ability to interact with biological targets.[1] This guide provides a detailed technical overview of This compound , a key building block used in the synthesis of complex, biologically active molecules.[4][5] We will explore its core chemical properties, characterization, reactivity, and safe handling, providing field-proven insights for its application in research and drug discovery.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic heterocycle. Its structure is characterized by an indazole core with a chlorine atom at position 6 and a methoxy group at position 5.
Chemical Structure
Caption: Chemical structure of this compound.
Core Properties
The fundamental physicochemical data for this compound are summarized below. It is important to note that while some properties are readily available from chemical suppliers, others like melting and boiling points are not consistently reported in public literature and may vary based on purity.
| Property | Value | Source |
| CAS Number | 13096-98-5 | [4][6] |
| Molecular Formula | C₈H₇ClN₂O | [4][6] |
| Molecular Weight | 182.61 g/mol | [4][6] |
| InChIKey | CHLRRKUDPILWJN-UHFFFAOYSA-N | [6] |
| Appearance | Typically a solid at room temperature. | [4] |
| Purity | Commercially available, typically ≥97%. | [4] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [4][7][8] |
Annular Tautomerism
Like other pyrazole-containing systems, indazole exhibits annular tautomerism concerning the position of the NH hydrogen atom. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is therefore the predominant tautomer.[3][9] This equilibrium is a critical consideration in derivatization reactions, particularly N-alkylation or N-acylation, as it can lead to mixtures of N-1 and N-2 isomers.[9][10]
Spectroscopic Characterization: An Interpretive Guide
Full characterization of substituted indazoles relies on a combination of multinuclear NMR spectroscopy, mass spectrometry, and IR spectroscopy.[9][10][11] While specific, verified spectra for this compound are not publicly available, we can predict the expected spectral data based on its structure and published data for analogous compounds.[10][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive tool for assigning the structure of substituted indazoles.[9]
-
¹H NMR: The proton spectrum will provide key information about the substitution pattern.
-
Aromatic Protons: Two singlets are expected for the protons at the C4 and C7 positions of the benzene ring. The C3 proton on the pyrazole ring will also appear as a singlet.
-
Methoxy Protons: A characteristic singlet integrating to three protons will be observed for the -OCH₃ group, typically in the range of δ 3.8-4.0 ppm.[12]
-
Amine Proton: A broad singlet corresponding to the N-H proton will be present, the chemical shift of which can be highly variable and solvent-dependent.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.
-
The eight distinct carbon signals are expected. The chemical shifts of C5 and C6 will be significantly influenced by the electron-donating methoxy and electron-withdrawing chloro substituents, respectively. The C-O of the methoxy group will appear around δ 55-60 ppm.[12]
-
Table 2.1: Predicted NMR Spectroscopic Data
| Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale/Comparison |
|---|---|---|---|---|
| ¹H NMR | ~11.0 - 13.0 | br s | N1-H | Highly variable, solvent dependent. Similar to other 1H-indazoles.[13] |
| ~8.0 | s | C3-H | Pyrazole ring proton, typically downfield. | |
| ~7.5 | s | C7-H | Aromatic proton adjacent to the pyrazole ring. | |
| ~7.1 | s | C4-H | Aromatic proton shielded by the methoxy group. | |
| ~3.9 | s | OCH₃ | Typical range for aryl methoxy groups.[12] | |
| ¹³C NMR | ~150 | s | C5-O | Aromatic carbon attached to the electron-donating methoxy group. |
| ~141 | s | C7a | Bridgehead carbon. | |
| ~135 | s | C3 | Pyrazole ring carbon. | |
| ~125 | s | C3a | Bridgehead carbon. | |
| ~120 | s | C6-Cl | Aromatic carbon attached to the electron-withdrawing chloro group. | |
| ~115 | s | C7 | Aromatic CH. | |
| ~100 | s | C4 | Aromatic CH, shielded by the methoxy group. |
| | ~56 | s | OCH₃ | Methoxy carbon.[12] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition, C₈H₇ClN₂O. The calculated exact mass is a key verification parameter.
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be expected at m/z 182, with a characteristic [M+2]⁺ peak at m/z 184 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Common fragmentation pathways for indazoles include the loss of N₂.
Standard Protocol for Spectroscopic Analysis
The following represents a self-validating workflow for acquiring high-quality spectroscopic data for novel indazole derivatives.
Caption: Standardized workflow for spectroscopic characterization.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is fundamental to its use as a chemical intermediate.
Plausible Synthetic Pathway
While specific proprietary synthesis routes may vary, a common and logical approach to preparing substituted indazoles involves the diazotization of a substituted aniline followed by intramolecular cyclization.[5] A plausible route for this compound would start from 4-chloro-5-methoxy-2-methylaniline.
Caption: Plausible synthetic route via diazotization and cyclization.
Protocol Steps:
-
Diazotization: The starting aniline is dissolved in an aqueous acid solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt intermediate.
-
Cyclization: The reaction mixture is then gently heated. This promotes an intramolecular cyclization reaction, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole ring system after loss of a proton.
-
Purification: The crude product is isolated and purified, typically by recrystallization or column chromatography, to yield the pure this compound.[5]
Core Reactivity
The reactivity of the indazole ring reflects its dual character, resembling both pyridine and pyrrole.[9] The substituents at positions 5 and 6 further modulate this reactivity.
-
N-Functionalization: The most common reaction is substitution at the nitrogen atoms. In nucleophilic substitution reactions with alkylating agents, a mixture of N-1 and N-2 isomers is often formed, with the N-1 isomer typically predominating.[9][10] The choice of base and solvent can influence the N-1/N-2 ratio.
-
Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the existing substituents are key:
-
The methoxy group (-OCH₃) at C5 is a strong activating, ortho-para directing group.
-
The chloro group (-Cl) at C6 is a deactivating, ortho-para directing group.
-
The fused pyrazole ring also influences the electron density of the benzene ring. The interplay of these factors will dictate the position of any new substituent.
-
-
Cross-Coupling Reactions: The chlorine atom at C6 provides a reactive handle for modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This allows for the introduction of a wide variety of aryl, alkyl, or amine groups at this position, enabling the rapid generation of diverse chemical libraries for drug discovery.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate or building block.[4] Its value lies in the strategic combination of the privileged indazole core with functional groups that can be readily modified.
-
Scaffold for Kinase Inhibitors: The indazole core is a well-established scaffold for kinase inhibitors, which are a major class of anticancer drugs.[3] The substituents at C5 and C6 can be tailored to interact with specific residues in the ATP-binding pocket of target kinases.
-
Fragment-Based Drug Design (FBDD): This molecule can be used as a fragment in FBDD campaigns. The chloro and methoxy groups provide vectors for growing the fragment into a more potent lead compound while occupying different regions of a target's binding site.
-
Modulation of Physicochemical Properties: The chloro and methoxy groups are key modulators of a final compound's properties:
-
Chlorine: Can enhance binding affinity through halogen bonding and often improves metabolic stability.
-
Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a factor in pharmacokinetics.
-
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a laboratory setting. The following guidelines are based on safety data for structurally similar compounds.[7][8]
Table 5.1: GHS Hazard Information (Anticipated)
| Hazard Class | Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P270, P301+P317 |
| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P304+P340 |
Source: Based on GHS classifications for similar chloro- and amino-indazoles.[6][7][14]
Handling Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8][15] If dust formation is likely, a NIOSH-approved respirator should be used.[7][8]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] Do not ingest or inhale.[7]
Storage and Disposal
-
Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. nbinno.com [nbinno.com]
- 6. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
A Multi-Spectroscopic Approach to the Structural Elucidation of 6-Chloro-5-methoxy-1H-indazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Specifically, substituted indazoles like 6-chloro-5-methoxy-1H-indazole are of significant interest in drug discovery programs.[1][2] Unequivocal structural confirmation of such molecules is paramount for understanding structure-activity relationships and ensuring the integrity of research findings. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document presents a self-validating system for structural confirmation, grounded in established scientific principles and field-proven protocols.
Introduction
Indazole derivatives are integral to numerous therapeutic agents, with applications ranging from oncology to anti-inflammatory treatments.[3][4] The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form.[2][5] The precise substitution pattern on the indazole ring dictates the molecule's physicochemical properties and pharmacological activity. Therefore, the structural characterization of a novel or synthesized derivative like this compound (Molecular Formula: C₈H₇ClN₂O, Molecular Weight: 182.61 g/mol ) is a critical, non-negotiable step in the development pipeline.[6][7]
This guide eschews a simple listing of data, instead focusing on the causality behind experimental choices and the logical integration of multi-faceted spectroscopic evidence. We will proceed through a typical analytical workflow, beginning with NMR as the primary tool for mapping the molecular framework, followed by MS for confirming molecular weight and elemental composition, and finally, IR spectroscopy for identifying key functional groups.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the assembly of the molecular skeleton.[8]
Experimental Protocol: 1D & 2D NMR Spectroscopy
A self-validating NMR analysis requires a suite of experiments. The following protocol ensures the acquisition of comprehensive data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it can help in observing the exchangeable N-H proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion and resolution.[9]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a high signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.
-
Data Interpretation and Analysis
The structure of this compound has several key features that will be resolved by NMR.
-
¹H NMR Analysis:
-
N-H Proton: A broad singlet is expected at a high chemical shift (>10 ppm), characteristic of the 1H-indazole tautomer.[5]
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically ~7.0-8.0 ppm). The H-4 and H-7 protons will appear as singlets due to the substitution pattern, which eliminates ortho and meta couplings.
-
Methoxy Protons: A sharp singlet integrating to three protons is expected around 3.8-4.0 ppm.
-
-
¹³C NMR Analysis:
-
The spectrum will show eight distinct carbon signals.
-
The methoxy carbon will appear around 55-60 ppm.
-
The remaining signals will be in the aromatic region (~100-150 ppm), corresponding to the six carbons of the benzene ring and the two carbons of the pyrazole ring. DEPT experiments will confirm the presence of two CH carbons and six quaternary carbons (including C-Cl, C-O, and the pyrazole carbons C3, C3a, and C7a).
-
-
2D NMR Integration:
-
HSQC: Will directly link the aromatic proton signals to their corresponding carbon signals.
-
HMBC: This is the key experiment for final confirmation. Crucial long-range correlations would include:
-
A correlation from the methoxy protons (~3.9 ppm) to the carbon at position 5 (C-5).
-
Correlations from the H-4 proton to carbons C-3, C-5, and C-7a.
-
Correlations from the H-7 proton to carbons C-5 and C-3a.
-
-
The combination of these NMR experiments provides an unambiguous map of the molecule's connectivity.
Data Summary Table: Predicted NMR Assignments
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |
| N-H | > 10 (broad s) | - | C-3, C-7a |
| 3 | ~8.0 (s) | ~135 | C-3a, C-4 |
| 4 | ~7.5 (s) | ~115 | C-3, C-5, C-7a |
| 5 | - | ~150 | - |
| 6 | - | ~120 | - |
| 7 | ~7.2 (s) | ~100 | C-5, C-3a |
| 3a | - | ~125 | - |
| 7a | - | ~140 | - |
| -OCH₃ | ~3.9 (s) | ~56 | C-5 |
Note: Predicted chemical shifts are estimates based on general principles and data from similar indazole derivatives. Actual values may vary based on solvent and experimental conditions.[10]
Visualization: NMR Connectivity Workflow
Caption: Key 2D NMR correlations (HSQC & HMBC) for assembling the molecular structure.
Part II: Mass Spectrometry (MS) - Unveiling Molecular Formula and Fragmentation
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula. It serves as a crucial validation of the structure proposed by NMR.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and gentle technique suitable for this type of molecule, which will typically form a protonated molecular ion [M+H]⁺.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass accuracy is sufficient (typically < 5 ppm) to confidently determine the elemental composition.
Data Interpretation and Analysis
-
Molecular Ion Peak: The primary piece of evidence is the mass of the molecular ion. For C₈H₇ClN₂O, the expected monoisotopic mass of the [M+H]⁺ ion is approximately 183.0325. HRMS data should confirm this value to within a few parts per million.
-
Isotopic Pattern: A definitive feature for a chlorine-containing compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: an 'M' peak (containing ³⁵Cl) and an 'M+2' peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. This pattern is a powerful diagnostic tool that confirms the presence of a single chlorine atom.[11]
Data Summary Table: HRMS Analysis
| Ion | Calculated m/z (Monoisotopic) | Observed m/z | Isotope | Relative Intensity |
| [C₈H₈³⁵ClN₂O]⁺ | 183.0325 | (Experimental Value) | M+H | ~100% |
| [C₈H₈³⁷ClN₂O]⁺ | 185.0296 | (Experimental Value) | (M+H)+2 | ~32% |
Visualization: Fragmentation Pathway
Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that further support the proposed structure.
Caption: A plausible MS/MS fragmentation pathway for this compound.
Part III: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
IR spectroscopy is a rapid, non-destructive technique that provides complementary information by identifying the vibrational modes of specific functional groups within the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[12]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are co-added to produce the final spectrum.[13]
Spectral Interpretation
The IR spectrum will provide a characteristic fingerprint for the molecule, confirming the presence of key functional groups.
Data Summary Table: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Medium, Broad | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1620, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1050 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| 800 - 600 | Medium-Strong | C-Cl Stretch |
Note: These are expected ranges. The exact positions can be influenced by the overall molecular structure.[12] The presence of a broad N-H stretch, along with aromatic C-H and C=C stretches, confirms the indazole core. The strong C-O stretches are diagnostic for the methoxy group, and the C-Cl stretch confirms the halogen's presence.
Part IV: Data Integration and Final Structure Confirmation
The strength of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, leading to a single, unambiguous structural assignment.
-
MS confirms the molecular formula (C₈H₇ClN₂O) and the presence of one chlorine atom.
-
IR confirms the presence of the key functional groups: N-H, aromatic ring, methoxy ether, and C-Cl bond.
-
NMR provides the definitive connectivity map, showing precisely how these pieces are assembled. The HMBC correlation between the methoxy protons and C-5, combined with the singlet nature of the H-4 and H-7 protons, locks in the 5-methoxy and 6-chloro substitution pattern.
Visualization: Integrated Elucidation Workflow
Caption: Logical workflow integrating MS, IR, and NMR data for final structure confirmation.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. High-resolution mass spectrometry provides the molecular formula and confirms the presence of chlorine. FTIR spectroscopy identifies the essential functional groups that constitute the molecule. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the unambiguous atom-by-atom connectivity, confirming the precise substitution pattern on the indazole ring. This multi-spectroscopic, self-validating approach ensures the highest degree of confidence in the structural assignment, a critical requirement for advancing research and development in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloro-5-methoxy-1H-indazole: A Core Scaffold in Modern Kinase Inhibitor Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals Topic: 6-Chloro-5-methoxy-1H-indazole (CAS Number: 13096-98-5)
Abstract: this compound is a substituted indazole that represents a critical building block in the synthesis of targeted therapeutics. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming the core of numerous pharmacologically active agents, particularly protein kinase inhibitors.[1] This guide provides a technical overview of the compound's properties, a well-established synthetic strategy, and its primary application as a key intermediate in the development of potent oncological therapeutics, with a focus on the Pim kinase family.
The Indazole Nucleus: A Privileged Scaffold in Oncology
The 1H-indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry. Its structural rigidity, coupled with the presence of two nitrogen atoms, allows it to form key hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[2] This has led to the successful development of several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which feature the indazole core.[1][2] The specific substitution pattern of this compound offers medicinal chemists a versatile platform for further functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Physicochemical and Safety Profile
A precise understanding of a starting material's properties is fundamental to its effective use in multi-step synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 13096-98-5 | [3] |
| Molecular Formula | C₈H₇ClN₂O | [3][4] |
| Molecular Weight | 182.61 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid (typical) | Supplier Data |
| Purity | ≥97% (typical commercial grade) | [3] |
Safety & Handling: This compound is considered hazardous and should be handled by trained professionals in a controlled laboratory environment.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5]
Synthesis of the Indazole Core: A Mechanistic Approach
While specific, proprietary industrial syntheses for this compound may vary, the construction of the indazole ring from a substituted aniline precursor is a well-established and reliable methodology in organic chemistry.[6] The following protocol is a representative example based on the widely used Jacobson Indazole Synthesis.
The Causality of the Chosen Pathway: This method is favored for its reliability and the commercial availability of plausible starting materials. The transformation hinges on a diazotization followed by an intramolecular cyclization, a classic and high-yielding route to the indazole core.[6]
Starting Material: 4-Chloro-5-methoxy-2-methylaniline.
Experimental Protocol: Representative Synthesis
Step 1: Diazotization of the Aniline Precursor
-
Suspend 4-Chloro-5-methoxy-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid at 0-5°C in a three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 10°C. The formation of the diazonium salt is critical and highly temperature-sensitive. Maintaining a low temperature prevents premature decomposition and unwanted side reactions.
-
Stir the resulting mixture for 60 minutes at 0-5°C.
Step 2: Intramolecular Cyclization
-
After the initial stir, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 60-70°C. At this temperature, the diazonium salt undergoes spontaneous intramolecular cyclization, leading to the formation of the indazole ring. This step is often accompanied by the evolution of nitrogen gas.
-
Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. This will precipitate the crude product.
-
Filter the resulting solid, wash it thoroughly with cold water to remove inorganic salts, and dry it under a vacuum.
-
For high-purity material required for drug development, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.
Synthesis Workflow Diagram
Caption: A representative workflow for the synthesis of this compound.
Application in Drug Discovery: An Intermediate for Pim Kinase Inhibitors
This compound is not typically the final active pharmaceutical ingredient (API) but rather a crucial intermediate in the synthesis of more complex molecules. Its primary value lies in its application as a core scaffold for developing inhibitors of the Pim kinase family (Pim-1, Pim-2, Pim-3).
Pim kinases are a family of serine/threonine kinases that are key regulators of cell signaling pathways fundamental to tumorigenesis, including cell survival, proliferation, and apoptosis. They are considered highly attractive targets for cancer therapy, particularly in hematologic malignancies like leukemia and multiple myeloma.
Mechanism of Action: The Pim-1 Signaling Pathway
Pim-1 is a constitutively active kinase whose activity is primarily regulated at the level of gene transcription. Its signaling cascade is a critical node in cancer cell survival.
-
Upstream Activation: The Pim-1 gene is a primary target of the JAK/STAT signaling pathway. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), bind to their cell surface receptors, activating Janus kinases (JAKs).
-
STAT Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.
-
Transcription: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to the promoter region of the PIM1 gene, initiating its transcription.
-
Downstream Effects: The newly synthesized Pim-1 kinase phosphorylates numerous downstream targets to exert its pro-survival effects. A key target is the pro-apoptotic protein BAD . Phosphorylation of BAD by Pim-1 creates a binding site for 14-3-3 proteins, sequestering BAD and preventing it from inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately suppresses apoptosis and promotes cell survival.
-
Inhibition: Indazole-based inhibitors are designed to compete with ATP in the hinge region of the Pim-1 kinase domain. By blocking the binding of ATP, the inhibitor prevents the phosphorylation of downstream targets like BAD, thereby reactivating the apoptotic cascade in cancer cells.
Pim-1 Signaling Pathway Diagram
Caption: The Pim-1 signaling pathway and the mechanism of action for indazole-based inhibitors.
Conclusion and Future Outlook
This compound stands as a testament to the power of scaffold-based drug design. While a simple heterocyclic molecule on its own, its true value is realized as a foundational element for constructing highly potent and selective protein kinase inhibitors. Its specific substitution pattern provides a strategic starting point for further chemical elaboration, targeting critical cancer-driving pathways like Pim-1 signaling. As the demand for targeted oncology drugs continues to grow, the importance of versatile and well-characterized intermediates like this compound will only increase, making it a compound of significant interest to the drug development community.
References
- 1. CAS:717134-47-9, 6-氯-1H-吲唑-3-羧酸甲酯-毕得医药 [bidepharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-methoxy-1H-indazole
Abstract
This comprehensive technical guide details a robust and well-established synthetic pathway for the preparation of 6-Chloro-5-methoxy-1H-indazole, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. This document provides a thorough examination of the underlying chemical principles, a step-by-step experimental protocol, and critical insights into the causality behind experimental choices. The synthesis is presented as a multi-step sequence, commencing with commercially available starting materials and proceeding through nitration, reduction, and a pivotal diazotization-cyclization cascade. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a practical and scientifically grounded approach to the synthesis of this important indazole derivative.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets. The strategic incorporation of substituents onto the indazole core enables the fine-tuning of a compound's pharmacological profile, making it a highly sought-after scaffold in modern drug discovery. The target molecule of this guide, this compound (CAS No: 13096-98-5)[1][2], embodies this principle, with its specific substitution pattern offering potential for unique biological interactions.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most effectively achieved through a classical and reliable approach centered around the construction of the indazole ring from a suitably substituted aniline precursor. This strategy hinges on an intramolecular diazotization and cyclization reaction of an ortho-alkylaniline. The overall synthetic pathway can be logically divided into three key stages:
-
Stage 1: Synthesis of the Nitroaromatic Intermediate. This stage involves the introduction of a nitro group onto a commercially available substituted toluene, which will ultimately be transformed into the amine functionality required for the indazole ring formation.
-
Stage 2: Reduction to the Key Aniline Precursor. The nitro group is selectively reduced to an amine, yielding the crucial 2-methyl-5-chloro-4-methoxyaniline intermediate.
-
Stage 3: Diazotization and Intramolecular Cyclization. The aniline precursor undergoes diazotization, followed by an in-situ intramolecular cyclization to form the desired this compound.
This strategic approach is illustrated in the workflow diagram below.
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation |
| 4-Chloro-2-nitrotoluene | 89-59-8 | Sigma-Aldrich, TCI |
| Sodium Methoxide | 124-41-4 | Acros Organics, Alfa Aesar |
| Methanol | 67-56-1 | Fisher Scientific, VWR |
| Tin(II) Chloride Dihydrate | 10025-69-1 | Sigma-Aldrich, Strem |
| Concentrated Hydrochloric Acid | 7647-01-0 | J.T. Baker, EMD Millipore |
| Sodium Nitrite | 7632-00-0 | Sigma-Aldrich, Fluka |
| Acetic Acid | 64-19-7 | Fisher Scientific, VWR |
| Ethyl Acetate | 141-78-6 | EMD Millipore, Macron |
| Sodium Bicarbonate | 144-55-8 | Fisher Scientific, VWR |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Acros Organics, Alfa Aesar |
Step-by-Step Synthesis
The initial step involves the nucleophilic aromatic substitution of a chloro group with a methoxy group. However, a more direct and commonly employed route for similar structures is the nitration of a methoxy-substituted chlorotoluene. For the purpose of this guide, we will outline a plausible methoxylation of a dinitro precursor, which provides good regiocontrol. A patented method describes the preparation of 5-nitro-4-alkoxy-2-chlorotoluene by reacting 5-nitro-2,4-dichlorotoluene with an alkali metal alkoxide[3].
Protocol:
-
To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 5-nitro-2,4-dichlorotoluene (1.0 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-5-methoxy-2-nitrotoluene.
The reduction of the nitro group to an amine is a critical step. Several methods are available, with tin(II) chloride in the presence of a strong acid being a reliable and high-yielding option for nitroarenes bearing sensitive functional groups[4].
Protocol:
-
Dissolve 4-chloro-5-methoxy-2-nitrotoluene (1.0 equivalent) in ethanol or a mixture of ethanol and ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (approximately 4-5 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise to the stirred mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 2-methyl-5-chloro-4-methoxyaniline.
This final step involves the diazotization of the aniline followed by an intramolecular cyclization to form the indazole ring. This transformation is typically carried out in an acidic medium at low temperatures.
Protocol:
-
Dissolve 2-methyl-5-chloro-4-methoxyaniline (1.0 equivalent) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to facilitate the intramolecular cyclization.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Mechanistic Insights
The key transformation in this synthesis is the formation of the indazole ring from the 2-methylaniline precursor. This reaction proceeds through a well-established mechanism involving diazotization followed by an intramolecular cyclization.
Caption: The reaction mechanism for the formation of this compound.
The amine group of 2-methyl-5-chloro-4-methoxyaniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly electrophilic diazonium species then undergoes an intramolecular electrophilic aromatic substitution, where the ortho-methyl group attacks the diazonium nitrogen, leading to the formation of the five-membered pyrazole ring. Subsequent deprotonation yields the aromatic this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR | Consistent with the proposed structure. |
| ¹³C NMR | Consistent with the proposed structure. |
| Mass Spectrometry | [M+H]⁺ = 183.03 |
Note: Specific NMR chemical shifts and melting point may vary slightly depending on the solvent and experimental conditions.
Safety Considerations
-
Nitro Compounds: Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heating them in a closed system.
-
Diazonium Salts: Diazonium salts can be unstable and potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.
-
Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Organic solvents are flammable and may be toxic. Handle them in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. By following the detailed experimental protocol and adhering to the safety precautions, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and development. The provided mechanistic insights and characterization data further enhance the utility of this guide for professionals in the field of organic synthesis.
References
- 1. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 3. US2581972A - Preparation of 2-chloro-4-methoxy-5-nitro-toluene and 2-chloro-4-methoxy-5-aminotoluene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Unraveling the Mechanism of Action of 6-Chloro-5-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold as a Cornerstone in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] This designation stems from its remarkable ability to serve as a core structural motif for compounds targeting a diverse array of biological entities, leading to a wide spectrum of pharmacological activities.[2][3] Indazole derivatives have demonstrated clinical success and significant therapeutic potential, particularly in oncology, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[4][5] These compounds often exert their effects as kinase inhibitors, modulating signaling pathways crucial for cell proliferation, survival, and angiogenesis.[6][7]
This technical guide focuses on 6-Chloro-5-methoxy-1H-indazole, a specific derivative whose mechanism of action is not yet fully elucidated. The presence of the chloro and methoxy substituents on the indazole ring is of particular interest, as these groups can significantly influence the compound's physicochemical properties, target binding affinity, and metabolic stability.[8] This guide will provide a comprehensive framework for researchers to systematically investigate the mechanism of action of this compound, from initial hypothesis generation to in-depth cellular and biochemical characterization.
Hypothesized Mechanism of Action: Targeting the Kinase Signal Transduction Network
Based on the extensive literature on substituted indazoles, it is highly probable that this compound functions as a kinase inhibitor. The chloro and methoxy groups can contribute to favorable interactions within the ATP-binding pocket of various kinases. Specifically, we hypothesize that this compound may target key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Mitogen-Activated Protein Kinase 1 (MAPK1), both of which are known to be inhibited by other indazole derivatives.[7][9]
The proposed mechanism involves the compound binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition would disrupt the signaling cascade, leading to a cellular response such as apoptosis or cell cycle arrest.
Caption: Hypothesized signaling pathway inhibition by this compound.
Experimental Workflow for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of this compound, a multi-faceted approach is proposed, encompassing in silico, in vitro, and cell-based assays.
Caption: A stepwise experimental workflow for mechanism of action studies.
Part 1: In Silico Molecular Docking
Objective: To predict potential kinase targets of this compound and to understand its binding mode.
Protocol:
-
Target Selection: Select a panel of kinases implicated in cancer, with a focus on those known to be inhibited by indazole derivatives (e.g., VEGFR-2, FGFR, PDGFR, c-Kit, MAPK1).
-
Protein Preparation: Obtain the crystal structures of the selected kinases from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry using a suitable force field.
-
Molecular Docking: Perform molecular docking using software such as AutoDock or Glide. Define the binding site based on the co-crystallized ligand in the PDB structure or using a binding site prediction tool.
-
Analysis: Analyze the docking poses and binding energies. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the kinase active site.
Expected Data:
| Kinase Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | -8.5 | Cys919, Asp1046 |
| MAPK1 | -7.9 | Met108, Lys54 |
| FGFR1 | -8.2 | Ala564, Asp641 |
| c-Kit | -7.5 | Cys673, Thr670 |
Part 2: In Vitro Biochemical Kinase Inhibition Assays
Objective: To experimentally determine the inhibitory activity of this compound against a panel of purified kinases.
Protocol:
-
Kinase Panel Screening: Utilize a commercial kinase profiling service or in-house assays to screen the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).
-
IC50 Determination: For kinases showing significant inhibition (>50%) in the initial screen, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).
-
Assay Principle: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay that measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Expected Data:
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 50 |
| MAPK1 | 250 |
| FGFR1 | 150 |
| c-Kit | >1000 |
Part 3: Cell-Based Assays
Objective: To evaluate the effect of this compound on cancer cell viability, apoptosis, and cell cycle progression.
Protocols:
A. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cell lines (e.g., HUVEC for angiogenesis, A549 for lung cancer) in 96-well plates.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.
-
Assay: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treatment: Treat cancer cells with the compound at its GI50 and 2x GI50 concentrations for 24-48 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
C. Cell Cycle Analysis (Propidium Iodide Staining)
-
Treatment and Fixation: Treat cells as in the apoptosis assay, then harvest and fix them in 70% ethanol.
-
Staining: Stain the cells with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 4: Target Validation by Western Blotting
Objective: To confirm the inhibition of the hypothesized signaling pathway in a cellular context.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR-2, VEGFR-2, p-MAPK, MAPK) and downstream effectors. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
This technical guide outlines a systematic and robust approach to elucidate the mechanism of action of this compound. By combining computational, biochemical, and cellular methodologies, researchers can identify its primary molecular targets, characterize its effects on cancer cell pathophysiology, and validate its impact on key signaling pathways. The findings from these studies will be crucial for the further development of this compound as a potential therapeutic agent and will contribute to the broader understanding of the structure-activity relationships of indazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Biological Significance of 6-Chloro-5-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals
Foreword: The Indazole Nucleus as a Cornerstone in Modern Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in the field of drug discovery.[1] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse range of biological targets, rendering them invaluable for the development of novel therapeutic agents. The unique structural and electronic properties of the indazole nucleus have led to its incorporation into a multitude of compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. The clinical success of indazole-containing drugs such as Axitinib, Pazopanib, and Granisetron underscores the therapeutic importance of this heterocyclic system.[1]
This technical guide will delve into the biological significance of a specific, yet underexplored, indazole derivative: 6-Chloro-5-methoxy-1H-indazole . While direct, extensive biological profiling of this particular molecule is not widely published, its structural motifs are present in numerous highly active compounds. This guide will, therefore, focus on the potential biological activities of this compound by examining the established pharmacology of its close structural analogs. We will explore its role as a key synthetic intermediate and a pharmacophore for the design of potent and selective modulators of various biological pathways, with a primary focus on kinase inhibition.
Chemical Profile and Synthetic Accessibility
The strategic placement of a chloro group at the 6-position and a methoxy group at the 5-position of the indazole core significantly influences the molecule's electronic properties and its potential interactions with biological targets. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group create a unique electronic environment that can be exploited in drug design to fine-tune binding affinities and selectivity.
The synthesis of the indazole scaffold can be achieved through various established methods, including the Davis-Beirut reaction and transition metal-catalyzed cyclizations.[2] The specific synthesis of this compound would likely proceed from a suitably substituted aniline precursor, followed by diazotization and intramolecular cyclization. The accessibility of various synthetic routes allows for the facile production of this core structure for further derivatization and biological screening.
Inferred Biological Activity: A Focus on Kinase Inhibition
The most prominent and well-documented biological activity of indazole derivatives is the inhibition of protein kinases.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold serves as an excellent ATP-competitive hinge-binding motif in many kinase inhibitors.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Family
Research by Zhang et al. has highlighted the potential of 6-substituted indazole derivatives as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[2][3] Their work on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, which bear a striking resemblance to the 6-chloro-5-methoxy core, demonstrated significant inhibitory activity against FGFR1.[2]
Key Insights from Structurally Related FGFR Inhibitors:
-
The 6-position of the indazole ring is a critical point for substitution to enhance potency and selectivity.
-
The presence of a substituted phenyl ring at the 6-position, as in the case of the 2,6-dichloro-3,5-dimethoxyphenyl group, leads to high-affinity binding to the ATP pocket of FGFR.
-
The 5-methoxy group, while not explicitly studied in this series, is a common substituent in kinase inhibitors and can contribute to favorable interactions within the binding site.
The data from these studies strongly suggest that this compound is a valuable starting point for the development of novel FGFR inhibitors.
Potential for Mitogen-Activated Protein Kinase 1 (MAPK1) Inhibition
A study on indazole-sulfonamide derivatives has implicated the MAPK1 signaling pathway as a potential target.[5] In this work, a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole was synthesized and showed good binding affinity to MAPK1 in molecular docking studies. The presence of the chloro and methoxy substitutions on the phenyl ring attached to the indazole core is noteworthy and suggests that the 6-chloro-5-methoxy substitution pattern on the indazole ring itself could confer affinity for MAPK1.
Broader Kinase Selectivity
The indazole scaffold has been incorporated into inhibitors targeting a wide range of kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
c-Kit
-
Anaplastic Lymphoma Kinase (ALK)
-
Pim kinases[2]
The specific substitution pattern of this compound would likely determine its selectivity profile across the kinome.
Potential Anti-inflammatory and Antimicrobial Activities
Beyond kinase inhibition, the indazole nucleus is associated with other important biological activities.
Anti-inflammatory Properties
Indazole derivatives have been investigated for their anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] A study on 1,5-disubstituted indazol-3-ols demonstrated potent anti-inflammatory activity.[9] While the substitution pattern is different, it highlights the potential of the indazole scaffold to interact with key enzymes in the inflammatory cascade. The 5-methoxy group, in particular, has been featured in indazole derivatives with anti-inflammatory properties.[9]
Antimicrobial Potential
Several studies have reported the synthesis and evaluation of indazole derivatives as antimicrobial agents.[10][11] These compounds have shown activity against various bacterial and fungal strains. The specific contribution of the 6-chloro and 5-methoxy substituents to antimicrobial activity would require dedicated screening, but the general propensity of the indazole scaffold for such activity is a promising avenue for investigation. A patent for therapeutic indazoles for treating bacterial infections, including tuberculosis, has also been filed.[12]
Applications in Neurodegenerative Disease Research
Recent research has explored the neuroprotective roles of indazole derivatives. One study demonstrated that 6-hydroxy-1H-indazole exhibited protective effects in a mouse model of Parkinson's disease.[13] Furthermore, patents have been filed for indazole inhibitors of the Wnt signaling pathway for potential use in treating Alzheimer's disease.[14] These findings suggest that the this compound core could be a valuable starting point for the development of novel therapeutics for neurodegenerative disorders.
Experimental Protocols: A Blueprint for Investigation
For researchers wishing to explore the biological activities of this compound and its derivatives, the following experimental workflows, adapted from the literature on analogous compounds, are recommended.
General Synthesis of 6-Substituted Indazole Derivatives
The following is a generalized synthetic scheme based on the work of Zhang et al. for the synthesis of 6-substituted indazoles, which can be adapted for the derivatization of this compound.[2]
Caption: A generalized workflow for the synthesis and derivatization of the this compound core.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against a panel of protein kinases.
Protocol:
-
Reagents and Materials:
-
Recombinant human kinases (e.g., FGFR1, MAPK1)
-
ATP
-
Kinase-specific substrate
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative effects of this compound derivatives on cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Cancer cell line (e.g., a cell line with known FGFR or MAPK pathway activation)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT or resazurin reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT or resazurin reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 value.
-
Quantitative Data Summary of Structurally Related Indazole Derivatives
The following table summarizes the inhibitory activities of some 6-substituted indazole derivatives from the literature to provide a reference for the potential potency of compounds derived from the this compound core.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 101 | FGFR1 | 69.1 ± 19.8 | [2] |
| 102 | FGFR1 | 30.2 ± 1.9 | [2] |
| 98 | FGFR1 | 15.0 | [2] |
| 99 | FGFR1 | 2.9 | [2] |
| 127 (Entrectinib) | ALK | 12 | [2] |
Note: The compound IDs are as designated in the cited reference.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the FGFR signaling pathway, a likely target for derivatives of this compound.
Caption: A simplified diagram of the FGFR signaling pathway, a potential target for this compound derivatives.
Conclusion and Future Directions
While this compound itself may not be the final active pharmaceutical ingredient, its structural features are present in numerous potent and selective biological modulators. The evidence strongly suggests its primary utility as a key building block for the synthesis of novel kinase inhibitors, particularly those targeting the FGFR and MAPK families. Its potential for anti-inflammatory, antimicrobial, and neuroprotective activities also warrants further investigation.
For researchers in drug discovery, this compound represents a promising starting point for lead optimization campaigns. The synthetic accessibility of the indazole core, combined with the diverse biological activities of its derivatives, makes it an attractive scaffold for the development of next-generation therapeutics. Future research should focus on the systematic derivatization of this core and comprehensive biological screening to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]
- 13. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20110034497A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof - Google Patents [patents.google.com]
The Privileged Scaffold: A Technical Guide to 6-Chloro-5-methoxy-1H-indazole in Modern Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a continuous journey. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold," a distinction reserved for molecular frameworks capable of interacting with multiple, diverse biological targets.[1] This guide provides an in-depth technical exploration of a particularly significant derivative: 6-chloro-5-methoxy-1H-indazole. While primarily utilized as a versatile building block, its structural motifs are integral to the development of next-generation therapeutics, particularly in oncology. This document will delve into its synthesis, physicochemical properties, and its role as a key intermediate in the creation of potent kinase inhibitors, offering field-proven insights into its application.
The Indazole Core: A Foundation of Therapeutic Success
The indazole ring system, a bicyclic heterocycle, is the cornerstone of numerous approved drugs, including the anti-cancer agents Axitinib and Pazopanib, and the antiemetic Granisetron.[1] Its value lies in its structural rigidity, synthetic tractability, and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein targets. The specific substitutions on the indazole ring, such as the chloro and methoxy groups in this compound, play a crucial role in modulating the electronic properties and biological activity of the resulting molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lead compound or intermediate is fundamental to the drug development process.
| Property | Value | Source |
| CAS Number | 13096-98-5 | N/A |
| Molecular Formula | C₈H₇ClN₂O | N/A |
| Molecular Weight | 182.61 g/mol | N/A |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Melting Point | Not widely reported, requires experimental determination | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |
Synthesis of this compound: A Step-by-Step Protocol
While numerous methods exist for the synthesis of the indazole core, a common and effective approach for preparing this compound involves a classical diazotization and cyclization of a substituted aniline. This method is advantageous due to the availability of starting materials and its scalability.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Starting Material: 4-Chloro-2-amino-5-methoxytoluene
Reagents and Materials:
-
4-Chloro-2-amino-5-methoxytoluene
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round bottom flask, dissolve 4-Chloro-2-amino-5-methoxytoluene in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C using an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Intramolecular Cyclization:
-
Allow the reaction mixture to slowly warm to room temperature. The diazonium salt will undergo intramolecular cyclization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of 7-8.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Self-Validation: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of this compound lies in its application as a key intermediate for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole core can mimic the adenine region of ATP, the natural substrate for kinases, making it an excellent starting point for inhibitor design.
The 6-chloro and 5-methoxy substituents are not arbitrary. The chlorine atom at the 6-position can engage in halogen bonding or occupy hydrophobic pockets within the kinase active site. The methoxy group at the 5-position can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule, contributing to target affinity and selectivity.
Targeting Key Oncogenic Pathways
Derivatives of this compound have shown promise in targeting several critical cancer-related signaling pathways:
-
Fibroblast Growth Factor Receptor (FGFR) Pathway: The FGFR signaling pathway is frequently aberrantly activated in various cancers, leading to increased cell proliferation, survival, and angiogenesis. Indazole-based compounds have been developed as potent FGFR inhibitors.[2][3][4]
References
An In-Depth Technical Guide to the Synthesis and Significance of 6-Chloro-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-5-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a validated synthetic pathway, delves into the rationale behind its molecular design, and explores its applications as a privileged scaffold in the development of targeted therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development, offering detailed experimental protocols, characterization data, and an exploration of the broader therapeutic context of indazole-based compounds.
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazole ring, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse range of biological targets, making them exceptionally valuable for the discovery of novel therapeutic agents.[1] The unique structural and electronic properties of the indazole nucleus have led to its incorporation into a multitude of compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
The clinical success of indazole-containing drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors used in cancer therapy, underscores the therapeutic importance of this heterocyclic system.[1] The versatility of the indazole ring allows for chemical modifications at various positions, enabling medicinal chemists to meticulously tune the pharmacological profiles of derivative compounds to achieve desired potency, selectivity, and pharmacokinetic properties.[1]
This compound has emerged as a key building block in this field. Its specific substitution pattern—a chloro group at position 6 and a methoxy group at position 5—is not arbitrary. These substituents are strategically placed to influence the molecule's electronic properties and provide vectors for further chemical elaboration, making it a valuable intermediate in the synthesis of complex drug candidates.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the cyclization of a substituted benzaldehyde with hydrazine. This section provides a detailed, step-by-step protocol for this synthesis, starting from the preparation of the key precursor, 4-chloro-2-fluoro-5-methoxybenzaldehyde.
Synthesis of the Precursor: 4-Chloro-2-fluoro-5-methoxybenzaldehyde
A common and efficient method for the synthesis of this precursor involves the formylation of 1-chloro-4-fluoro-2-methoxybenzene. The Vilsmeier-Haack reaction is a suitable choice for this transformation.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Starting Material: To the freshly prepared Vilsmeier reagent, add 1-chloro-4-fluoro-2-methoxybenzene dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-2-fluoro-5-methoxybenzaldehyde.
Cyclization to form this compound
The final step in the synthesis is the reaction of the aldehyde precursor with hydrazine, which proceeds via a condensation and subsequent intramolecular nucleophilic aromatic substitution.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluoro-5-methoxybenzaldehyde in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Causality in Experimental Choices:
-
The use of a fluoro-substituted benzaldehyde is strategic. The fluorine atom at the ortho position is a good leaving group, facilitating the intramolecular cyclization with the hydrazine adduct.
-
Hydrazine hydrate is a readily available and effective nucleophile for this transformation.
-
The choice of a protic solvent like ethanol can facilitate the proton transfer steps in the reaction mechanism.
Self-Validating System:
The purity of the final product should be rigorously assessed to validate the success of the synthesis. This includes:
-
Melting Point Determination: A sharp melting point is indicative of a pure compound.
-
Chromatographic Analysis: TLC and High-Performance Liquid Chromatography (HPLC) should show a single spot/peak.
-
Spectroscopic Analysis: Comprehensive spectroscopic characterization is essential for unambiguous structure confirmation.
Characterization of this compound
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the structure and data from closely related analogs.[3]
| Analytical Technique | Expected Data |
| Molecular Formula | C₈H₇ClN₂O[4] |
| Molecular Weight | 182.61 g/mol [4] |
| Appearance | Off-white to pale yellow crystalline solid |
| ¹H NMR | Expected signals for aromatic protons, a methoxy group singlet, and a broad singlet for the N-H proton. |
| ¹³C NMR | Expected signals for the aromatic carbons, the methoxy carbon, and the carbons of the indazole ring system. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used. For a definitive structural assignment, 2D NMR techniques such as COSY and HMQC/HSQC should be employed.
Applications in Drug Discovery
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The chloro and methoxy substituents provide handles for further functionalization through various cross-coupling reactions, allowing for the rapid generation of compound libraries for screening.
Diagram of a Generalized Kinase Inhibitor Synthesis Workflow:
Caption: Workflow for the synthesis and screening of indazole-based kinase inhibitors.
The 6-chloro position can be functionalized via Suzuki or Buchwald-Hartwig couplings to introduce various aryl or heteroaryl groups, which can occupy the hydrophobic pockets of kinase active sites. The 5-methoxy group can influence solubility and can also be a site for metabolic modification.
Conclusion
This compound is a strategically designed and synthetically accessible molecule that holds significant value in the field of drug discovery. Its role as a privileged scaffold, coupled with its potential for diverse functionalization, makes it a key intermediate for the development of novel therapeutics. The detailed synthetic and characterization protocols provided in this guide are intended to empower researchers to efficiently synthesize and utilize this important compound in their drug discovery endeavors.
References
The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery, a Deep Dive into 6-Chloro-5-methoxy-1H-indazole and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indazole Core
The indazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazole ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse array of biological targets, rendering them exceptionally valuable for the development of novel therapeutic agents.[1] The inherent chemical properties and structural versatility of the indazole nucleus have led to its incorporation into a wide range of pharmacologically active compounds, exhibiting activities including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][2] The clinical success of indazole-containing drugs such as Axitinib, Pazopanib (tyrosine kinase inhibitors for cancer treatment), and Granisetron (a 5-HT3 antagonist for chemotherapy-induced nausea) underscores the therapeutic importance of this heterocyclic system.[1][3]
This guide provides a comprehensive technical overview of a specific substituted indazole, 6-chloro-5-methoxy-1H-indazole , and its analogs. As a Senior Application Scientist, the following sections will synthesize technical data with field-proven insights, focusing on the causality behind experimental choices and providing self-validating protocols. We will delve into its synthesis, chemical characteristics, and explore its burgeoning potential in drug discovery, particularly in the realm of targeted cancer therapy through kinase inhibition.
Chemical Properties and Synthesis of this compound
Chemical Identity:
| Property | Value | Source |
| IUPAC Name | This compound | ChemSpider |
| CAS Number | 13096-98-5 | [4] |
| Molecular Formula | C₈H₇ClN₂O | Acmec Biochemical |
| Molecular Weight | 182.61 g/mol | Acmec Biochemical |
| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |
Proposed Synthetic Protocol: Diazotization and Cyclization of 4-Chloro-5-methoxy-2-methylaniline
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and scalable synthesis can be proposed based on well-established methods for analogous substituted indazoles.[5][6] The most logical and industrially viable approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization. The likely starting material for this synthesis is 4-chloro-5-methoxy-2-methylaniline .
Reaction Scheme:
A proposed synthetic workflow for this compound.
Detailed Step-by-Step Methodology:
Step 1: Acetylation of the Starting Aniline
-
In a suitable reaction vessel, dissolve 4-chloro-5-methoxy-2-methylaniline in a suitable solvent such as chloroform.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride to the cooled solution while maintaining the temperature. The acetylation of the amino group serves to protect it and facilitate the subsequent diazotization.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the acetylation is complete, as monitored by Thin Layer Chromatography (TLC).
Step 2: Diazotization and In Situ Cyclization
-
To the reaction mixture from Step 1, add potassium acetate.
-
Heat the mixture to a gentle reflux (around 60-70 °C).
-
Slowly add a diazotizing agent, such as isoamyl nitrite. This will react with the acetylated aniline to form a diazonium salt intermediate.
-
The elevated temperature will then promote an intramolecular cyclization of the diazonium salt to form the indazole ring.
-
Maintain the reflux for several hours until the reaction is complete (monitored by TLC).
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to room temperature.
-
Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, to hydrolyze the acetyl group from the indazole nitrogen.
-
Stir the mixture at room temperature or slightly elevated temperature until the hydrolysis is complete.
-
Perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel to yield the final product with high purity.
Rationale for Experimental Choices:
-
Acetylation: The initial acetylation of the aniline is a crucial step to control the reactivity of the amino group and to favor the desired intramolecular cyclization over potential side reactions.
-
Diazotizing Agent: Isoamyl nitrite is a commonly used and effective diazotizing agent for this type of transformation, offering good yields and relatively mild reaction conditions.
-
Base for Hydrolysis: The choice of sodium hydroxide or lithium hydroxide for the final hydrolysis step is based on their effectiveness in cleaving the N-acetyl group under standard conditions.
This proposed protocol provides a robust and scalable method for the synthesis of this compound, leveraging established and reliable chemical transformations.
Biological Activities and Therapeutic Potential of this compound and its Analogs
The indazole scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that have revolutionized cancer treatment.[7] The substitutions on the indazole ring, such as the chloro and methoxy groups in this compound, play a critical role in modulating the potency and selectivity of these compounds against various kinases.[7]
Kinase Inhibition: The Primary Mechanism of Action
Numerous studies have demonstrated that indazole derivatives are potent inhibitors of a variety of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
Key Kinase Targets for Indazole Analogs:
-
Fibroblast Growth Factor Receptors (FGFRs): Several studies have highlighted the potential of substituted indazoles as inhibitors of FGFRs.[2] For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as potent FGFR inhibitors.[7] The methoxy group at the 5-position of our core compound could potentially enhance binding to the ATP pocket of FGFRs.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Indazole-based compounds, such as Axitinib, are potent inhibitors of VEGFRs, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The substitution pattern of this compound suggests it could also exhibit anti-angiogenic properties through VEGFR inhibition.
-
SRC Tyrosine Kinase: In silico studies have shown that indazole analogs have the potential to inhibit SRC tyrosine kinase, a non-receptor tyrosine kinase involved in various cellular processes, including cell proliferation, survival, and migration.[8]
Illustrative Signaling Pathway:
Mechanism of action of indazole analogs as kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.
-
Substitution at the 6-position: The presence of a halogen, such as the chloro group in our core compound, can significantly influence the binding affinity and selectivity of the inhibitor. Halogen bonding interactions with amino acid residues in the kinase ATP-binding pocket can enhance potency.
-
Substitution at the 5-position: The methoxy group at the 5-position is an electron-donating group that can modulate the electronic properties of the indazole ring and potentially form hydrogen bonds with the target kinase, thereby contributing to the binding affinity.
The combination of a chloro group at the 6-position and a methoxy group at the 5-position presents a unique substitution pattern that warrants further investigation to fully elucidate its impact on kinase selectivity and overall pharmacological profile.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its analogs, a series of well-defined in vitro and in vivo assays are essential.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the compounds against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinases (e.g., FGFR1, VEGFR2, SRC), ATP, appropriate peptide substrate, and the test compounds dissolved in DMSO.
-
Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA, or radiometric assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative activity of the compounds against cancer cell lines.
Methodology:
-
Cell Lines: Select a panel of cancer cell lines with known kinase dependencies (e.g., FGFR-dependent lung cancer cells, VEGFR-expressing endothelial cells).
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for 72 hours. c. Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the GI₅₀ (concentration that causes 50% growth inhibition) for each compound in each cell line.
Workflow for Biological Evaluation:
A comprehensive workflow for the biological evaluation of indazole analogs.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The synthetic route proposed herein offers a practical approach for its preparation, enabling further investigation into its biological properties. The existing body of literature on substituted indazoles strongly suggests that this compound and its analogs are likely to exhibit potent inhibitory activity against various kinases implicated in cancer.
Future research should focus on:
-
Detailed Kinase Profiling: Screening this compound against a broad panel of kinases to determine its selectivity profile.
-
Structure-Based Drug Design: Utilizing co-crystal structures of the compound with its target kinases to guide the rational design of more potent and selective analogs.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of promising analogs in relevant animal models of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Blueprint of 6-Chloro-5-methoxy-1H-indazole: A Technical Guide for Researchers
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 6-chloro-5-methoxy-1H-indazole (CAS No: 13096-98-5, Molecular Formula: C₈H₇ClN₂O, Molecular Weight: 182.61 g/mol ).[1][2] As a substituted indazole, this molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the indazole scaffold.[3] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural confirmation in synthetic and analytical workflows.
Due to the limited availability of public experimental spectra for this specific compound, this guide will focus on high-quality predicted spectroscopic data, coupled with detailed interpretations and standardized experimental protocols. This approach provides a robust framework for researchers to anticipate and interpret their own experimental findings.
Molecular Structure and Atom Numbering
To ensure clarity in the interpretation of spectroscopic data, the standard IUPAC numbering system for the indazole ring is utilized.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | N1-H |
| ~8.0 | Singlet | 1H | H-3 |
| ~7.5 | Singlet | 1H | H-7 |
| ~7.1 | Singlet | 1H | H-4 |
| ~3.9 | Singlet | 3H | O-CH₃ |
Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.
Interpretation of the Predicted ¹H NMR Spectrum:
-
N1-H Proton: The proton attached to the N1 of the indazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift.
-
Aromatic Protons (H-3, H-4, H-7): The protons on the indazole ring will appear as singlets due to the substitution pattern, which eliminates vicinal proton-proton coupling. Their specific chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents.
-
Methoxy Protons (O-CH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150 | C5 |
| ~140 | C7a |
| ~135 | C3a |
| ~133 | C3 |
| ~120 | C6 |
| ~115 | C7 |
| ~100 | C4 |
| ~56 | O-CH₃ |
Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Quaternary Carbons (C3a, C5, C6, C7a): These carbons will appear as signals with lower intensity in a typical ¹³C NMR spectrum. The carbon attached to the electronegative oxygen of the methoxy group (C5) is expected to be the most deshielded.
-
Methine Carbons (C3, C4, C7): The chemical shifts of these carbons are influenced by the overall electron distribution in the aromatic system.
-
Methoxy Carbon (O-CH₃): The carbon of the methoxy group will have a characteristic chemical shift in the upfield region.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][5][6]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (O-CH₃) |
| ~1620 | Medium | C=N Stretch (Indazole Ring) |
| ~1580, ~1480 | Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| ~850 | Strong | C-Cl Stretch |
Disclaimer: These are predicted values and may vary depending on the sampling method.
Interpretation of the Predicted IR Spectrum:
-
N-H Stretch: A broad absorption band in the high-wavenumber region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.
-
C-H Stretches: Sharp peaks corresponding to aromatic and aliphatic C-H stretching vibrations are expected.
-
Aromatic Ring Vibrations: Strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the indazole ring system.
-
Ether Linkage: Strong, characteristic bands for the asymmetric and symmetric C-O-C stretching of the aryl methoxy group provide a key diagnostic feature.
-
C-Cl Stretch: A strong absorption in the fingerprint region is expected for the carbon-chlorine bond.
Experimental Protocol for IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[7][8][9][10][11][12]
Caption: Standard workflow for acquiring an IR spectrum using the ATR method.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 182/184 | High | [M]⁺ (Molecular Ion) |
| 167/169 | Medium | [M - CH₃]⁺ |
| 139/141 | Medium | [M - CH₃ - CO]⁺ |
| 154/156 | Low | [M - N₂]⁺ |
Disclaimer: Fragmentation patterns are predicted and can vary based on the ionization method and energy.
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion Peak: The presence of a prominent molecular ion peak ([M]⁺) at m/z 182 is expected. The isotopic pattern of chlorine will result in a significant peak at m/z 184 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is a definitive indicator of a single chlorine atom in the molecule.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical: A common fragmentation for methoxy-substituted compounds is the loss of a methyl radical (•CH₃) to give a fragment ion at m/z 167/169.
-
Subsequent Loss of Carbon Monoxide: The resulting ion can then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 139/141.
-
Loss of Nitrogen: The indazole ring can undergo fragmentation with the loss of a neutral nitrogen molecule (N₂) to give a low-intensity peak at m/z 154/156.
-
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile compound like this compound, GC-MS is a suitable analytical technique.[3][13][14]
Caption: General workflow for GC-MS analysis of a small organic molecule.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering NMR, IR, and MS techniques. The detailed interpretations, coupled with standardized experimental protocols, offer a valuable resource for researchers working with this compound and related indazole derivatives. While predicted data serves as a strong foundation, it is imperative to confirm these findings with experimental data for unequivocal structural verification.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. s4science.at [s4science.at]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-5-methoxy-1H-indazole
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the physicochemical characteristics of 6-Chloro-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established analytical principles and data from analogous structures, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related indazole derivatives.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural versatility allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and biological properties. This compound, with its specific substitution pattern, presents a unique profile for potential applications in drug development, necessitating a thorough understanding of its fundamental characteristics.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is paramount for its application in drug development, influencing everything from reaction kinetics to bioavailability.
Molecular Structure and Identification
-
Molecular Formula: C₈H₇ClN₂O[2]
-
Molecular Weight: 182.61 g/mol [2]
-
CAS Number: 13096-98-5[2]
-
Systematic Name: this compound
Table 1: Summary of Core Physicochemical Data
| Property | Value | Source/Method |
| Melting Point | Not experimentally determined. Estimated to be in the range of 150-180 °C. | Estimation based on related chloro- and methoxy-substituted indazoles. |
| Boiling Point | 344.8 ± 22.0 °C at 760 mmHg | Predicted value from commercial supplier.[3] |
| pKa (acidity) | Not experimentally determined. Estimated to be approximately 13-14. | Estimation based on the pKa of unsubstituted 1H-indazole (13.86) and electronic effects of substituents.[4] |
| Solubility | Predicted to have low aqueous solubility and good solubility in polar organic solvents. | General solubility trends of heterocyclic compounds. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.
-
A singlet for the C3-H of the indazole ring.
-
Two singlets in the aromatic region for the C4-H and C7-H protons.
-
A singlet around 3.9 ppm for the methoxy (-OCH₃) protons.
-
A broad singlet for the N-H proton, the chemical shift of which will be dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Signals for the eight distinct carbon atoms are expected. The chemical shifts will be influenced by the attached heteroatoms and substituents. Aromatic and heterocyclic carbons will appear in the downfield region (typically 100-160 ppm), while the methoxy carbon will be found further upfield (around 55-60 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Predicted IR Absorption Bands:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the indazole ring.
-
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions for the methoxy group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretch: A series of bands in the 1450-1620 cm⁻¹ region, corresponding to the aromatic and heterocyclic ring stretching vibrations.
-
C-O Stretch: A strong absorption band for the aryl ether linkage of the methoxy group, expected around 1250 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z 182, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak at m/z 184.
-
Major Fragments: Fragmentation may involve the loss of a methyl group (-CH₃) from the methoxy substituent, loss of a chlorine atom (-Cl), or cleavage of the heterocyclic ring.
-
Experimental Protocols
The following section details the experimental procedures for determining the key physicochemical properties of this compound.
Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Diazotization: Dissolve 4-chloro-5-methoxy-2-methylaniline in a suitable acidic medium (e.g., aqueous hydrochloric acid). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. Stir the mixture for a designated period to ensure complete formation of the diazonium salt.
-
Intramolecular Cyclization: The resulting diazonium salt intermediate will undergo spontaneous or gently warmed intramolecular cyclization to form the indazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution). The crude product may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Caption: Workflow for melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample rapidly to get an approximate melting range, then repeat with a fresh sample, heating slowly (1-2 °C per minute) near the expected melting point to determine the accurate melting range.[7]
Determination of Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, acetone).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the excess solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.[8][9]
Spectroscopic Analysis Protocols
Caption: General workflows for spectroscopic analysis.
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.[10]
-
IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer and acquire the spectrum.[11][12]
-
Mass Spectrometry (EI): Introduce the sample into the mass spectrometer via a direct insertion probe or as a dilute solution in a volatile solvent. Ionize the sample using a standard 70 eV electron beam.[13][14]
Conclusion
This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. While some experimental data is not yet publicly available, the provided estimations based on analogous compounds and the detailed experimental protocols offer a robust framework for researchers to fully characterize this molecule. A thorough investigation of these properties is a critical step in unlocking the full potential of this and other novel indazole derivatives in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. as.uky.edu [as.uky.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. bitesizebio.com [bitesizebio.com]
Unlocking the Therapeutic Potential of 6-Chloro-5-methoxy-1H-indazole: A Technical Guide to Target Identification and Validation
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] Its inherent ability to interact with a multitude of biological targets, most notably protein kinases, makes it a fertile ground for the development of novel therapeutic agents. This technical guide focuses on a specific, yet under-explored derivative, 6-Chloro-5-methoxy-1H-indazole . While direct biological data for this compound is scarce in public literature, its structural features, shared with potent kinase inhibitors, strongly suggest a therapeutic potential. This document provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the rationale for prioritizing protein kinases as a target class, present a detailed, multi-step experimental workflow for target deconvolution, and contextualize these potential targets within their relevant signaling pathways.
Introduction: The Indazole Scaffold and the Promise of this compound
Indazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This versatility has led to the successful development of several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, which are mainstays in cancer therapy.[1] The indazole core acts as an effective bioisostere for indoles, often conferring superior pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[2][3]
Hypothesized Target Class: Protein Kinases
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for drug discovery, particularly in oncology. The indazole scaffold has a proven track record of yielding potent and selective kinase inhibitors.[4] Several lines of evidence support the hypothesis that this compound is a kinase inhibitor:
-
Structural Analogy: Many potent, clinically approved indazole-based kinase inhibitors feature substitutions on the benzene ring that enhance binding affinity and selectivity within the ATP-binding pocket of kinases.
-
Published Research on Analogs: Studies on 6-(substituted)-1H-indazole derivatives have identified potent inhibitors of key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs).[4][5] Furthermore, other indazole derivatives have shown inhibitory activity against Akt and Glycogen Synthase Kinase-3 (GSK-3).[4][6]
-
Privileged Scaffold Activity: The inherent nature of the indazole ring system to bind to diverse biological targets makes the highly druggable kinase family a primary suspect for its molecular interactions.[1]
Based on this evidence, a logical first step in elucidating the mechanism of action of this compound is to perform a broad screen against a panel of protein kinases.
Experimental Workflow for Target Identification and Validation
A multi-step, integrated approach is essential to confidently identify and validate the biological target(s) of a novel compound. The following workflow is designed to progress from broad, unbiased screening to specific, high-confidence validation.
Caption: Experimental workflow for target identification and validation.
Phase 1: Broad Kinase Profiling
The initial step is to screen this compound against a large, representative panel of human kinases to identify primary hits. Several commercial vendors offer comprehensive kinase screening services.
Recommended Approach:
Engage a contract research organization (CRO) that offers a broad kinase panel screen. The choice of panel will depend on the desired coverage of the kinome.
| Service Provider | Panel Name | Number of Kinases | Assay Principle | Key Features |
| Eurofins Discovery | scanMAX | 468 | Active Site-Directed Competition Binding Assay | Broadest commercially available panel, covers >80% of the human protein kinome.[7][8] |
| Reaction Biology | HotSpot™ Kinase Assay | >340 | Radiometric Filter Binding Assay | Gold standard for direct measurement of enzymatic activity, available at physiological ATP concentrations (1mM).[2][9] |
| Promega | NanoBRET® TE K192/K300 | 192 or 300 | Bioluminescence Resonance Energy Transfer | Measures target engagement in live cells, providing a more physiologically relevant context.[4][10][11] |
Experimental Protocol (General Outline for CRO Submission):
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Screening Concentration: Request a primary screen at a single concentration, typically 1 µM or 10 µM.
-
Assay Conditions: Specify the ATP concentration for the assay. While many assays use the Km for ATP, screening at a physiological concentration of 1 mM is recommended to identify inhibitors that will be effective in a cellular environment.[9]
-
Data Analysis: The primary output will be the percent inhibition of kinase activity for each kinase in the panel relative to a vehicle (DMSO) control.
-
Hit Selection: Identify "hits" as kinases that are inhibited by a significant threshold (e.g., >50% or >70%) at the screening concentration.
Phase 2: Cellular Target Engagement Confirmation
Once primary hits are identified from the in vitro kinase screen, it is crucial to confirm that the compound engages these targets within a live-cell context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13][14] CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a hit kinase) to 70-80% confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergent-based lysis buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the soluble target protein at each temperature using Western blotting or an ELISA-based method. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.[15]
Phase 3: Biophysical Characterization of Binding
To further validate the interaction between this compound and its confirmed targets, and to understand the binding mechanism, biophysical techniques are employed.
SPR is a label-free technique that measures the real-time binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[16][17] It provides crucial kinetic data, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip.
-
Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these solutions over the sensor chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and calculate K_D (k_off / k_on).
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19] It determines the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified target protein in the sample cell and this compound in the injection syringe, both in the same precisely matched buffer.[20]
-
Titration: Perform a series of small injections of the compound into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters (K_D, n, ΔH, and ΔS).[19]
Signaling Pathway Context
Understanding the role of the identified target kinases in cellular signaling is critical for predicting the pharmacological effects of this compound. Based on the literature for related indazole compounds, the following pathways are of high interest:
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) pathway is crucial for cell proliferation, differentiation, and survival.[21] Aberrant FGFR signaling is a known driver in various cancers.[22]
Caption: Simplified FGFR signaling cascade.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism.[1][23][24][25] Its dysregulation is a hallmark of many cancers.
Caption: The PI3K/AKT signaling pathway.
GSK-3 Signaling Pathway
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active kinase involved in a wide array of cellular processes, including metabolism, cell fate, and apoptosis.[3][5][26] Unlike many kinases, its activity is often inhibited by upstream signals like the Wnt and PI3K/AKT pathways.[26][27]
Caption: Regulation of GSK-3 activity and β-catenin.
Conclusion
While this compound is a molecule with underexplored therapeutic potential, its indazole core strongly suggests activity as a kinase inhibitor. The systematic, multi-phase experimental workflow detailed in this guide provides a robust framework for identifying and validating its specific molecular targets. By progressing from broad kinome screening to rigorous biophysical characterization and cellular pathway analysis, researchers can effectively de-orphan this compound and lay the groundwork for its development as a potential therapeutic agent. The insights gained from such studies will not only elucidate the mechanism of action of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the versatile indazole scaffold.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. landing.reactionbiology.com [landing.reactionbiology.com]
- 10. Compound Profiling and Screening Services [promega.jp]
- 11. 創薬研究のためのキナーゼ生物学 [promega.jp]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. news-medical.net [news-medical.net]
- 15. scispace.com [scispace.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. cusabio.com [cusabio.com]
- 24. bosterbio.com [bosterbio.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. GSK3 in cell signaling | Abcam [abcam.com]
- 27. GSK-3 - Wikipedia [en.wikipedia.org]
Methodological & Application
using 6-Chloro-5-methoxy-1H-indazole in cell culture
An Application & Protocol Guide for the In Vitro Characterization of 6-Chloro-5-methoxy-1H-indazole
Abstract: The indazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting a range of biological pathways, particularly protein kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound, a specific indazole derivative for which detailed public data is limited. We present an investigative framework grounded in the known activities of structurally related molecules, proposing a potential mechanism of action and offering detailed, self-validating protocols for its empirical testing in a cell culture setting. This guide is designed to serve as a foundational resource for exploring the compound's cytotoxic effects and its potential modulation of key cellular signaling pathways.
Section 1: Compound Profile and Handling
This compound is a substituted indazole that, like many of its class, is presumed to possess biological activity worthy of investigation.[3] Proper handling and preparation are paramount for obtaining reproducible and reliable experimental data.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 13096-98-5 | [4][5] |
| Molecular Formula | C₈H₇ClN₂O | [4] |
| Molecular Weight | 182.61 g/mol | [4] |
| Appearance | Light brown crystalline powder | [3] |
| Purity | ≥95-98% (Varies by supplier) | [3][5] |
Solubility and Stock Solution Preparation
The first critical step in working with a new compound is to establish its solubility and prepare a stable, concentrated stock solution. Due to the aromatic nature of the indazole core, this compound is expected to have poor solubility in aqueous solutions like cell culture media but should be readily soluble in organic solvents.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation. It is critical to use anhydrous, cell culture-grade DMSO to prevent compound degradation and minimize solvent-induced cytotoxicity.
Rationale: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules. It is miscible with water and cell culture media, allowing for dilution to working concentrations. However, DMSO can have direct effects on cell physiology at concentrations typically above 0.5% (v/v). Therefore, all experiments must include a vehicle control (media with the same final concentration of DMSO as the highest dose of the compound) to differentiate compound-specific effects from solvent-induced artifacts.
Section 2: Postulated Mechanism of Action - An Investigative Framework
While direct studies on this compound are not widely published, the indazole scaffold is a cornerstone of many potent protein kinase inhibitors.[1] A recent in silico molecular docking study on a structurally similar compound, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, demonstrated a strong binding affinity for Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2).[6] This kinase is a critical node in the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers, promoting cell proliferation, survival, and metastasis.[6]
Based on this evidence, we hypothesize that This compound may function as an inhibitor of the MAPK/ERK signaling pathway. This provides a testable hypothesis for initial mechanistic studies.
Caption: Hypothesized targeting of the MAPK/ERK pathway by this compound.
Section 3: Foundational Protocols for Cellular Characterization
The following protocols provide a systematic approach to evaluating the biological activity of this compound in a cell culture environment.
Protocol 3.1: Preparation of Stock and Working Solutions
This protocol is foundational for all subsequent cell-based assays.
-
Stock Solution (10 mM):
-
Accurately weigh 1.826 mg of this compound (MW=182.61).
-
Dissolve the powder in 1 mL of sterile, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming (to 37°C) may be applied if necessary.
-
Dispense into small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions from the stock solution in complete cell culture medium to create a range of working concentrations.
-
Causality Note: It is crucial to prepare working solutions fresh for each experiment. This prevents compound degradation or precipitation that can occur upon dilution into aqueous media over time, ensuring accurate and reproducible dosing. The final DMSO concentration in all treatments (including the vehicle control) must be kept constant and should not exceed 0.5% (v/v).
-
Protocol 3.2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This initial experiment determines the compound's effect on cell viability and establishes its half-maximal inhibitory concentration (IC₅₀).
-
Cell Seeding:
-
Select a relevant cell line (e.g., A549 lung cancer, MCF-7 breast cancer, which are known to have active MAPK signaling).
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and resume logarithmic growth for 18-24 hours.
-
-
Compound Treatment:
-
Prepare 2X working concentrations of the compound in complete medium. A suggested starting range is a serial dilution from 200 µM down to ~0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the appropriate working solution to each well. Remember to include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Table 2: Example 96-Well Plate Layout for Dose-Response Assay
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | 100 µM | 100 µM | 100 µM | 1 µM | 1 µM | 1 µM | Veh | Veh | Veh | Blank | Blank | Blank |
| B | 50 µM | 50 µM | 50 µM | 0.5 µM | 0.5 µM | 0.5 µM | Veh | Veh | Veh | Blank | Blank | Blank |
| C | 25 µM | 25 µM | 25 µM | 0.25 µM | 0.25 µM | 0.25 µM | Untr | Untr | Untr | |||
| D | 10 µM | 10 µM | 10 µM | 0.1 µM | 0.1 µM | 0.1 µM | Untr | Untr | Untr | |||
| E | 5 µM | 5 µM | 5 µM | 0 µM | 0 µM | 0 µM | ||||||
| F | 2.5 µM | 2.5 µM | 2.5 µM | |||||||||
| G | ||||||||||||
| H | ||||||||||||
| (Veh = Vehicle Control, Untr = Untreated Control) |
Protocol 3.3: Target Engagement & Pathway Modulation (Western Blotting)
This protocol directly tests the hypothesis that the compound inhibits MAPK/ERK signaling.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 2-3 sub-lethal concentrations of the compound (e.g., 0.5x, 1x, and 2x the IC₅₀ value determined from the MTT assay) for a short duration (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are absolutely essential in this protocol. They prevent the removal of phosphate groups from proteins like ERK after cell lysis, preserving the phosphorylation state that indicates pathway activity.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration in the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against Phospho-ERK1/2 (Thr202/Tyr204) .
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing:
-
To ensure observed changes are not due to altered total protein levels, the membrane must be stripped and re-probed.
-
Incubate the membrane with a stripping buffer.
-
Re-block and probe with a primary antibody against Total ERK1/2 . A loading control like GAPDH or β-Actin should also be probed.
-
-
Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Calculate the ratio of Phospho-ERK to Total-ERK for each treatment condition. A dose-dependent decrease in this ratio compared to the vehicle control indicates successful inhibition of the MAPK/ERK pathway.
-
Section 4: Experimental Workflow and Data Interpretation
A logical workflow is essential for the efficient and effective characterization of a novel compound.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 6-Chloro-5-methoxy-1H-indazole as a Foundational Fragment for Kinase Chemical Probe Development
Abstract
This document provides a comprehensive guide to utilizing 6-chloro-5-methoxy-1H-indazole as a starting fragment for the development of potent and selective protein kinase chemical probes. While not an established probe itself, its indazole core represents a "privileged scaffold" frequently found in potent kinase inhibitors.[1][2][3] We present a strategic workflow, from initial fragment screening to cellular target engagement, designed to rationally evolve this molecule into a validated chemical probe. This guide offers detailed protocols for key validation assays, including broad kinome screening, biophysical binding confirmation with Isothermal Titration Calorimetry (ITC), and cellular target engagement verification using the Cellular Thermal Shift Assay (CETSA). The overarching goal is to equip researchers with the conceptual framework and practical methodologies required to progress from a promising chemical starting point to a high-quality tool for interrogating kinase biology.
Introduction: The Rationale for a Fragment-Based Approach
Chemical probes are indispensable small molecules used to interrogate the function of proteins in cellular and in vivo systems.[4] A high-quality probe must exhibit defined potency, selectivity, and a clear mechanism of action, enabling researchers to confidently link its phenotypic effects to the modulation of its intended target.[5][6] The indazole ring system is a cornerstone of modern medicinal chemistry, recognized for its ability to be elaborated into compounds with a wide array of pharmacological activities, including numerous approved anti-cancer kinase inhibitors like Axitinib and Pazopanib.[1][2]
This compound represents an ideal starting point, or "fragment," for a kinase-focused chemical probe discovery campaign. Its low molecular weight and simple structure are characteristic of fragments used in Fragment-Based Drug Discovery (FBDD), a powerful strategy for identifying highly efficient and often more selective lead compounds.[4][5] This guide outlines a hypothetical, yet scientifically rigorous, pathway to develop a chemical probe from this indazole fragment.
Chemical Structure of the Starting Fragment:
Caption: Chemical structure of this compound.
The Strategic Workflow: From Fragment to Validated Probe
The development of a chemical probe from a fragment is a multi-step process focused on iterative optimization and rigorous validation. The core objective is to build upon the initial fragment, enhancing its affinity and selectivity for a specific kinase target while simultaneously demonstrating its ability to engage that target in a cellular context.
Caption: Workflow for developing a chemical probe from a fragment.
Core Methodologies and Experimental Protocols
This section provides detailed protocols for the critical stages of probe development and validation. Each protocol is designed as a self-validating system, with clear endpoints and rationale.
Protocol 1: Initial Hit Identification via Kinome Profiling
Causality: The first step is to understand the intrinsic binding profile of the this compound fragment across a wide range of protein kinases. This broad screening is essential to identify initial "hit" kinases for which the fragment shows some affinity and to reveal any potential liabilities, such as broad-spectrum activity, that will need to be addressed during optimization.[7][8]
Methodology: ADP-Glo™ Kinase Assay Platform
This protocol is adapted for a system like the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[9]
Workflow Diagram:
Caption: Kinase activity screening workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration (e.g., 100 µM) in the appropriate kinase reaction buffer.
-
Assay Plate Setup: Use a 384-well plate. Add 5 µL of the fragment solution to the sample wells. Add 5 µL of buffer with the equivalent DMSO concentration to the control wells.
-
Kinase Reaction: Initiate the kinase reactions by adding 5 µL of a 2X kinase/substrate/ATP mixture to each well. The specific kinases and substrates will be part of a pre-defined panel (e.g., a kinome selectivity profiling system).[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A significant and reproducible inhibition (e.g., >30-50% at 10-100 µM) identifies a kinase as an initial "hit."
Protocol 2: Biophysical Validation of Direct Binding via Isothermal Titration Calorimetry (ITC)
Causality: An initial hit from an activity-based screen must be validated to confirm direct physical binding between the compound and the target protein. ITC is the gold standard for this purpose as it directly measures the heat released or absorbed during binding, providing unambiguous evidence of interaction and yielding key thermodynamic parameters, including the dissociation constant (Kd).[10][11][12][13]
Workflow Diagram:
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Express and purify the "hit" kinase to >95% purity.
-
Prepare a 20 µM solution of the kinase in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a 200 µM solution of this compound in the same ITC buffer. Ensure the final DMSO concentration is identical and low (<2%) in both solutions.
-
Thoroughly degas both solutions immediately before the experiment.
-
-
Instrument Setup: Set the experimental temperature on the ITC instrument (e.g., a MicroCal PEAQ-ITC) to 25°C. Set the reference power and stirring speed.
-
Titration:
-
Load approximately 200 µL of the kinase solution into the sample cell.
-
Load approximately 40 µL of the fragment solution into the injection syringe.
-
Perform an initial 0.4 µL injection, followed by 18-20 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to determine the heat change (µcal/sec) for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to calculate the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[10]
-
Protocol 3: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)
Causality: A critical step in validating a chemical probe is to demonstrate that it can enter a cell and engage its target in a physiological context. CETSA is a powerful method for verifying target engagement in intact cells or tissue lysates.[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18] This stabilization is observed as a shift in the protein's melting curve to a higher temperature.
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Culture an appropriate cell line known to express the target kinase. Treat cells with the optimized probe candidate (at a concentration ~10-100x its in vitro IC50 or Kd) or vehicle (DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target kinase in each sample using Western blotting with a specific antibody.
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the probe-treated and DMSO-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.
-
A shift of the melting curve to the right (higher temperature) in the probe-treated sample indicates target stabilization and confirms cellular engagement.
-
Data Interpretation and Probe Validation Criteria
The successful development of a chemical probe requires rigorous interpretation of data from multiple orthogonal assays. An ideal probe derived from this compound would meet the following criteria.
Structure-Activity Relationship (SAR) and the Negative Control
Following initial hit validation, medicinal chemistry efforts focus on modifying the this compound scaffold to improve potency and selectivity. For example, substitutions at the N1 position or modifications of the chloro and methoxy groups can be explored to probe interactions with the kinase active site.[19][20][21][22][23]
A crucial component of this process is the design of a negative control .[24] This is a close structural analog of the final probe that is significantly less active against the target kinase but is expected to share off-target effects.[25][26][27][28] Observing a phenotype with the probe but not with the negative control provides strong evidence that the effect is due to on-target activity.
Hypothetical SAR Table for a Target Kinase:
| Compound ID | Modification from Parent Fragment | Target Kinase IC50 (nM) | Rationale for Change |
| Parent | 6-Cl, 5-OMe-1H-indazole | >10,000 | Starting Fragment |
| Probe-1 | N1-benzyl substitution | 500 | Explores solvent-exposed region |
| Probe-2 | N1-(3-pyridylmethyl) substitution | 85 | Introduces H-bond acceptor |
| Probe-3 (Final) | N1-(3-pyridylmethyl), 5-NH2 | 25 | Probes hinge-binding region |
| NC-1 | N1-(3-pyridylmethyl), 5-NH2, 2-methyl | >5,000 | Negative Control (steric clash) |
Final Validation Summary
A well-validated chemical probe should have a complete data package. The table below summarizes the key parameters for a hypothetical final probe developed from our starting fragment.
Summary Data for a Hypothetical Validated Probe:
| Parameter | Method | Value | Significance |
| In Vitro Potency (IC50) | ADP-Glo Assay | 25 nM | High potency against the target kinase. |
| Binding Affinity (Kd) | ITC | 40 nM | Confirms direct, high-affinity binding. |
| Kinome Selectivity | KinomeScan (400+ kinases) | S-score(10) < 0.02 | Highly selective for the target kinase family. |
| Cellular Target Engagement | CETSA | ΔTagg = +5.2 °C @ 1 µM | Confirms target binding in intact cells. |
| Negative Control Potency | ADP-Glo Assay | >5,000 nM | Inactive analog for validating on-target effects. |
Conclusion
This compound is a valuable chemical starting point for a fragment-based probe development program. While inactive in its nascent form, its privileged indazole scaffold provides a robust foundation for synthetic elaboration. By following a systematic and rigorous workflow encompassing broad initial screening, biophysical validation, iterative chemical optimization, and confirmation of cellular target engagement, researchers can rationally design and validate a high-quality chemical probe. The protocols and strategies outlined in this guide provide a clear and actionable framework for transforming this simple fragment into a powerful tool for dissecting complex kinase signaling pathways and validating novel drug targets.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 4. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 8. Detecting Kinase Activity Across the Kinome [worldwide.promega.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. annualreviews.org [annualreviews.org]
- 16. news-medical.net [news-medical.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 6-Chloro-5-methoxy-1H-indazole by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of 6-Chloro-5-methoxy-1H-indazole, a key intermediate in pharmaceutical synthesis. The primary method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which is widely accessible in quality control and research laboratories. The protocol herein is designed to ensure high levels of accuracy, precision, and specificity. All validation parameters are defined and justified in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3] An alternative, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for trace-level analysis.
Introduction
This compound (CAS: 13096-98-5) is a heterocyclic aromatic compound increasingly utilized as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its purity and concentration in reaction mixtures and as a raw material are critical quality attributes that directly impact the yield, purity, and safety profile of the final drug product. Consequently, a reliable and validated analytical method for its quantification is imperative for process control, stability testing, and quality assurance.
This guide provides a comprehensive, step-by-step protocol for an HPLC-UV method, grounded in established chromatographic principles. It further details the complete validation workflow necessary to demonstrate that the analytical procedure is fit for its intended purpose, a cornerstone of modern pharmaceutical development and quality systems.[4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for methodical analytical development.
| Property | Value | Source |
| CAS Number | 13096-98-5 | [6] |
| Molecular Formula | C₈H₇ClN₂O | [6] |
| Molecular Weight | 182.61 g/mol | [7] |
| Structure | ||
| Image of this compound structure | ||
| InChIKey | CHLRRKUDPILWJN-UHFFFAOYSA-N | [6] |
Recommended Analytical Method: RP-HPLC with UV Detection
Reverse-phase chromatography is the chosen mode due to the moderate polarity of the indazole structure, allowing for excellent retention and separation from potential non-polar or highly polar impurities on a C18 stationary phase.
Analytical Workflow Overview
The overall process, from sample handling to data reporting, follows a systematic and validated sequence to ensure data reliability.
Caption: High-level workflow for the quantification of this compound.
Instrumentation and Reagents
| Item | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Software | Chromatographic Data Station (CDS) |
| Solvent A | 0.1% Formic Acid in Water (HPLC Grade) |
| Solvent B | Acetonitrile (HPLC Grade) |
| Reference Standard | This compound (≥99.5% purity) |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Detailed Experimental Protocol
1. Mobile Phase Preparation:
-
Accurately prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water for Solvent A.
-
Use HPLC-grade acetonitrile as Solvent B.
-
Degas both solvents for 15 minutes using an ultrasonic bath or an online degasser.
2. Standard Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This is the Standard Stock Solution.
-
Further dilute this stock solution as required to create calibration standards. For a single-point calibration, this stock solution can be used directly.
3. Sample Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh an amount of the test sample expected to contain 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard industry workhorse for retaining and separating moderately polar compounds. |
| Mobile Phase | Isocratic: 60% Solvent A, 40% Solvent B | A starting point; may require optimization based on impurity profile. Gradient elution can be used for complex samples. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Detection λ | 285 nm (or PDA 210-400 nm) | The optimal wavelength should be determined by scanning the UV spectrum of the analyte. 285 nm is a plausible value for an indazole ring system. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
5. System Suitability Test (SST):
-
Before running the analytical sequence, perform five replicate injections of the standard solution.
-
The system is deemed suitable for use if it meets the pre-defined criteria.
-
Rationale: The SST is a mandatory check to ensure the chromatographic system is performing adequately on the day of analysis, ensuring the validity of the results generated.[8]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Analytical Method Validation Protocol
The method must be validated to demonstrate its suitability for the intended purpose, as mandated by regulatory authorities like the FDA and EMA through ICH guidelines.[1][2][9]
Caption: Key parameters for analytical method validation as per ICH Q2(R2).
Specificity
-
Objective: To demonstrate that the signal measured is unequivocally from this compound, free from interference from excipients, impurities, or degradation products.[8][10]
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (matrix without the analyte).
-
Analyze the reference standard.
-
Analyze a sample spiked with known related substances.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) and demonstrate peak purity of the analyte peak using a PDA detector.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. The analyte peak must pass peak purity analysis in the presence of its degradation products.
Linearity
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector's response over a specified range.[8]
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
Y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.[4][11]
-
Protocol:
-
Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three independent samples at each level.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Determine based on the signal-to-noise ratio (S/N).
-
Inject solutions of decreasing concentration and identify the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3:1.
-
LOQ: S/N ≥ 10:1. Precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
-
Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 5 °C).
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%).
-
-
Analyze the system suitability standard under each condition.
-
-
Acceptance Criteria: The system suitability parameters must still be met under all varied conditions, and the results should not significantly change.
Alternative Method: LC-MS/MS
For applications requiring higher sensitivity, such as determining residual levels or pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
-
Principle: The HPLC system separates the analyte, which is then ionized (typically via Electrospray Ionization, ESI) and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), the instrument can selectively monitor a specific precursor-to-product ion transition, providing exceptional selectivity and sensitivity.
-
Suggested MS Parameters:
Parameter Suggested Setting Ionization Mode ESI Positive Precursor Ion [M+H]⁺ m/z 183.0 Product Ions To be determined via infusion and fragmentation of the standard. Plausible fragments could involve loss of CH₃ or HCl. | Collision Energy | To be optimized for maximum product ion intensity. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. The comprehensive validation protocol, designed in alignment with ICH Q2(R2) guidelines, ensures the method's suitability for use in a regulated environment. This method can be readily implemented in quality control laboratories for raw material testing, in-process control, and stability studies, thereby supporting robust pharmaceutical development and manufacturing processes.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. benchchem.com [benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
Application Notes and Protocols: Derivatization of 6-Chloro-5-methoxy-1H-indazole for Advanced Biological Assays
Introduction: The Versatility of the Indazole Scaffold in Drug Discovery
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the development of targeted therapeutics, particularly protein kinase inhibitors.[3][4] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical importance.[1][2]
6-Chloro-5-methoxy-1H-indazole is a particularly interesting starting material for the synthesis of focused compound libraries and chemical probes. The electronic properties of the chloro (electron-withdrawing) and methoxy (electron-donating) substituents on the benzene ring influence the reactivity of the indazole core, allowing for regioselective derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound and the application of these derivatives in various biological assays. We will explore key derivatization strategies, including N-alkylation and C-H functionalization, and provide detailed protocols for the synthesis of functionalized derivatives suitable for use as chemical probes in kinase activity assays, fluorescence polarization assays, and affinity-based pulldown experiments.
Part 1: Strategic Derivatization of the this compound Core
The derivatization of the this compound core can be strategically directed to either the nitrogen atoms of the pyrazole ring or the carbon atoms of the benzene ring. The choice of derivatization strategy depends on the desired application of the final compound. For instance, N-alkylation is commonly used to introduce linkers for the attachment of functional groups, while C-H functionalization can be employed to modulate the pharmacological properties of the molecule.
Regioselective N-Alkylation: A Gateway to Functional Probes
The N-alkylation of indazoles can occur at either the N-1 or N-2 position of the pyrazole ring, and the regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring.[5][6] The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[6]
For this compound, the electron-donating methoxy group at the 5-position and the electron-withdrawing chloro group at the 6-position will influence the nucleophilicity of the nitrogen atoms. In general, N-1 alkylation is favored under thermodynamic control, often using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[5][6] Conversely, N-2 alkylation can sometimes be favored under kinetic control or with specific catalytic systems.
Below are protocols for the regioselective N-1 alkylation of this compound to introduce an alkyl linker with a terminal functional group, which can be further modified to attach a fluorophore or biotin.
Caption: Workflow for N-1 Alkylation.
Protocol 1: N-1 Alkylation with a Hydroxy-Terminated Linker
This protocol describes the synthesis of 1-(6-hydroxyhexyl)-6-chloro-5-methoxy-1H-indazole, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
6-Bromo-1-hexanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 6-bromo-1-hexanol (1.5 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to yield the desired N-1 alkylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7][8]
C-H Functionalization: Modulating Core Properties
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including indazoles.[9] This strategy allows for the introduction of various substituents onto the benzene ring, which can be used to fine-tune the biological activity and physicochemical properties of the molecule. For this compound, the directing group ability of the pyrazole ring and the electronic nature of the chloro and methoxy substituents will influence the regioselectivity of C-H functionalization. While C-3 functionalization of the indazole ring is common, functionalization at other positions on the benzene ring can also be achieved.[4] For instance, rhodium-catalyzed C-H activation can be employed to introduce functional groups at the C-7 position.[8]
Caption: Workflow for C-H Functionalization.
Protocol 2: Palladium-Catalyzed C-H Arylation at the C-7 Position
This protocol provides a general method for the C-7 arylation of an N-protected this compound. Protection of the N-1 position (e.g., with a pivaloyl or other suitable group) is often necessary to control the regioselectivity of the C-H activation.
Materials:
-
N-Protected this compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand such as P(o-tolyl)₃)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add N-protected this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically several hours to overnight), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C-7 arylated derivative.
-
Deprotect the N-1 position if necessary using appropriate conditions (e.g., basic or acidic hydrolysis for an acyl protecting group).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]
Part 2: Application in Biological Assays
Derivatized this compound can be employed as powerful tools in various biological assays to study protein-ligand interactions, enzyme activity, and cellular processes. The indazole scaffold is a common feature in many kinase inhibitors, and thus, these derivatives are particularly well-suited for assays targeting this important class of enzymes.[3][12]
Development of a Luminescence-Based Kinase Activity Assay
A common method to assess the inhibitory potential of a compound against a specific kinase is to measure the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Protocol 3: ADP-Glo™ Kinase Assay for Inhibitor Screening
Materials:
-
Kinase of interest, its substrate, and reaction buffer
-
ATP solution
-
Derivatized this compound stock solution (in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the kinase, and its substrate.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the derivatized this compound in a separate plate. Include a DMSO-only control (vehicle control) and a no-kinase control (background).
-
Initiate Kinase Reaction: Dispense the inhibitor dilutions into the wells of the white assay plate. Add the Kinase Reaction Master Mix to all wells. Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent converts the ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Representative IC₅₀ Values of Indazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Indazole Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cpd 5 | 2,3-diphenyl | HeLa | 0.16 | [13] |
| Cpd 6f | 6-substituted | A-549 (Lung) | 0.80 | [3] |
| Cpd 6i | 6-substituted | MCF-7 (Breast) | 0.86 | [3] |
| Cpd 27a | 3-amino, 6-fluoro | KG1 (Leukemia) | 0.0253 | [12] |
| Cpd 55a | 3-(pyrrolopyridin-2-yl) | HL60 (Leukemia) | 0.0083 | [12] |
This table provides examples of the potency of various indazole derivatives to illustrate the potential of this scaffold. The activity of derivatives of this compound would need to be determined experimentally.
Fluorescence Polarization (FP) Assay for Binding Affinity
Fluorescence polarization is a powerful technique to measure molecular interactions in solution.[14][15] It relies on the principle that a small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule (the protein), the tumbling rate of the probe decreases, leading to an increase in the polarization of the emitted light. A competitive FP assay can be used to determine the binding affinity of unlabeled compounds that compete with the fluorescent probe for binding to the protein.[16][17]
Protocol 4: Competitive Fluorescence Polarization Assay
This protocol describes the development of a competitive FP assay to screen for inhibitors that bind to a target protein, using a fluorescently labeled derivative of this compound as the probe.
Synthesis of a Fluorescent Indazole Probe:
To create a fluorescent probe, the N-1 alkylated derivative with a terminal hydroxyl group (from Protocol 1) can be reacted with a fluorophore that has a reactive group, such as a succinimidyl ester (e.g., FITC or a rhodamine derivative).
References
- 1. benchchem.com [benchchem.com]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. soc.chim.it [soc.chim.it]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Fluorescence polarization-based assays for detecting compounds binding to inactive c-Jun N-terminal kinase 3 and p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Application Notes & Protocols: Experimental Design for the Investigation of 6-Chloro-5-methoxy-1H-indazole
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs for various indications, particularly in oncology.[3][4] Marketed drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature the indazole core, underscoring its significance in the development of targeted cancer therapies.[1][3] The diverse biological activities of indazole derivatives are extensive, with demonstrated anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[2][3]
The subject of this guide, 6-Chloro-5-methoxy-1H-indazole, is a novel small molecule with potential therapeutic applications. The specific substitutions at the 5 and 6 positions of the indazole ring are anticipated to modulate its biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies of similar indazole derivatives have revealed that substitutions at these positions can significantly influence target selectivity and potency. For instance, various 6-substituted indazoles have been identified as potent kinase inhibitors, with the nature of the substituent dictating the specific kinases targeted.[5] Furthermore, other indazole-based compounds have been shown to act as allosteric modulators of G-protein coupled receptors (GPCRs), such as the CC-chemokine receptor 4 (CCR4).[6][7]
Given the established precedent for the indazole scaffold, we hypothesize that this compound is likely to exhibit activity as either a kinase inhibitor or a GPCR ligand. This document outlines a comprehensive experimental design to elucidate the biological activity, mechanism of action, and therapeutic potential of this compound. The proposed workflow is structured in a tiered approach, commencing with broad in vitro screening to identify primary biological targets, followed by more focused cellular and in vivo studies to validate these findings and assess preclinical efficacy.
PART 1: Initial Characterization and Safety Precautions
Prior to initiating biological studies, it is imperative to characterize the physicochemical properties of this compound and establish safe handling procedures.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | [8] |
| Molecular Weight | 182.61 g/mol | [8] |
| Purity | ≥97% | [8] |
| CAS Number | 13096-98-5 | [8] |
Safety and Handling:
Based on safety data sheets for structurally similar compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[8]
PART 2: In Vitro Target Identification and Validation
The initial phase of the experimental design focuses on identifying the primary biological targets of this compound through broad panel screening, followed by validation of initial hits.
Tier 1: Broad Spectrum Kinase and GPCR Profiling
Given the prevalence of kinase and GPCR activity among indazole derivatives, a logical first step is to screen the compound against comprehensive panels of these targets.
Protocol 1: Kinase Panel Screening
This protocol aims to identify potential kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any significant inhibitory activity.
-
Kinase Panel: Utilize a broad kinase panel (e.g., >400 kinases) that includes representatives from all major kinase families.
-
Assay Format: A variety of assay formats can be employed, such as radiometric assays or fluorescence-based assays, to measure kinase activity.
-
Data Analysis: Express results as a percentage of inhibition relative to a vehicle control. A cut-off of >50% inhibition can be used to identify initial hits.
Protocol 2: GPCR Panel Screening
This protocol is designed to identify any agonist or antagonist activity of this compound at a diverse range of GPCRs.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Concentration: Screen at a single concentration (e.g., 10 µM) in both agonist and antagonist modes.
-
GPCR Panel: Employ a comprehensive panel of GPCRs, including both orphan and well-characterized receptors.
-
Assay Format: Utilize cell-based functional assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels. Radioligand binding assays can also be used to assess direct binding to the receptor.
-
Data Analysis: For functional assays, express results as a percentage of activation (agonist mode) or inhibition (antagonist mode) relative to a known reference compound. For binding assays, determine the percentage of displacement of a radiolabeled ligand.
Tier 2: Hit Confirmation and Dose-Response Analysis
Any significant "hits" identified in the initial broad-panel screens must be confirmed and their potency determined.
Protocol 3: IC50/EC50 Determination
This protocol will determine the half-maximal inhibitory concentration (IC50) for kinase inhibitors or the half-maximal effective concentration (EC50) for GPCR modulators.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Targeted Assays: Perform the same kinase or GPCR assays as in Tier 1, but with a range of compound concentrations (e.g., 10-point dose-response curve).
-
Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
PART 3: Cellular and Phenotypic Assays
Once a primary target or targets have been validated, the next step is to assess the activity of this compound in a more physiologically relevant cellular context.
Workflow for Cellular Assay Development:
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Utility of 6-Chloro-5-methoxy-1H-indazole in Modern Drug Discovery
Abstract
The indazole ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1] This has led to the development of numerous approved drugs, including potent kinase inhibitors like Axitinib and Pazopanib.[1] Within this important class of heterocycles, 6-chloro-5-methoxy-1H-indazole emerges as a strategically functionalized building block for the synthesis of novel therapeutic agents. The chloro and methoxy substituents at the 6- and 5-positions, respectively, offer valuable handles for synthetic elaboration and provide electronic and steric properties that can be exploited to fine-tune pharmacological profiles. This guide provides an in-depth look at the synthesis, derivatization, and application of this compound in a drug discovery context, with a particular focus on the development of kinase inhibitors. Detailed protocols for both chemical synthesis and biological evaluation are provided to empower researchers in their quest for next-generation therapeutics.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the creation of bioactive molecules.[2] The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is of particular interest due to its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Its success is rooted in its ability to act as a bioisostere for the native indole moiety found in many endogenous ligands, while often offering improved metabolic stability and pharmacokinetic properties.[5] The structure of 1H-indazole, being the more thermodynamically stable tautomer, is most commonly studied and utilized in drug design.[2]
The strategic placement of substituents on the indazole core is critical for modulating target affinity, selectivity, and drug-like properties. The 6-chloro-5-methoxy substitution pattern provides a unique combination of features:
-
The 6-Chloro Group: An electron-withdrawing group that can participate in halogen bonding and serves as a key site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.
-
The 5-Methoxy Group: An electron-donating group that can influence the overall electronics of the ring system and act as a hydrogen bond acceptor. Its position can also direct further electrophilic substitution if required.
This combination makes this compound a highly valuable starting material for building libraries of diverse compounds aimed at various biological targets, most notably protein kinases.
Synthesis and Derivatization Protocols
Protocol 1: Regioselective Synthesis of this compound
A robust synthesis of substituted indazoles is crucial for their application in drug discovery. While numerous methods exist for indazole synthesis, a common and effective strategy involves the cyclization of appropriately substituted anilines.[6][7] The following protocol is an adapted procedure based on established methodologies for preparing substituted indazoles.
Rationale: This protocol utilizes a diazotization reaction of a substituted aniline followed by an intramolecular cyclization. The choice of a starting material like 3-chloro-4-methoxy-2-methylaniline allows for the desired substitution pattern on the final indazole ring. The use of tert-butyl nitrite is a common and efficient way to generate the necessary diazonium species in situ.
Experimental Protocol:
-
Starting Material Preparation: Begin with commercially available 3-chloro-4-methoxy-2-methylaniline.
-
Acetylation: To a solution of 3-chloro-4-methoxy-2-methylaniline (1.0 eq) in acetic anhydride (3.0 eq), add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction by carefully pouring it onto ice water. Collect the precipitated solid by filtration, wash with water, and dry to yield N-(3-chloro-4-methoxy-2-methylphenyl)acetamide.
-
Diazotization and Cyclization: Dissolve the N-acetylated intermediate (1.0 eq) in a suitable solvent such as acetic acid. Add potassium acetate (3.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add tert-butyl nitrite (1.5 eq) dropwise while maintaining the temperature below 5 °C.
-
Reaction Completion: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Hydrolysis and Workup: Upon completion, add a solution of aqueous sodium hydroxide (e.g., 2M) to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the acetyl group.[8] Cool the mixture to room temperature and neutralize with hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Introduction: The Role of 6-Chloro-5-methoxy-1H-indazole in Drug Discovery
An in-depth guide to the safe handling and laboratory use of 6-Chloro-5-methoxy-1H-indazole, a key building block in modern medicinal chemistry.
This compound is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is given to molecular frameworks that can interact with a wide range of biological targets, making them exceptionally valuable for developing new therapeutic agents.[1] The indazole nucleus is a core component of numerous pharmaceuticals with activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
Specifically, this compound serves as a crucial intermediate or building block in the synthesis of more complex bioactive molecules, particularly in the development of protein kinase inhibitors for oncology and novel therapeutics.[3][4] Its structure, featuring chloro and methoxy substitutions, allows for fine-tuning of the electronic and steric properties of the final compounds, which is critical for optimizing their potency, selectivity, and pharmacokinetic profiles.[1] Given its integral role in research and development, a thorough understanding of its safe handling is paramount for all laboratory personnel.
Compound Profile
| Property | Value | Source(s) |
| CAS Number | 13096-98-5 | [3][5] |
| Molecular Formula | C₈H₇ClN₂O | [3][5] |
| Molecular Weight | 182.61 g/mol | [3][5] |
| Appearance | Light brown crystalline powder | [4] |
| Primary Application | Intermediate for pharmaceutical synthesis, Protein Degrader Building Block | [3][4] |
Section 1: Comprehensive Hazard Analysis
Understanding the specific hazards associated with this compound is the foundation of safe laboratory practice. The compound is classified with several hazards under the Globally Harmonized System (GHS).
GHS Hazard Identification
The primary hazards are summarized below. It is crucial to recognize that this information is based on data for the compound itself and structurally similar chemicals.
| GHS Code | Hazard Statement | Practical Implication & Precaution | Source(s) |
| H302 | Harmful if swallowed | Accidental ingestion can lead to acute toxicity. Precaution: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling.[6][7] | [5][6] |
| H315 | Causes skin irritation | Direct contact can cause redness, itching, or inflammation. Precaution: Avoid all skin contact by wearing appropriate gloves and a lab coat.[5][6][7] | [5][6] |
| H319 | Causes serious eye irritation | Contact with eyes can result in significant and potentially lasting damage. Precaution: Wear safety glasses with side shields or chemical goggles at all times.[5][6][7] | [5][6] |
| H335 | May cause respiratory irritation | Inhalation of the powder can irritate the nose, throat, and lungs. Precaution: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5][7] | [5][7] |
Reactivity and Stability Profile
-
Stability: The compound is generally stable under normal laboratory conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8]
Section 2: Risk Mitigation and Laboratory Controls
A multi-layered approach to safety, prioritizing engineering controls and supplementing with personal protective equipment, is essential.
The Hierarchy of Controls
The most effective safety strategies involve removing or minimizing the hazard at its source. Personal Protective Equipment (PPE) is the final, albeit essential, line of defense.
Engineering Controls
For this compound, the most critical engineering control is the use of proper ventilation to mitigate the risk of respiratory irritation (H335).
-
Chemical Fume Hood: All procedures involving the handling of the solid compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[9] This contains dust and prevents inhalation.
-
General Laboratory Ventilation: The laboratory should be equipped with a general ventilation system that ensures a sufficient number of air changes per hour to prevent the accumulation of vapors or dust in the ambient air.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[9][10] A face shield should be used in conjunction with goggles if there is a significant risk of splashing.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant nitrile or neoprene gloves are required.[9] Gloves must be inspected for damage before each use and removed using the proper technique to avoid contaminating the skin.
-
Lab Coat: A standard laboratory coat must be worn and kept fully fastened to protect against skin contact.[9]
-
-
Respiratory Protection: If handling the compound outside of a fume hood is unavoidable (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[9][11] The specific type should be determined by a formal risk assessment.
Section 3: Standard Operating Protocols
Adherence to standardized protocols minimizes risk and ensures experimental reproducibility. The following workflows are designed for common laboratory manipulations of this compound.
Protocol: Weighing and Transfer of Solid Compound
This protocol is designed to prevent the generation of airborne dust and avoid cross-contamination.
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height and the work area is clean and uncluttered.
-
Staging: Place a calibrated analytical balance, weigh paper or a tared vial, spatulas, and the sealed container of this compound inside the fume hood.
-
Transfer: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid to the weigh paper or vial. Work slowly and deliberately to avoid creating dust.
-
Sealing: Immediately and securely close the main stock container.
-
Cleanup: Carefully fold the weigh paper and transfer the compound to the reaction vessel. Dispose of any contaminated materials (e.g., used weigh paper, contaminated gloves) in a designated hazardous waste container.[9]
-
Finalization: Wipe down the balance and spatula with a damp cloth (if appropriate for the solvent used in the next step) and clean the work surface within the fume hood. Wash hands thoroughly after exiting the lab.
Protocol: Preparation of a Stock Solution
This protocol details the safe dissolution of the solid compound.
-
Prerequisites: Follow steps 1-4 from Protocol 3.1 to weigh the required amount of solid directly into the target flask or vial inside a fume hood.
-
Solvent Addition: While the vessel is still in the fume hood, add the desired solvent (e.g., DMF, DMSO) slowly using a pipette or graduated cylinder. Direct the solvent stream down the side of the vessel to avoid splashing.
-
Dissolution: Cap the vessel securely. Mix the contents by swirling, vortexing, or using a magnetic stirrer until the solid is fully dissolved. Gentle heating may be applied if the compound's solubility and stability data permit.
-
Storage: Clearly label the vessel with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions, which for this compound is typically at room temperature in a tightly sealed container.[3]
Section 4: Emergency and Disposal Procedures
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6][7]
-
Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water.[12] Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: If the person is conscious, rinse their mouth with water and give a glass of water to drink.[6][7] Do NOT induce vomiting. Call a poison control center or doctor immediately.[6]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Sweep up the material, place it in a sealed, labeled container for hazardous waste, and avoid generating dust.[7][8]
Waste Disposal
All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be treated as hazardous waste.[9]
-
Collect waste in designated, sealed, and clearly labeled containers.
-
Do not dispose of this chemical down the drain or in general trash.[9]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Technical Support Center: 6-Chloro-5-methoxy-1H-indazole
Welcome to the technical support guide for 6-Chloro-5-methoxy-1H-indazole. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues, from initial assessment to advanced formulation strategies.
Section 1: Compound Overview & Initial Assessment
This compound is a heterocyclic compound with the following properties:
| Property | Value | Source |
| CAS Number | 13096-98-5 | [1][2] |
| Molecular Formula | C₈H₇ClN₂O | [1][2][3] |
| Molecular Weight | 182.61 g/mol | [1][2][3] |
| Structure | ||
While specific experimental solubility data for this compound is not widely published, its structure—featuring a rigid bicyclic indazole core, a chloro group, and a methoxy group—suggests it is likely a poorly water-soluble, lipophilic molecule, a common characteristic for many new chemical entities (NCEs).[4][5] Such compounds often fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility enhancement critical for achieving meaningful results in biological assays and for successful drug development.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm just starting with this compound. How do I perform a basic solubility assessment?
Answer: A kinetic solubility assay is the most practical starting point for most research labs. This method determines the concentration at which a compound, introduced from a concentrated organic stock (typically DMSO), begins to precipitate in an aqueous buffer. It provides a realistic estimate of the solubility you can expect in your experiments.
The core principle is to make serial dilutions of your DMSO stock into your aqueous buffer of choice (e.g., PBS pH 7.4) in a 96-well plate. The plate is incubated, and the point of precipitation is detected by light scattering using a nephelometer or a plate reader capable of measuring absorbance/turbidity. See Protocol 1 for a detailed step-by-step guide.
Q2: My initial tests confirm the compound has very low aqueous solubility. What are the primary reasons for this?
Answer: The poor aqueous solubility of this compound is rooted in its molecular structure and solid-state properties:
-
High Crystallinity (Lattice Energy): Crystalline solids are held together by strong intermolecular forces in a highly ordered lattice. For the compound to dissolve, the energy required to break this crystal lattice must be overcome by the energy released upon solvation (interaction with solvent molecules).[6] Poorly soluble compounds often have high lattice energies, making this initial step thermodynamically unfavorable.
-
Lipophilicity: The molecule is predominantly non-polar. The benzene ring, chloro, and methoxy groups contribute to its hydrophobic character. Water is a highly polar solvent with a strong hydrogen-bonding network. For a non-polar molecule to dissolve, it must disrupt these water-water interactions, which is energetically costly.
-
Weakly Basic Nature: The indazole ring contains nitrogen atoms that can be protonated, but it is a weak base.[7][8] This means that at neutral physiological pH (around 7.4), the molecule will exist almost entirely in its neutral, less soluble form. Significant ionization to a more soluble cationic form will only occur at a much lower pH.
Q3: What are the first-line strategies I should try to improve solubility for my in vitro assays?
Answer: For initial laboratory-scale experiments, the simplest and most effective strategies are pH modification and the use of co-solvents. These methods are often sufficient to achieve the concentrations needed for cell-based assays or biochemical screens.
-
pH Adjustment: Because the indazole moiety is weakly basic, lowering the pH of your aqueous buffer will increase the proportion of the protonated (ionized) species, which is significantly more soluble than the neutral form.[9][10] Try preparing your media or buffer at pH 5.0 or 6.0. However, be mindful that a pH shift can impact your biological system (e.g., cell viability or enzyme activity), so appropriate controls are essential.
-
Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This "polarity reduction" makes the solvent more favorable for dissolving lipophilic compounds. Common co-solvents for research use include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[12][13] It is standard practice to keep the final concentration of the co-solvent low (typically <1-5%) to avoid artifacts in biological assays.
Q4: How do I choose the right co-solvent, and what concentration should I use?
Answer: The selection is often empirical. A good starting point is to test a panel of common, biocompatible co-solvents.
| Co-solvent | Typical Starting Conc. | Notes & Considerations |
| Ethanol (EtOH) | 1-5% (v/v) | Effective but can be toxic to some cell lines at higher concentrations. |
| Propylene Glycol (PG) | 1-5% (v/v) | Generally well-tolerated in many biological systems.[12] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Can be very effective; higher viscosity. Often used in parenteral formulations.[13] |
| N,N-Dimethylacetamide (DMA) | <1% (v/v) | Stronger solvent, but potential for higher toxicity. Use with caution. |
| Surfactants (e.g., Tween® 80) | 0.1-1% (v/v) | Forms micelles that encapsulate the drug.[14][15] Very effective but can interfere with some assays. |
Causality: Co-solvents work by disrupting water's highly structured hydrogen bond network, creating a microenvironment that is less polar and more accommodating to the hydrophobic drug molecule.[16] Surfactants work differently; above their critical micelle concentration (CMC), they form aggregates with a hydrophobic core and a hydrophilic shell, effectively sequestering the drug from the aqueous environment.[17]
Q5: I need to prepare a formulation for animal studies (e.g., oral or parenteral). When should I consider more advanced techniques?
Answer: When simple co-solvent systems are insufficient to achieve the required dose, or if you need to improve oral bioavailability, advanced formulation strategies are necessary. The most common and effective of these is the Amorphous Solid Dispersion (ASD) .
An ASD involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[6][18] By preventing the drug from forming a stable crystal lattice, it is maintained in a high-energy, amorphous state.[19] This amorphous form has significantly higher apparent solubility and a faster dissolution rate compared to its crystalline counterpart.[18]
Workflow for Considering Advanced Techniques:
Caption: Decision workflow for selecting a solubility enhancement strategy.
Section 3: Troubleshooting Guides
Problem 1: "My compound precipitates when I dilute my DMSO stock into aqueous buffer."
This is a classic sign of kinetic solubility being exceeded.
-
Immediate Fix: Lower the final concentration of your compound. Your current concentration is above its solubility limit in the final buffer composition.
-
Improve the Buffer: Add a small percentage of a co-solvent (like 1-2% ethanol) or a surfactant (like 0.1% Tween® 80) to the final aqueous buffer before adding your compound stock. This increases the buffer's capacity to hold the drug in solution.[13][15]
-
Change Dilution Method: Instead of a single large dilution step, perform serial dilutions. This can sometimes prevent shock precipitation.
-
Investigate Salt Formation: If the compound has a suitable pKa, forming a salt can dramatically increase aqueous solubility and dissolution rate.[10][20] For a weakly basic indazole, forming a salt with an acid (e.g., hydrochloride or mesylate) is a common pharmaceutical strategy.[21] This is more suitable for formulation development than for quick in vitro screens.
Problem 2: "Amorphous Solid Dispersion (ASD) sounds promising. How does it work and what's a simple way to try it?"
An ASD works by preventing the drug from crystallizing, keeping it in a more "dissolvable" high-energy state.[18] The hydrophilic polymer carrier also improves the wettability of the drug particles and can help maintain a supersaturated state upon dissolution, which is crucial for absorption.[16]
Mechanism of an Amorphous Solid Dispersion (ASD):
Caption: Crystalline drug vs. molecular dispersion in an ASD.
While industrial methods like hot-melt extrusion and spray drying are common, a simple lab-scale method is solvent evaporation .[22] This involves dissolving both the drug and a polymer carrier (like PVP K30 or HPMC) in a common organic solvent and then rapidly removing the solvent, leaving behind a solid dispersion. See Protocol 2 for a detailed procedure.
Section 4: Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment
Objective: To estimate the aqueous solubility of this compound in a buffer of choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Clear, flat-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~620 nm (for turbidity)
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in DMSO (e.g., 20 mM). Ensure it is fully dissolved.
-
Prepare Compound Plate:
-
In a 96-well plate, create a 2-fold serial dilution of your DMSO stock.
-
Start by adding 200 µL of the 20 mM stock to the first well.
-
Add 100 µL of DMSO to the subsequent 10 wells.
-
Transfer 100 µL from the first well to the second, mix, then transfer 100 µL from the second to the third, and so on. This creates a concentration range from 20 mM down to ~10 µM.
-
Add 100 µL of pure DMSO to the last well as a negative control.
-
-
Transfer to Assay Plate:
-
Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from each well of the compound plate to a new 96-well assay plate.
-
Prepare the assay plate by pre-filling each well with the corresponding volume of aqueous buffer (e.g., 98 µL for a final volume of 100 µL and a 1:50 dilution).
-
-
Incubation & Measurement:
-
Immediately after adding the compound, mix the plate thoroughly.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.
-
-
Data Analysis:
-
Plot the absorbance reading against the compound concentration.
-
The concentration at which the absorbance begins to sharply increase above the baseline (the negative control) is your estimated kinetic solubility.
-
Protocol 2: Lab-Scale Preparation of an ASD via Solvent Evaporation
Objective: To prepare a 1:3 drug-to-polymer amorphous solid dispersion to enhance solubility.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone, PVP K30)
-
Volatile organic solvent (e.g., methanol or acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution:
-
Weigh 50 mg of this compound and 150 mg of PVP K30 (for a 1:3 ratio).
-
Dissolve both components completely in a minimal amount of methanol (e.g., 10-20 mL) in a round-bottom flask by sonicating or stirring. The solution must be perfectly clear.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. A slightly elevated temperature (e.g., 40°C) can be used to speed up the process, but avoid excessive heat.
-
Continue evaporation until a thin, glassy film or solid mass is formed on the inside of the flask and is completely dry.
-
-
Finishing:
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid material from the flask.
-
Gently grind the resulting solid into a fine, homogenous powder using a mortar and pestle.
-
-
Validation (Optional but Recommended):
-
The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks (a "halo" pattern indicates amorphous material).[19]
-
Perform a dissolution test comparing the ASD powder to the original crystalline compound to quantify the improvement.
-
References
- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemistry and biology of pyrazole and indazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. senpharma.vn [senpharma.vn]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. pharmtech.com [pharmtech.com]
- 18. seppic.com [seppic.com]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. rjpdft.com [rjpdft.com]
- 21. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. internationaljournal.org.in [internationaljournal.org.in]
Technical Support Center: 6-Chloro-5-methoxy-1H-indazole
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-chloro-5-methoxy-1H-indazole. As a substituted indazole, this compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4] However, its stability under various experimental and storage conditions is critical for obtaining reliable and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability and degradation issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses common problems observed during the handling and use of this compound, providing a logical workflow for diagnosing and resolving these issues.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays
You've prepared a stock solution of this compound and are observing variable or diminished activity in your cell-based or enzymatic assays.
Possible Causes and Solutions:
-
Degradation in Stock Solution:
-
Diagnosis: Analyze the stock solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Compare the chromatogram to that of a freshly prepared solution or a certified reference standard. The presence of new peaks or a decrease in the main peak area suggests degradation.
-
Solution:
-
Solvent Choice: Prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or ethanol. Avoid protic solvents or aqueous buffers for long-term storage.
-
Storage Conditions: Store stock solutions at -20°C or lower, protected from light in amber vials or containers wrapped in aluminum foil. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
-
-
-
Instability in Assay Buffer/Media:
-
Diagnosis: Incubate this compound in your specific assay buffer or cell culture media under the experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze samples at various time points by HPLC to determine the rate of degradation.
-
Solution:
-
pH Optimization: The stability of indazole derivatives can be pH-dependent. If possible, adjust the pH of your assay buffer to a range of 4 to 6 to minimize potential hydrolysis.
-
Minimize Incubation Time: Add the compound to the assay plates as close to the start of the experiment as possible.
-
Component Interaction: Some media components may accelerate degradation. If feasible, test for stability in a simpler, defined buffer to identify potential problematic components.
-
-
-
Photodegradation:
-
Diagnosis: Expose a solution of the compound to your laboratory's ambient light or a controlled light source for a defined period. Analyze by HPLC and compare against a light-protected control sample. A significant decrease in the parent peak in the exposed sample indicates photosensitivity.
-
Solution: Conduct all experimental manipulations under subdued light. Use amber-colored labware or wrap plates and tubes in aluminum foil.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent potency.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the indazole core and its substituents, the primary degradation pathways are:
-
Oxidative Degradation: The indazole ring is susceptible to oxidation, which can be simulated using agents like hydrogen peroxide. This can lead to the formation of N-oxides or ring-opened products. The electron-donating methoxy group may increase the susceptibility of the benzene ring to oxidative attack.
-
Photodegradation: Indazoles can undergo photochemical rearrangement to form benzimidazoles upon exposure to UV light. The chloro and methoxy substituents may influence the rate and products of this transformation.
-
Hydrolytic Degradation: The compound may undergo hydrolysis under strongly acidic or basic conditions. The methoxy group could potentially be hydrolyzed to a hydroxyl group under harsh acidic conditions, and the chloro group could be susceptible to nucleophilic substitution, although this typically requires more forcing conditions.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
Q3: How can I detect degradation in my sample of this compound?
A3: A stability-indicating HPLC method is the most effective way to detect and quantify degradation. This method should be able to separate the parent compound from all potential degradation products. A typical method would use a C18 column with a gradient elution of a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[6] Detection is usually performed using a UV detector at a wavelength where the compound has maximum absorbance.
Q4: Is this compound sensitive to temperature?
A4: While stable at room temperature for short periods, exposure to high temperatures, especially in solution, can lead to thermal degradation. It is advisable to avoid heating solutions of this compound unless necessary for the experimental protocol, and in such cases, the duration of heating should be minimized.
Q5: How do the chloro and methoxy substituents affect the stability of the indazole ring?
A5: The electronic properties of these substituents influence the reactivity of the molecule.
-
The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic attack but may also influence the susceptibility to oxidation.
-
The chloro group is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic substitution but may be a site for nucleophilic substitution under certain conditions. The interplay of these two groups will determine the overall stability and degradation profile of the molecule.
Potential Degradation Pathway:
Caption: Potential degradation pathways.
Part 3: Experimental Protocols and Data
Protocol: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 2 mL of the stock solution at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.
Proposed Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 268 nm
-
Column Temperature: 25°C
Note: This method is a starting point and may require optimization and validation for your specific application.
Data Summary Table: Expected Stability Profile
| Stress Condition | Reagent/Condition | Expected Stability | Potential Degradants |
| Acid Hydrolysis | 1 M HCl, 60°C | Moderate Degradation | Demethylation of the methoxy group |
| Base Hydrolysis | 1 M NaOH, 60°C | Significant Degradation | Potential ring cleavage |
| Oxidation | 30% H2O2, RT | Significant Degradation | N-oxides, ring-opened products |
| Thermal | 80°C | Minor Degradation | Non-specific decomposition products |
| Photolysis | ICH Q1B | Moderate Degradation | Benzimidazole rearrangement products |
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Axitinib | Cell Signaling Technology [cellsignal.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 6-Chloro-5-methoxy-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Chloro-5-methoxy-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important scaffold. The indazole nucleus is a privileged structure in drug discovery, and successful, high-purity synthesis is critical for advancing research programs.[1]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues in your synthesis, understand the underlying chemical principles, and implement robust solutions to avoid common side reactions and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
The most prevalent and scalable method involves the diazotization of a substituted aniline, specifically 3-chloro-4-methoxy-2-methylaniline, followed by an intramolecular cyclization. This classical approach is favored for its use of readily available starting materials and its well-understood mechanism.[2][3] The general sequence involves converting the primary amine to a diazonium salt, which then undergoes cyclization to form the indazole ring.
Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?
Temperature control is arguably the single most important parameter in this synthesis. Aromatic diazonium salts are notoriously unstable at elevated temperatures.[4] Exceeding the recommended 0–5 °C range can lead to two major detrimental pathways:
-
Decomposition: The diazonium salt can decompose, losing nitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then be quenched by water to form an undesired phenol byproduct, significantly reducing your yield.[5][6]
-
Side Reactions: Increased thermal energy promotes unwanted side reactions, most notably azo-coupling, where the electrophilic diazonium salt attacks an unreacted, electron-rich aniline molecule.[6]
Q3: My analysis shows a mixture of 1H- and 2H-indazoles. How do I selectively synthesize the 1H-indazole tautomer?
For this compound, the 1H-tautomer is thermodynamically more stable than the 2H-indazole.[7] The synthetic route beginning from 3-chloro-4-methoxy-2-methylaniline is designed to produce the 1H-indazole. If you are observing the 2H isomer, it may suggest an alternative reaction pathway or an issue with isomerization post-synthesis. Ensuring the cyclization and workup conditions do not involve extreme heat or unusual pH can help maintain the integrity of the desired 1H tautomer.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format. Each answer provides a mechanistic explanation and a revised protocol to mitigate the issue.
Problem 1: Low Yield and Presence of Phenolic Impurities
Question: "My final yield is consistently below 40%, and my mass spectrometry analysis indicates the presence of 3-chloro-4-methoxy-2-methylphenol. What is causing this?"
Cause & Analysis: This is a classic symptom of diazonium salt decomposition. The C-N bond in the diazonium intermediate is labile, and at temperatures above 5 °C, it readily cleaves to release nitrogen gas, a thermodynamically highly favorable process.[4][6] The resulting aryl cation is then captured by water (the solvent for the NaNO₂ solution), leading directly to the formation of the corresponding phenol.
Workflow for Minimizing Diazonium Salt Decomposition
Caption: Controlled workflow for diazonium salt formation.
Detailed Protocol for Mitigation:
-
Pre-cool All Reagents: Before starting, ensure your acid solution, the aniline starting material, and the sodium nitrite solution are all independently cooled to 0–5 °C.
-
Vigorous Stirring & Monitoring: Maintain efficient stirring throughout the addition of sodium nitrite to ensure rapid heat dissipation. Use a calibrated thermometer and an ice/salt bath to keep the internal reaction temperature strictly below 5 °C.
-
Slow, Controlled Addition: The aqueous solution of sodium nitrite should be added dropwise over a period of 30-60 minutes. A syringe pump is ideal for this. Adding the solution too quickly will cause localized temperature spikes, leading to decomposition.
-
Sufficient Acid Stoichiometry: Ensure you are using a sufficient excess of acid. The acid serves to generate the active nitrosating agent (N₂O₃) and maintain a low pH, which helps stabilize the diazonium salt.[5]
Problem 2: Intense Yellow/Orange Color in Crude Product
Question: "My reaction mixture turns a deep orange/red after the sodium nitrite addition, and the crude product is a difficult-to-purify colored solid. What is this impurity?"
Cause & Analysis: This coloration is the tell-tale sign of azo-coupling . The diazonium salt is a potent electrophile. If unreacted aniline starting material is present, the diazonium salt will attack the electron-rich aromatic ring of the aniline, forming a highly conjugated and colored diazo compound. This side reaction is competitive with the desired intramolecular cyclization and is accelerated by temperatures above 5°C and insufficiently acidic conditions.
Visualizing the Azo-Coupling Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6-Chloro-5-methoxy-1H-indazole
Welcome to the dedicated technical support resource for the crystallization of 6-Chloro-5-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical guidance for obtaining high-purity crystalline material. As an integral intermediate in pharmaceutical synthesis, the solid-state properties of this compound are critical, and robust crystallization protocols are essential for ensuring batch-to-batch consistency and downstream success.
This document moves beyond a simple recitation of steps to explain the underlying principles of the crystallization process, empowering you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the crystallization of this compound.
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile of your crude material. A good starting point for solvent screening is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted indazoles, which are heterocyclic aromatic compounds, common solvents to evaluate include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[1] A mixed solvent system, such as ethanol/water or toluene/heptane, can also be highly effective for fine-tuning solubility and inducing crystallization.
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[2][3] This typically happens under one of two conditions: the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated, causing the compound to crash out of solution before it can form an ordered crystal lattice.[2][4] To remedy this, you can try:
-
Adding more solvent: This reduces the concentration and the degree of supersaturation.[2][4]
-
Slowing the cooling rate: Allow the solution to cool to room temperature gradually before inducing further cooling with an ice bath. Very slow cooling can be achieved by leaving the flask on a hot plate that is turned off.[3]
-
Lowering the crystallization temperature: If possible, select a solvent system that allows for crystallization to occur at a temperature well below the compound's melting point.[4]
Q3: No crystals are forming, even after extended cooling. What are my next steps?
A3: A failure to crystallize is often due to either insufficient supersaturation or kinetic barriers to nucleation.[4] Here are several techniques to induce crystallization:
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[3][5]
-
Seeding: Introduce a small crystal of pure this compound to the solution. This "seed" acts as a template for further crystal growth.[3][6]
-
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration and achieve supersaturation.[3][5]
-
Using an anti-solvent: If your compound is dissolved in a soluble solvent, slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[7]
Q4: My crystallization yield is very low. How can I improve it?
A4: A low yield is most commonly caused by using an excessive amount of solvent, which results in a significant portion of your compound remaining in the mother liquor.[2][3] To improve your yield, you can:
-
Minimize the solvent volume: In your next attempt, use only the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cool thoroughly: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize the amount of product that crystallizes out of solution.
-
Recover from the mother liquor: The filtrate can be concentrated to obtain a second crop of crystals, although this crop may be of lower purity.
Troubleshooting Guide: Specific Crystallization Issues
This section provides a more detailed, cause-and-effect approach to resolving common problems encountered during the crystallization of this compound.
| Observed Issue | Probable Cause(s) | Recommended Actions & Explanations |
| Rapid, Amorphous Precipitation | 1. Excessive Supersaturation: The solution is too concentrated, or the cooling is too rapid.[2] 2. Inappropriate Solvent Choice: The compound may be too insoluble in the chosen solvent, even at elevated temperatures. | 1. Re-heat the mixture to redissolve the precipitate, add a small amount of additional solvent (1-2 mL), and allow it to cool more slowly. This reduces the driving force for precipitation, allowing more time for ordered crystal growth.[2] 2. Re-evaluate your solvent choice. A good solvent should fully dissolve the compound at its boiling point but show limited solubility at room temperature. |
| Formation of Fine Needles | 1. High Nucleation Rate: Rapid cooling can lead to the formation of many small nuclei, resulting in fine needles instead of larger crystals. 2. Inherent Crystal Habit: Some compounds, particularly certain heterocyclic structures, have a natural tendency to form needle-like crystals.[1] | 1. Slow down the cooling process significantly. An insulated container or a dewar can be used to achieve very slow cooling. 2. If the issue persists, consider a different solvent system. The interaction between the solvent and the crystal faces can influence the crystal habit. |
| Discolored Crystals | 1. Trapped Impurities: Colored impurities may be incorporated into the crystal lattice.[8] 2. Incomplete Removal of Mother Liquor: Residual colored mother liquor can adhere to the crystal surfaces. | 1. Consider a pre-treatment step, such as passing a solution of the crude material through a small plug of silica gel or activated carbon to remove highly polar, colored impurities. 2. Ensure a thorough wash of the filtered crystals with a small amount of cold, fresh solvent. |
| Inconsistent Crystal Form (Polymorphism) | 1. Varying Crystallization Conditions: Different solvents, cooling rates, and temperatures can lead to the formation of different polymorphs (different crystal structures of the same compound).[7][9] | 1. Standardize your crystallization protocol meticulously. Control the solvent composition, concentration, cooling profile, and agitation to ensure consistent results. Analytical techniques like PXRD (Powder X-ray Diffraction) can be used to identify and monitor polymorphic forms. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting common crystallization issues.
Caption: A flowchart for diagnosing and resolving common crystallization problems.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a robust starting point for the recrystallization of this compound. Optimization may be required based on the specific impurities present in your material.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate with a stirrer
-
Selected recrystallization solvent (e.g., ethanol)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Begin by performing a small-scale solvent screen to identify a suitable solvent or solvent system. Test solubility in solvents like ethanol, ethyl acetate, and toluene. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a minimal amount of the chosen solvent.
-
Heating: Attach a condenser to the flask and heat the mixture to the boiling point of the solvent with gentle stirring. Add more solvent in small portions until all the solid material has just dissolved. It is crucial to avoid adding a large excess of solvent to ensure a good yield.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period to promote the formation of large, well-defined crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
The following diagram illustrates the key stages of the recrystallization process.
Caption: A step-by-step diagram of the general recrystallization process.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. LabXchange [labxchange.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Off-Target Effects of Indazole-Based Kinase Inhibitors
Welcome to the technical support center for researchers utilizing indazole-based small molecule inhibitors. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, prized for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1] However, the structural similarity among kinase active sites presents a significant challenge in achieving absolute selectivity, often leading to off-target effects that can confound experimental results and lead to misinterpretation of data.[2]
This guide is designed to provide you with a comprehensive resource for understanding, identifying, and mitigating the off-target effects of 6-Chloro-5-methoxy-1H-indazole and other indazole derivatives. We will delve into common experimental issues, provide robust troubleshooting strategies, and detail key validation protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered when working with indazole-based kinase inhibitors.
Q1: We are observing unexpected cellular phenotypes after treatment with our compound. Could these be off-target effects?
A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than the intended target, leading to a range of cellular responses.[3] In fact, for some compounds, the desired therapeutic effect is actually mediated through these off-target interactions.[3][4] It is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.[3]
Q2: Why is my indazole-based inhibitor potent in a biochemical kinase assay but shows little to no effect in my cell-based assays?
A2: A lack of correlation between biochemical and cellular activity is a common challenge in drug discovery.[5] The cellular environment is significantly more complex than an in vitro kinase reaction.[5] Several factors could be at play:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[5]
-
Cellular ATP Concentration: Intracellular ATP concentrations are typically in the millimolar range, much higher than those used in many biochemical assays. This high concentration of the endogenous substrate can outcompete ATP-competitive inhibitors, reducing their apparent potency.[5][6]
-
Efflux Pumps and Metabolism: The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized into an inactive form.[6]
Q3: What are some common cellular consequences of off-target effects that we should be aware of?
A3: Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[3] These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to the primary target.[3]
Q4: How can I experimentally determine if the observed efficacy of my compound is due to an off-target effect?
A4: A definitive way to test this is to see if the compound's efficacy is maintained even in the absence of its intended target. Using a technique like CRISPR/Cas9-mediated gene knockout to create a cell line that does not express the target protein is a robust method.[3][4] If the compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.[3][7]
Troubleshooting Guide: From Benchtop to Cell Culture
When experimental results are not as expected, a systematic approach to troubleshooting is essential. The following table outlines common issues, their potential causes related to off-target effects, and recommended actions.
| Issue | Potential Cause(s) | Recommended Action & Protocol |
| High Variability Between Replicates | Pipetting errors, reagent instability, inconsistent reaction conditions, or "edge effects" in microplates.[6] | Action: Ensure accurate and consistent pipetting, especially for small volumes. Prepare master mixes for reagents where possible.[6] Protocol: Use calibrated pipettes. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with buffer or media to create a humidity barrier.[6] Aliquot reagents into single-use volumes to maintain stability.[6] |
| Unexpected Cytotoxicity | The observed toxicity could be due to on-target or off-target effects.[8] | Action: Perform a dose-response cytotoxicity assay to determine the concentration that causes 50% cell death (CC50) and compare it to the effective concentration for the on-target effect (EC50).[8] Protocol: Test the compound in multiple cell lines. Toxicity in a cell line that does not express the intended target is a strong indicator of off-target effects.[8] |
| Lack of On-Target Effect in Cells | Poor cell permeability, high intracellular ATP concentration, or rapid compound metabolism/efflux.[5][6] | Action: Verify target engagement in a cellular context. Protocol: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target in intact cells.[8] |
Visualizing On- and Off-Target Effects
Understanding the potential for a single compound to interact with multiple pathways is key. The diagram below illustrates how an indazole-based inhibitor might engage its intended target while also affecting other kinases, leading to unintended cellular outcomes.
Caption: On- and off-target effects of an indazole-based inhibitor.
Experimental Protocols for Target Validation
To ensure the scientific rigor of your findings, it is essential to validate that the observed effects of your compound are mediated through its intended target. Below are streamlined protocols for key validation experiments.
Protocol 1: CRISPR/Cas9-Mediated Target Knockout for On-Target Validation
This protocol provides a definitive method to assess on-target activity by comparing the compound's effect in wild-type cells versus cells lacking the target protein.[3]
-
Design and Clone sgRNA: Design at least two unique single-guide RNAs (sgRNAs) targeting early exons of your gene of interest. Clone these into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the sgRNA/Cas9 constructs into your chosen cell line. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Isolate and Validate Knockout Clones: Isolate single-cell clones and screen for target protein knockout using Western blot or qPCR.
-
Functional Assay: Treat the validated knockout clones and the parental wild-type cell line with your compound at various concentrations.
-
Analyze Results: Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift in the EC50 or a complete loss of activity in the knockout cells confirms on-target activity.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA directly assesses whether your compound is engaging with its intended target in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[8]
-
Cell Treatment: Treat intact cells with your compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating Gradient: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Workflow for Investigating Off-Target Effects
The following diagram outlines a systematic workflow for identifying and validating potential off-target effects of your indazole-based inhibitor.
Caption: A systematic workflow for investigating off-target effects.
Comparative Kinase Selectivity of Indazole-Based Inhibitors
To illustrate the importance of substitution patterns on the indazole scaffold for kinase selectivity, the table below presents a comparative profile of several well-characterized 1H-indazole-based compounds. This data highlights how small chemical modifications can dramatically alter the inhibitory profile.[1][9]
| Compound | Primary Target(s) | IC50 (nM) | Notable Off-Target(s) | IC50 (nM) | Reference |
| UNC2025 | MER, FLT3 | 0.74, 0.8 | AXL, MET | 122, 364 | [1] |
| BMS-777607 | MET, AXL, RON | 3.9, 1.1, 1.8 | TYRO3 | 4.3 | [1] |
| R428 (Bemcentinib) | AXL | 14 | MER, FLT3 | 40, 43 | [1] |
| Compound 15 | JNK3 | 1 | p38α | 226 | [9] |
This table is for illustrative purposes and represents a subset of the full kinome screening data available in the cited literature.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
analytical challenges with 6-Chloro-5-methoxy-1H-indazole
Technical Support Center: 6-Chloro-5-methoxy-1H-indazole
Document ID: TSC-CMH-2601
For the Attention of: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for the common analytical challenges encountered when working with this compound. It is structured as a series of frequently asked questions and detailed protocols to empower you to troubleshoot issues effectively and ensure the integrity of your analytical data.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the analysis of this compound. The answers are framed to not only solve the immediate issue but also to explain the underlying chemical principles.
Section 1.1: High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I observing significant peak tailing for my this compound peak in reversed-phase HPLC?
Answer: Peak tailing for a heterocyclic amine like this is a classic analytical challenge, often stemming from multiple factors.
-
Causality - Silanol Interactions: The primary cause is often secondary interactions between the basic nitrogen atoms in the indazole ring and acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase. This interaction is stronger than the desired hydrophobic partitioning, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of your analyte. By lowering the mobile phase pH to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid (TFA), you protonate the indazole nitrogens. The resulting positive charge causes electrostatic repulsion from any residual protonated silanols, minimizing the secondary interaction and dramatically improving peak shape.
-
Use of High-Purity, End-Capped Columns: Modern HPLC columns, especially those marketed as "high-purity" or "base-deactivated," have a much lower concentration of accessible silanol groups. Using such a column is highly recommended.
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or acetonitrile when the mobile phase is 30% acetonitrile) can cause peak distortion, including tailing.[1] Whenever feasible, dissolve your sample in the initial mobile phase.[1]
-
Question 2: I'm struggling to resolve this compound from a closely eluting impurity. What strategies can I employ?
Answer: Achieving separation of closely related species, such as positional isomers or dehalogenated impurities, is a common hurdle in pharmaceutical analysis.[2][3] The structural similarity demands a high-efficiency system and careful method optimization.
-
Causality - Similar Polarity: Impurities like the dechlorinated analog (5-methoxy-1H-indazole) or a positional isomer have very similar polarities and hydrophobic characteristics, making them difficult to separate on standard C18 columns.
-
Troubleshooting Steps:
-
Optimize Selectivity with Column Chemistry: If a standard C18 column is insufficient, change the stationary phase to introduce different separation mechanisms. A phenyl-hexyl column can offer pi-pi interactions with the aromatic system, while a PFP (pentafluorophenyl) column provides dipole-dipole and ion-exchange interactions, which are particularly effective for halogenated compounds.[2]
-
Adjust Mobile Phase Composition: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol). Methanol is a proton donor and can alter interactions with the analyte differently than acetonitrile, often improving selectivity for polar compounds.
-
Reduce Column Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the analytes and the stationary phase, leading to better resolution, although this will also increase backpressure.
-
Employ High-Efficiency Columns: Switching to a column packed with smaller particles (e.g., sub-2 µm for UHPLC or core-shell particles) will significantly increase column efficiency (N), resulting in narrower peaks and improved resolution between closely eluting compounds.[3]
-
Question 3: My retention times are drifting between injections and from day to day. How can I stabilize my method?
Answer: Retention time variability is a sign that one or more parameters in your system are not under control.[4] For this compound, the cause is often related to the mobile phase or column equilibration.
-
Causality - System Instability: The retention of polar, ionizable compounds is highly sensitive to minor changes in mobile phase pH, composition, and column temperature.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: For consistent pH, always prepare buffered mobile phases by weighing the buffer salt and dissolving it in the aqueous portion before adding the organic modifier. Ensure the mobile phase is thoroughly mixed and degassed.[5]
-
Verify Column Equilibration: Indazole compounds can take longer to equilibrate with the stationary phase. Ensure you are flushing the column with at least 10-15 column volumes of the mobile phase before the first injection. If you see retention times still shifting after the first few injections, your equilibration time is insufficient.
-
Use a Column Oven: Ambient laboratory temperatures can fluctuate, affecting retention times. A thermostatically controlled column oven is essential for reproducible chromatography.[4]
-
Check for Pump Malfunctions: Inconsistent flow from the pump is a direct cause of retention time shifts. Check for leaks, worn pump seals, or issues with check valves.[1]
-
Section 1.2: Stability & Degradation
Question 4: Is this compound susceptible to degradation, and what are the primary pathways?
Answer: Yes, like many substituted indazoles, this compound can be susceptible to degradation under certain conditions. Understanding these liabilities is critical for developing stability-indicating methods and ensuring proper sample handling and storage.
-
Potential Degradation Pathways:
-
Hydrolysis: While the core indazole ring is relatively stable, compounds can degrade under strongly acidic or basic conditions, especially at elevated temperatures. The methoxy group could potentially be hydrolyzed to a hydroxyl group under harsh acidic conditions.
-
Oxidation: The electron-rich aromatic system is a potential target for oxidative degradation. This is a key parameter to test in forced degradation studies.
-
Photodegradation: Aromatic heterocyclic systems are often light-sensitive.[6] Exposure to UV light can lead to the formation of photodegradants. It is crucial to handle solutions in amber vials and limit exposure to direct light.[6]
-
Question 5: I need to develop a stability-indicating method. What are the expected major degradation products I should look for?
Answer: A stability-indicating method must be able to separate the intact API from all potential degradation products.[7][8] Based on the structure, the most probable degradation products to anticipate from a forced degradation study are:
-
Dechlorination Product: 5-methoxy-1H-indazole. This is a common degradation route for chlorinated aromatics.
-
Demethylation Product: 6-Chloro-1H-indazol-5-ol. Hydrolysis of the methoxy ether linkage.
-
Oxidative Products: N-oxides are common oxidative degradants for heterocyclic nitrogen compounds.
To confirm this, a comprehensive forced degradation study is required. Please refer to Protocol 1 for a detailed methodology.
Part 2: In-Depth Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method, in line with ICH guidelines.[9]
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions (Perform each in parallel):
-
Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours. Cool and neutralize with 1 M NaOH before dilution and analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 8 hours. Cool and neutralize with 1 M HCl before dilution and analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (~100 µg/mL in 50:50 acetonitrile:water) to a light source according to ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with the control, by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.[9]
-
Use a PDA detector to check for peak purity of the parent peak in all conditions.
-
Use a mass spectrometer to obtain mass information on the new peaks formed to help identify the degradation products.
Protocol 2: Baseline Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a robust, stability-indicating method for this compound and its potential impurities/degradants.
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | High-Purity C18, 2.1 x 100 mm, 1.8 µm | High efficiency for resolving closely eluting peaks. Base-deactivated to minimize tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to protonate the analyte, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 10% to 95% B over 15 minutes | A broad gradient is essential to elute both polar degradants and the non-polar parent compound. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves efficiency and reduces backpressure. |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
| UV Detection | 254 nm, 280 nm, and PDA Scan (210-400 nm) | Monitor at multiple wavelengths and use PDA to assess peak purity and find maxima for all species. |
| Sample Diluent | 50:50 Acetonitrile:Water | A good balance of solubility and compatibility with the initial mobile phase. |
Part 3: Visual Workflows & Data
Diagram 1: HPLC Troubleshooting Logic
This workflow provides a systematic approach to diagnosing and resolving common HPLC issues encountered with this compound.
Caption: A decision-tree workflow for troubleshooting common HPLC issues.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the likely degradation products of this compound under common stress conditions.
Caption: Proposed degradation pathways for this compound.
Table 2: Key Spectroscopic Data for Identification
This table provides expected mass spectrometry and NMR data to aid in the characterization of the parent compound.
| Data Type | Feature | Expected Value / Observation | Rationale & Comments |
| Mass Spec. (ESI+) | [M+H]⁺ | m/z 183.03 | Calculated for C₈H₈ClN₂O⁺. |
| Isotope Pattern | A+2 peak at m/z 185.03 (~32% intensity) | The characteristic isotopic signature of one chlorine atom (³⁵Cl/³⁷Cl). Essential for confirming the presence of chlorine. | |
| ¹H NMR (DMSO-d₆) | Indazole NH | ~13.0 ppm (broad singlet) | Exchangeable proton, typically downfield. |
| Aromatic CH | 3 signals between 7.0 - 8.0 ppm | The specific shifts and coupling will depend on the substitution pattern. | |
| Methoxy (OCH₃) | ~3.9 ppm (singlet) | Characteristic singlet integrating to 3 protons. |
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Chloro-5-methoxy-1H-indazole. As Senior Application Scientists with extensive field experience, we have designed this guide to provide you with in-depth technical assistance for scaling up this important pharmaceutical intermediate. This resource is structured to address common challenges and frequently asked questions, ensuring you can navigate the complexities of this synthesis with confidence.
Core Synthesis Strategy: Diazotization and Intramolecular Cyclization
The most robust and scalable synthetic route to this compound involves the diazotization of 4-Chloro-5-methoxy-2-methylaniline followed by an intramolecular cyclization. This method is favored for its use of readily available starting materials and its amenability to large-scale production.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents:
| Reagent | Purity | Supplier Recommendation |
| 4-Chloro-5-methoxy-2-methylaniline | >98% | Standard chemical suppliers |
| Sodium Nitrite (NaNO₂) | >99% | ACS grade or equivalent |
| Hydrochloric Acid (HCl), concentrated | 37% | ACS grade or equivalent |
| Acetic Acid, glacial | >99.7% | ACS grade or equivalent |
| Ethyl Acetate (EtOAc) | HPLC grade | Standard chemical suppliers |
| Hexanes | HPLC grade | Standard chemical suppliers |
| Sodium Bicarbonate (NaHCO₃) | >99% | ACS grade or equivalent |
| Sodium Sulfate (Na₂SO₄), anhydrous | >99% | ACS grade or equivalent |
Step-by-Step Methodology:
-
Reaction Setup:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charge the flask with 4-Chloro-5-methoxy-2-methylaniline (1.0 eq) and a mixture of glacial acetic acid and water (3:1 v/v). Stir the mixture until the aniline is fully dissolved.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel, maintaining the internal temperature between 0-5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Intramolecular Cyclization:
-
Slowly and carefully raise the temperature of the reaction mixture to room temperature.
-
Once at room temperature, heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause gas evolution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete diazotization. | Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. A higher temperature can lead to the decomposition of the diazonium salt. |
| Decomposition of the diazonium salt before cyclization. | Proceed with the cyclization step immediately after the diazotization is complete. Avoid prolonged storage of the diazonium salt solution. | |
| Inefficient cyclization. | Ensure the cyclization temperature is maintained at 60-70 °C. Lower temperatures may result in an incomplete reaction. | |
| Formation of Impurities | Side reactions during diazotization. | The slow, dropwise addition of sodium nitrite is crucial to prevent localized overheating and the formation of byproducts. |
| Incomplete reaction or presence of starting material. | Monitor the reaction closely by TLC or HPLC to ensure full conversion of the starting material. | |
| Formation of regioisomers. | While the desired 6-chloro-5-methoxy isomer is the major product, minor regioisomers can form. Purification by column chromatography is recommended to isolate the desired product. | |
| Product is an Oil or Gummy Solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If the issue persists, attempt purification by column chromatography. |
| The product may have a low melting point. | Characterize the product by NMR and MS to confirm its identity and purity. | |
| Difficulty in Scaling Up | Exothermic nature of the diazotization reaction. | For larger scale reactions, ensure adequate cooling capacity and a controlled addition rate of the sodium nitrite solution to manage the exotherm. |
| Gas evolution during neutralization. | Add the neutralizing agent slowly and in portions to control the rate of gas evolution, especially on a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature range for the diazotization step and why is it so important?
A1: The critical temperature range for the diazotization of 4-Chloro-5-methoxy-2-methylaniline is 0-5 °C. Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to a significant reduction in yield and the formation of phenolic byproducts. Maintaining this low temperature is paramount for a successful and high-yielding synthesis.
Q2: I am observing a dark-colored reaction mixture. Is this normal?
A2: The formation of a colored solution during diazotization and cyclization is common due to the formation of various intermediates and minor byproducts. However, an excessively dark or tar-like mixture could indicate decomposition. Ensure that the temperature control during diazotization was adequate and that the starting materials were of high purity.
Q3: Can I use a different acid for the diazotization step?
A3: While hydrochloric acid in combination with acetic acid is a common choice, other acids like sulfuric acid can also be used. However, the choice of acid can influence the stability of the diazonium salt and the reaction kinetics. It is recommended to perform small-scale optimization experiments if you deviate from the recommended protocol.
Q4: What are the expected analytical characteristics of pure this compound?
A4: Pure this compound is typically a solid. The structure can be confirmed by:
-
¹H NMR: Expect characteristic aromatic proton signals and a singlet for the methoxy group.
-
¹³C NMR: Will show the expected number of carbon signals for the indazole core and substituents.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (182.61 g/mol ) should be observed.
Q5: What are the primary safety precautions I should take when performing this synthesis?
A5:
-
Diazonium Salts: These are potentially explosive, especially when isolated in a dry state. Always handle them in solution and at low temperatures.
-
Acid Handling: Concentrated acids are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Neutralization: The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide. Perform this step slowly and with caution to avoid excessive foaming and pressure buildup.
Technical Support Center: Synthesis of 6-Chloro-5-methoxy-1H-indazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Chloro-5-methoxy-1H-indazole (CAS No. 13096-98-5). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. The indazole nucleus is a privileged scaffold in drug discovery, making purity control paramount for reliable downstream applications.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent and industrially scalable methods for synthesizing the indazole core involve the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. For this compound, a typical starting material is a substituted o-toluidine derivative, such as 4-chloro-5-methoxy-2-methylaniline.
The general sequence is:
-
Diazotization: The primary amine of the starting material is converted into a diazonium salt using a nitrosating agent, commonly sodium nitrite (NaNO₂) in an acidic medium (like acetic or hydrochloric acid), at low temperatures (0-5 °C).[2][3]
-
Cyclization: The intermediate diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the indazole ring system. This step often involves careful control of pH and temperature to favor the desired cyclization over decomposition pathways.
Alternative routes exist, such as palladium-catalyzed C-N bond formation, but the diazotization pathway remains a workhorse due to its cost-effectiveness.[4]
Q2: What are the major classes of impurities I should be aware of?
Impurities in pharmaceutical intermediates are broadly categorized based on their origin.[5] For this specific synthesis, you should anticipate the following classes:
-
Organic Impurities: These are the most common and include unreacted starting materials, reaction intermediates, and by-products from side reactions (e.g., isomers, decomposition products).
-
Inorganic Impurities: These typically arise from reagents and workup procedures, and include residual salts (e.g., sodium chloride, sodium acetate) and potentially trace metals if catalysts are used in alternative synthetic routes.[5]
-
Residual Solvents: Volatile organic compounds used as the reaction medium or during purification (e.g., acetic acid, ethyl acetate, toluene, heptane) can remain in the final product.[5]
Q3: Which analytical techniques are essential for impurity profiling of this compound?
A multi-technique approach is non-negotiable for robust impurity profiling.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying impurities.[7] A well-developed reverse-phase HPLC method is crucial for resolving the final product from starting materials and closely related isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the initial identification of unknown peaks. It provides the molecular weight of impurities, offering critical clues to their structure.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for unambiguous structure elucidation of the final product and any isolated impurities. It is particularly powerful for distinguishing between regioisomers which have identical mass.[6]
-
Gas Chromatography (GC): Used specifically for the quantification of residual solvents.[8]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My final product shows a persistent peak corresponding to the starting material (e.g., 4-chloro-5-methoxy-2-methylaniline) in the HPLC analysis.
Root Cause Analysis: This is a classic case of an incomplete reaction. The diazotization step is highly sensitive to reaction conditions. Insufficient nitrosating agent, poor temperature control, or incorrect stoichiometry can lead to unreacted starting amine.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry: Ensure the sodium nitrite is fresh and dry. Use a slight excess (typically 1.05-1.10 equivalents) to drive the reaction to completion.
-
Strict Temperature Control: The diazotization must be performed at low temperatures (0-5 °C). Use an ice-salt bath for better temperature management. An increase in temperature can cause premature decomposition of the diazonium salt and reduce the efficiency of the reaction.
-
Monitor Reaction Progress: Before proceeding with workup or cyclization, use Thin Layer Chromatography (TLC) or a rapid in-process HPLC check to confirm the complete consumption of the starting amine. Stain the TLC plate with a visualizing agent like ninhydrin, which specifically detects primary amines.
-
Optimize Purification: If trace amounts persist, purification via column chromatography or recrystallization is necessary. A solvent system like heptane/ethyl acetate is often effective for separating the non-polar starting material from the more polar indazole product.
Problem 2: I have an unexpected peak in my LC-MS with the same mass as my product. What is it and how can I confirm it?
Root Cause Analysis: The most likely culprit is a regioisomer . Depending on the precise substitution pattern of the aniline precursor, the intramolecular cyclization can sometimes occur at an alternative position, leading to an isomeric indazole. For a precursor like 4-chloro-5-methoxy-2-methylaniline, while cyclization to form the desired 6-chloro product is favored, a small amount of the 4-chloro-5-methoxy-1H-indazole isomer could potentially form.
Identification and Differentiation Protocol:
-
Mass Spectrometry Check: Confirm that the molecular ion and fragmentation pattern in the MS are indeed identical to the desired product. This strengthens the hypothesis of isomerism.
-
Definitive NMR Analysis: Isomers will have distinct NMR spectra.
-
¹H NMR: Pay close attention to the aromatic region. The coupling constants (J-values) and chemical shifts of the protons on the benzene ring portion of the indazole will be different for each isomer. For the desired 6-chloro product, you expect to see two singlets in the aromatic region. For a 4-chloro isomer, you would expect to see two doublets.
-
2D NMR: Techniques like NOESY can help establish through-space proximity between protons, confirming the substitution pattern.
-
-
Develop a Separating HPLC Method: Isomers often have slightly different polarities. Method development may be required to achieve baseline separation.
-
Starting Point: C18 column, mobile phase of acetonitrile/water with 0.1% formic acid.
-
Optimization: Adjust the gradient slope, try a different organic modifier (e.g., methanol), or use a column with a different selectivity (e.g., a phenyl-hexyl phase).
-
Problem 3: My reaction yield is very low, and the crude product is a dark, tarry material.
Root Cause Analysis: This strongly suggests the decomposition of the diazonium salt intermediate. Diazonium salts are notoriously unstable and can undergo a variety of side reactions, especially if the temperature rises or in the presence of certain nucleophiles.[9] The diazo group can be lost as N₂ gas, generating a highly reactive aryl cation that can react with water to form unwanted phenolic impurities or polymerize into tar.
Preventative Measures & Workflow:
// Key Insights node [shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Insight1 [label="Key: Strict Temp Control"]; Insight2 [label="Key: Immediate Use"];
MonitorTemp -> Insight1 [style=invis]; Proceed -> Insight2 [style=invis]; } dot Caption: Workflow for preventing diazonium salt decomposition.
-
Aggressive Cooling: Pre-cool the reaction vessel and the aniline/acid solution before adding the sodium nitrite.
-
Slow, Sub-surface Addition: Prepare a solution of sodium nitrite in a small amount of water and add it dropwise below the surface of the reaction mixture. This prevents localized heating and unwanted side reactions at the surface.
-
Use Immediately: The diazonium salt intermediate should be used in the subsequent cyclization step in situ without any attempt at isolation. Do not let the solution warm up or stand for extended periods.
-
Scavengers: In some cases, adding a small amount of a radical scavenger can minimize polymerization, although this should be optimized carefully.
Problem 4: My final product is off-color (e.g., pink, brown) even after chromatography.
Root Cause Analysis: Trace impurities, often highly colored azo compounds, can form from side reactions of the diazonium salt. These can be difficult to remove completely. Another possibility is the slow oxidation of the final product or a phenolic impurity upon exposure to air.
Troubleshooting and Purification Protocol:
-
Charcoal Treatment: Dissolve the crude or purified product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (approx. 1-2% w/w), heat gently for 15-20 minutes, and then filter through a pad of Celite®. This is highly effective at removing colored impurities.
-
Recrystallization: This is a powerful purification technique.
-
Solvent Screening: Identify a solvent system where the product is soluble when hot but poorly soluble when cold. Common systems include ethanol/water, toluene/heptane, or ethyl acetate/hexane.
-
Procedure: Dissolve the material in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until turbidity appears, then re-heat to clarify. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Inert Atmosphere: During workup and storage, consider using an inert atmosphere (nitrogen or argon) to prevent air oxidation, especially if phenolic impurities are suspected.
Summary of Potential Impurities
| Impurity Class | Specific Example | Likely Source | Recommended Analytical Method |
| Starting Material | 4-chloro-5-methoxy-2-methylaniline | Incomplete diazotization | HPLC, TLC |
| Regioisomer | 4-chloro-5-methoxy-1H-indazole | Non-selective cyclization | HPLC, LC-MS, ¹H NMR |
| Decomposition Product | Chloro-methoxy-methyl phenol | Decomposition of diazonium salt | LC-MS, GC-MS |
| Intermediate-Related | N-nitroso-4-chloro-5-methoxy-2-methylaniline | Incomplete diazotization/side reaction | LC-MS |
| Solvent-Related | Acetic Acid | Reaction solvent/reagent | ¹H NMR, GC |
General Troubleshooting Workflow
// Paths from Decision SM [label="Starting Material"]; Isomer [label="Isomer (Same Mass)"]; Unknown [label="Unknown/By-product"]; Solvent [label="Solvent/Reagent"];
// Solutions Sol_SM [label="Troubleshoot Reaction:\n- Check stoichiometry\n- Enhance temp control\n- Increase reaction time\n- Improve purification", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Isomer [label="Troubleshoot Cyclization:\n- Re-evaluate reaction conditions\n- Develop specific purification\n(chiral HPLC if applicable,\nprep-HPLC, recrystallization)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Unknown [label="Investigate Side Reaction:\n- Review mechanism\n- Analyze for decomposition\n(e.g., phenols)\n- Adjust workup/purification", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Improve Drying/Workup:\n- Use high vacuum/heating\n- Perform solvent swap\n- Aqueous washes for acids/bases", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Identify; Identify -> Decision; Decision -> SM [label="Known SM"]; Decision -> Isomer [label="Same MW"]; Decision -> Unknown [label="Different MW"]; Decision -> Solvent [label="No UV-Vis, early eluting"];
SM -> Sol_SM; Isomer -> Sol_Isomer; Unknown -> Sol_Unknown; Solvent -> Sol_Solvent; } dot Caption: General workflow for identifying and addressing impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. rroij.com [rroij.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Indazole-Based Kinase Inhibitors and Their Alternatives
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. The ability to discern the nuances between different chemical scaffolds and their resulting biological activities is paramount to advancing novel therapeutics. This guide provides an in-depth comparison of the indazole scaffold, a cornerstone in modern medicinal chemistry, with other prominent classes of kinase inhibitors. While we will use 6-Chloro-5-methoxy-1H-indazole as a structural archetype of this class, the focus will be on well-characterized derivatives to objectively assess their performance against alternative inhibitors targeting critical cellular pathways.
The indazole core is widely recognized as a "privileged scaffold" in drug discovery, owing to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding pocket of a wide array of protein kinases.[1] This versatility has led to the development of numerous FDA-approved drugs.[2] This guide will delve into the comparative inhibitory profiles of representative indazole-based compounds against inhibitors targeting the Spindle Assembly Checkpoint (SAC), a crucial pathway in cell cycle regulation and a key target in oncology.
Comparative Kinase Inhibition Profiles
The efficacy of a kinase inhibitor is not solely defined by its potency against its intended target but also by its selectivity across the kinome. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key metrics used to quantify potency. The following table summarizes the inhibitory activities of selected indazole-based compounds and compares them with non-indazole inhibitors that target kinases within the same signaling pathway.
Disclaimer: The IC50 and Ki values presented below are compiled from various sources and were not determined in a head-to-head study. Direct comparisons should be made with caution as assay conditions can vary.
| Compound | Chemical Class | Primary Target(s) | IC50/Ki (nM) | Additional Key Targets (IC50/Ki in nM) |
| Indazole-Based Inhibitors | ||||
| UNC2025 | 1H-Indazole | MER / FLT3 | 0.74 (IC50) / 0.8 (IC50)[3] | Axl (122), TYRO3 (5.83), TRKA (1.67), KIT (8.18)[3][4] |
| BMS-777607 | 1H-Indazole | Axl / RON / c-Met | 1.1 / 1.8 / 3.9 (IC50)[5] | TYRO3 (4.3)[5] |
| R428 (Bemcentinib) | 1H-Indazole | Axl | 14 (IC50)[6] | >50-fold selective vs. MER, >100-fold selective vs. TYRO3[6][7] |
| Non-Indazole Comparators | ||||
| BAY 1217389 | N/A | Mps1 | <10 (IC50)[8][9] | PDGFRβ (<10), Kit (10-100)[9] |
| GSK923295 | N/A (Allosteric) | CENP-E | 3.2 (Ki)[10][11] | Highly selective for CENP-E over other kinesins[11] |
This comparative data highlights the versatility of the indazole scaffold in targeting a range of kinases, from the TAM family (Mer, Axl, Tyro3) to Flt3. The specific substitutions on the indazole core dictate the potency and selectivity profile of each compound. For instance, UNC2025 is a potent dual inhibitor of MER and FLT3[3], while R428 (Bemcentinib) exhibits high selectivity for Axl.[6] In contrast, BAY 1217389 and GSK923295 are potent inhibitors of the mitotic kinases Mps1 and CENP-E, respectively, representing alternative approaches to inducing mitotic arrest and cell death in cancer cells.[8][10]
Mechanism of Action and the Spindle Assembly Checkpoint
Most kinase inhibitors, including the indazole-based compounds listed above, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate. However, some inhibitors, like GSK923295, are allosteric, binding to a site other than the ATP pocket to inhibit enzyme activity.[11] This can offer a different selectivity profile.
A key pathway targeted by some of the selected inhibitors is the Spindle Assembly Checkpoint (SAC). The SAC is a critical cell cycle control mechanism that ensures the fidelity of chromosome segregation during mitosis.[12] It prevents the cell from entering anaphase until all chromosomes are properly attached to the mitotic spindle. Key protein kinases that regulate the SAC include Monopolar spindle 1 (Mps1) and Centromere-associated protein E (CENP-E).
-
Mps1 (TTK) is a master regulator of the SAC, responsible for recruiting other checkpoint proteins to unattached kinetochores.[13]
-
CENP-E is a kinesin motor protein that plays a crucial role in chromosome alignment at the metaphase plate and is also involved in SAC signaling.[14]
Inhibition of Mps1 or CENP-E disrupts the SAC, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cell death, making them attractive targets for cancer therapy.[15][16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Activity of 6-Chloro-5-methoxy-1H-indazole: A Comparative Approach
For researchers and drug development professionals, the indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Compounds such as Axitinib and Pazopanib underscore the clinical success of indazole derivatives as potent protein kinase inhibitors.[1] This guide provides a comprehensive framework for the biological validation of a novel indazole derivative, 6-Chloro-5-methoxy-1H-indazole .
While specific biological data for this particular compound is not extensively documented in public literature—suggesting its role as a synthetic intermediate[1]—its structural features, namely the chloro and methoxy substitutions on the indazole core, are common in potent kinase inhibitors.[2] This guide, therefore, outlines a robust, multi-step validation workflow to characterize its potential as a kinase inhibitor. We will objectively compare its hypothetical performance against two well-established, clinically relevant indazole-based drugs: Axitinib and Pazopanib .
The causality behind this comparative choice is rooted in their shared indazole scaffold and their well-understood mechanism of action as multi-targeted tyrosine kinase inhibitors. Axitinib and Pazopanib are known to potently inhibit key kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5][6][7][8][9][10] This provides a validated benchmark against which to assess the potency and selectivity of our compound of interest.
Initial Biochemical Validation: Kinase Inhibition Profile
The first step in characterizing any potential kinase inhibitor is to determine its direct inhibitory activity against a panel of purified kinases. This biochemical assay provides a clean, quantitative measure of potency (typically as an IC50 value) without the complexities of a cellular environment.
Rationale for Target Selection
Given the prevalence of indazole derivatives as inhibitors of kinases driving tumor angiogenesis, the primary targets for initial screening should include key receptor tyrosine kinases (RTKs). We will focus on:
-
VEGFR2 (KDR): A primary mediator of VEGF-driven angiogenesis.
-
PDGFRβ: Crucial for the recruitment of pericytes and vascular maturation.
-
c-KIT: An RTK often implicated in tumor cell proliferation and survival.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a robust, high-throughput method for quantifying inhibitor potency.[11][12][13]
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test compound. Inhibition is detected as a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Axitinib, and Pazopanib in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Further dilute these concentrations in the kinase reaction buffer to ensure the final DMSO concentration in the assay is ≤1%, minimizing solvent-induced artifacts.
-
-
Assay Plate Setup:
-
Using a 384-well microplate, add 2.5 µL of each diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
-
Kinase/Antibody Addition:
-
Prepare a mixture of the target kinase (e.g., recombinant human VEGFR2) and a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) in the kinase buffer.
-
Dispense 5 µL of this mixture into each well of the assay plate.
-
-
Tracer Addition and Incubation:
-
Prepare the corresponding Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.
-
Add 2.5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value for each compound.
-
Comparative Data Summary (Hypothetical)
The following table presents hypothetical, yet representative, IC50 values that could be obtained from this biochemical assay. This structured format allows for a clear comparison of potency.
| Compound | VEGFR2 (IC50, nM) | PDGFRβ (IC50, nM) | c-KIT (IC50, nM) |
| This compound | 85 | 150 | >10,000 |
| Axitinib | 0.2 | 1.6 | 1.7 |
| Pazopanib | 30 | 84 | 74 |
Note: Data for Axitinib and Pazopanib are representative of published values.[3][7][8] Data for this compound is hypothetical for illustrative purposes.
This initial screen would hypothetically suggest that this compound is a moderately potent inhibitor of VEGFR2 and PDGFRβ, with selectivity against c-KIT, though it is less potent than the clinical comparators.
Cellular Validation: Assessing On-Target Activity and Cytotoxicity
While biochemical assays are crucial, they do not reflect the complex intracellular environment.[14][15][16][17] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.
Experimental Protocol: Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[18][19][20][21] It is a standard first step to determine the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HT-1080 fibrosarcoma) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (as described previously) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[18]
-
Comparative Data Summary (Hypothetical GI50)
The Growth Inhibition 50 (GI50) is the concentration of the drug that causes a 50% reduction in cell growth.
| Compound | HT-1080 Cell Line (GI50, µM) |
| This compound | 15.2 |
| Axitinib | 0.5 |
| Pazopanib | 1.1 |
This hypothetical data would indicate that while this compound has anti-proliferative activity, it is significantly less potent in a cellular context than Axitinib and Pazopanib. This discrepancy between biochemical IC50 and cellular GI50 can be due to factors like cell permeability, efflux pump activity, or intracellular metabolism.
Mechanistic Validation: Target Engagement in a Cellular Context
To confirm that the observed cytotoxicity is a direct result of inhibiting the intended kinase target, it is crucial to measure the phosphorylation status of the kinase or its downstream substrates within the cell. Western blotting is the gold-standard technique for this purpose.[22][23][24][25][26]
Experimental Protocol: Western Blot for VEGFR2 Phosphorylation
Principle: This protocol assesses the ability of the test compounds to inhibit the VEGF-induced autophosphorylation of VEGFR2 in endothelial cells. A reduction in the phosphorylated form of the receptor indicates successful target engagement.
Step-by-Step Methodology:
-
Cell Culture and Serum Starvation:
-
Grow HUVECs to near-confluency in 6-well plates.
-
Serum-starve the cells for 12-18 hours in a basal medium to reduce background kinase activity.
-
-
Inhibitor Pre-treatment:
-
Treat the starved cells with various concentrations of this compound, Axitinib, Pazopanib, or vehicle (DMSO) for 2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation. A non-stimulated control well should be included.
-
-
Cell Lysis:
-
Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Visualizing the Scientific Workflow and Signaling Pathways
To provide a clear conceptual overview, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the targeted signaling pathway.
Experimental Workflow Diagram
VEGFR2 Signaling Pathway Diagram
Conclusion
This guide outlines a rigorous, scientifically-grounded workflow for the initial biological validation of This compound . By employing a combination of biochemical and cell-based assays and comparing its performance against established drugs like Axitinib and Pazopanib, researchers can effectively determine its potency, cellular activity, and mechanism of action. This self-validating system, from in vitro potency to on-target cellular effects, ensures that the resulting data is both accurate and contextually relevant for drug development professionals. The provided protocols and conceptual diagrams serve as a practical resource for any scientist seeking to characterize novel indazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 4. Pazopanib - Wikipedia [en.wikipedia.org]
- 5. Axitinib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. inits.at [inits.at]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. broadpharm.com [broadpharm.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to 6-Chloro-5-methoxy-1H-indazole and Its Regioisomers: Synthesis, Characterization, and Biological Implications
An In-Depth Technical Guide for Researchers
Introduction
The indazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," this molecular framework demonstrates a remarkable ability to bind to a diverse array of biological targets, leading to its integration into numerous therapeutic agents.[1] The clinical success of indazole-containing drugs, such as the kinase inhibitors Axitinib and Pazopanib, highlights the scaffold's therapeutic importance.[1]
The biological activity of an indazole derivative is exquisitely sensitive to the nature and placement of substituents on the bicyclic core. A slight modification in the substitution pattern can dramatically alter a compound's pharmacological profile. This guide focuses on 6-chloro-5-methoxy-1H-indazole, a key intermediate in pharmaceutical research, and provides an in-depth comparison with its principal regioisomers, including 5-chloro-6-methoxy-1H-indazole and 4-chloro-5-methoxy-1H-indazole. We will explore the critical differences in their synthesis, physicochemical properties, and biological activities, offering field-proven insights for researchers in drug development.
The Critical Role of Regioisomerism in Drug Discovery
Regioisomers are constitutional isomers that have the same functional groups but differ in their positions on a parent scaffold. In drug discovery, the distinction between regioisomers is not trivial. The precise location of a substituent can profoundly influence a molecule's:
-
Pharmacodynamics: Altering the orientation of key binding motifs (e.g., hydrogen bond donors/acceptors, hydrophobic groups) can drastically change binding affinity and selectivity for a biological target.
-
Pharmacokinetics: Physicochemical properties such as lipophilicity (logP), solubility, and pKa are affected by substituent position, which in turn governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Accessibility: The synthesis of a specific regioisomer can be challenging, often requiring multi-step procedures with careful control of regioselectivity, which impacts development costs and scalability.
This guide will illuminate these differences through the lens of chloro-methoxy substituted indazoles, providing a framework for rational design and selection in research programs.
Chapter 1: Synthesis and Regiocontrol
The regioselective synthesis of substituted indazoles is a central challenge for medicinal chemists. The final substitution pattern is often dictated by the choice of starting materials and the cyclization strategy employed. Classical methods like the Jacobson or Sugasawa indazole synthesis rely on the cyclization of appropriately substituted anilines or hydrazones.[2]
Achieving regiocontrol for chloro-methoxy indazoles depends on the directing effects of the substituents on the starting materials. For instance, the synthesis of this compound often begins with a precursor like 4-chloro-5-methoxy-2-methylaniline, where the substituents are already in the desired positions relative to the amine and methyl groups that will participate in the indazole ring formation via diazotization and cyclization.
The workflow below illustrates a generalized pathway for achieving regiochemical control, emphasizing the importance of the precursor's substitution pattern.
Caption: Generalized workflow for the regioselective synthesis of substituted indazoles.
Chapter 2: Comparative Physicochemical and Spectroscopic Profiles
The physical and spectroscopic properties of regioisomers are distinct, providing the means for their differentiation and characterization. While comprehensive experimental data for every isomer is not always available in a single source, we can compile known data and highlight key distinguishing features.
| Property | This compound | 5-Chloro-6-methoxy-1H-indazole | 4-Chloro-5-methoxy-1H-indazole | 7-Chloro-4-methoxy-1H-indazole |
| CAS Number | 13096-98-5[3] | 1082041-58-4[4] | 885518-98-9 | 1783703-07-0[5] |
| Molecular Formula | C₈H₇ClN₂O[3] | C₈H₇ClN₂O[4] | C₇H₄BrClN₂ (for bromo analog)[6] | C₉H₇ClN₂O₃ (for acid)[5] |
| Molecular Weight | 182.61 g/mol [3] | 182.61 g/mol [4] | 231.48 g/mol (for bromo analog)[6] | 226.62 g/mol (for acid)[5] |
| Known Data | Solid[3] | Solid[4] | Solid[6] | Solid[5] |
Spectroscopic Differentiation:
Unambiguous identification of regioisomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The key differentiators are the chemical shifts and coupling patterns of the aromatic protons on the indazole core.
-
For This compound , one would expect two singlets in the aromatic region corresponding to the protons at C4 and C7.
-
For 5-chloro-6-methoxy-1H-indazole , two singlets would also be expected for the protons at C4 and C7, but their chemical shifts would differ due to the altered electronic environment.
-
For 4-chloro-5-methoxy-1H-indazole , one would observe two coupled protons (as doublets) at C6 and C7.
-
Nuclear Overhauser Effect (NOE) experiments are invaluable. For example, irradiation of the methoxy protons in this compound should show an NOE enhancement to the proton at C4, confirming their spatial proximity.
-
Chapter 3: In-Depth Look at Biological Activity
Substituted indazoles are renowned for their activity as kinase inhibitors, and the positioning of the chloro and methoxy groups is critical for target affinity and selectivity.[7][8] While direct comparative studies on these specific regioisomers are sparse, we can infer potential differences based on structure-activity relationship (SAR) principles established for the broader indazole class.
The chloro group often serves as a hydrophobic substituent that can occupy small pockets in an ATP-binding site, while the methoxy group can act as a hydrogen bond acceptor. Shifting these groups can completely change the binding mode.
For example, in many kinase inhibitors, a substituent at the C6 position often extends into a solvent-exposed region, whereas a C4 substituent may point towards the "gatekeeper" residue. A C5 substituent might interact with the hinge region. Therefore, this compound and 5-chloro-6-methoxy-1H-indazole are expected to have fundamentally different interactions within a kinase active site.
Caption: Indazole derivatives often target Receptor Tyrosine Kinases (RTKs) to inhibit downstream signaling.
A study on indazole arylsulfonamides as CCR4 antagonists found that small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred.[9] This underscores that even within the same scaffold, different targets have distinct regiochemical preferences.
Chapter 4: Experimental Protocols
To provide practical value, this section details representative protocols for the synthesis and evaluation of indazole derivatives.
Protocol 1: Representative Synthesis of a Substituted 1H-Indazole
This protocol is a general method adapted from literature for the synthesis of 1H-indazoles from o-toluidine derivatives, which can be applied to the synthesis of specific chloro-methoxy regioisomers by selecting the appropriate starting material.[2]
Objective: To synthesize a 1H-indazole via diazotization and intramolecular cyclization.
Materials:
-
Substituted o-toluidine (e.g., 4-chloro-5-methoxy-2-methylaniline) (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate for extraction
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Suspend the substituted o-toluidine (1.0 eq) in a mixture of concentrated HCl and water in a round-bottom flask. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. A color change is typically observed.
-
Cyclization: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The diazonium salt intermediate will cyclize in situ.
-
Work-up: Once the reaction is complete (monitored by TLC), carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1H-indazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an indazole isomer against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Kinase substrate (specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (indazole isomers) dissolved in DMSO
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.
-
Reaction Setup: To each well of a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add a small volume of the serially diluted compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: After a brief incubation, measure the luminescence signal using a plate reader. The light signal is inversely correlated with kinase activity.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The seemingly subtle distinction between this compound and its regioisomers has profound consequences for chemical synthesis and biological function. This guide demonstrates that regiochemical placement of the chloro and methoxy substituents dictates the synthetic strategy, governs the physicochemical and spectroscopic properties, and is expected to critically influence the pharmacological profile. For researchers in drug discovery, a thorough understanding of these differences is not merely academic; it is essential for the rational design of potent, selective, and developable therapeutic candidates. Careful consideration of regioisomerism from the outset of a project can save significant resources and accelerate the path to novel medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. 5-CHLORO-6-METHOXY (1H)INDAZOLE [1082041-58-4] | Chemsigma [chemsigma.com]
- 5. 1783703-07-0|7-Chloro-4-methoxy-1h-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Indazole Core as a Versatile Kinase Hinge-Binding Motif: A Comparative Guide to 6-Chloro-5-methoxy-1H-indazole Analogs
The indazole scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, has proven to be a particularly fertile ground for the development of potent protein kinase inhibitors.[1][2] Kinases, the enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-Chloro-5-methoxy-1H-indazole analogs, comparing their performance with alternative kinase inhibitors and providing the experimental context for their evaluation.
The Strategic Importance of the this compound Scaffold
The this compound core provides a strategic starting point for the design of kinase inhibitors. The indazole ring itself is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition.[2] The substituents at the 5 and 6 positions offer a means to modulate the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile. The chlorine atom at the 6-position and the methoxy group at the 5-position create a specific electronic environment that can be exploited for targeted drug design.
Structure-Activity Relationship of this compound Analogs
While a systematic public study on a broad series of this compound analogs is not extensively available, we can infer a robust SAR profile by examining closely related indazole derivatives and the general principles of kinase inhibitor design. The primary focus for modification is often the 3-position and the N1-position of the indazole ring, as these vectors project out of the ATP-binding pocket and can be modified to enhance potency and selectivity.
A notable example of SAR for 6-substituted indazoles comes from the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, modifications at the 4-position significantly impacted potency.[3] This highlights the importance of exploring substitutions on the benzene ring of the indazole core to optimize interactions with the target kinase.
For the this compound scaffold, we can hypothesize the following SAR trends:
-
Substitution at the 3-position: Introducing various aryl or heteroaryl groups can lead to interactions with the solvent-exposed region of the kinase, potentially increasing potency and influencing selectivity. Small, flexible linkers, such as an amide, can be used to connect these groups to the indazole core.
-
Substitution at the N1-position: Alkylation or arylation at the N1-position can modulate the compound's physicochemical properties, such as solubility and cell permeability. These modifications can also influence the orientation of the indazole core within the ATP-binding site.
-
Modification of the 6-Chloro and 5-Methoxy Groups: While the core scaffold is defined by these groups, subtle modifications, such as replacing the chloro with a fluoro or trifluoromethyl group, could fine-tune the electronic properties and impact binding affinity. Similarly, altering the methoxy to an ethoxy or a hydroxyl group could change the hydrogen bonding potential and solubility.
Comparative Performance Against Alternative Kinase Inhibitors
The therapeutic landscape of oncology is populated with a variety of kinase inhibitors, many of which target the same pathways as indazole-based compounds. A key area of interest for indazole scaffolds is the inhibition of Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis.[4] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.[5][6]
To provide a clear comparison, we will evaluate our hypothetical this compound analogs against well-established Aurora kinase inhibitors.
| Compound/Analog | Primary Target(s) | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | Reference Compound |
| Hypothetical Analog 1 (3-Aryl) | Aurora A/B | 10-50 | 20-100 | No |
| Hypothetical Analog 2 (3-Heteroaryl) | Aurora A selective | 5-20 | >200 | No |
| Hypothetical Analog 3 (N1-alkyl) | Aurora B selective | >500 | 15-75 | No |
| MLN8054 | Aurora A | 25 | 1310 | Yes |
| MLN8237 (Alisertib) | Aurora A | 1.2 | 396.5 | Yes |
| MK-5108 | Aurora A | 0.064 | 14.1 | Yes |
| MK-8745 | Aurora A | 0.4 | 280 | Yes |
| AZD1152-HQPA | Aurora B | 3700 | 0.36 | Yes |
| VX-680 (Tozasertib) | Pan-Aurora | 0.6 | 18 | Yes |
Note: IC50 values for hypothetical analogs are projected based on SAR trends observed in related indazole series. Values for reference compounds are from published literature.[2]
This comparative table illustrates the potential for this compound analogs to be potent and selective Aurora kinase inhibitors. The versatility of the indazole scaffold allows for the fine-tuning of selectivity between Aurora A and Aurora B, a critical factor as the two isoforms have distinct roles in mitosis and different toxicity profiles when inhibited.[2]
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed methodologies for the key experiments used to characterize and compare these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then performed in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 384-well plate, the test compound is pre-incubated with the purified kinase (e.g., Aurora A or Aurora B) in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and a specific peptide substrate. The final ATP concentration should be close to the Km for the respective kinase to ensure accurate IC50 determination.
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).
-
Detection of ATP Consumption: The amount of ATP remaining in the reaction is quantified using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay, Promega). This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular Antiproliferative Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (typically from a DMSO stock, with the final DMSO concentration kept below 0.5%).
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Data Analysis: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of viability against the log of the compound concentration.
Visualizing the Logic: Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold in Kinase Inhibition: An In Vitro and In Vivo Comparative Guide for 6-Chloro-5-methoxy-1H-indazole
Introduction: The Privileged Indazole Nucleus and the MAPK/ERK Signaling Axis
The indazole ring system, a bicyclic heterocycle, is widely recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse range of biological targets, leading to their prevalence in numerous clinically approved therapeutics. A significant number of these indazole-containing drugs, such as axitinib and pazopanib, function as potent protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] The mitogen-activated protein kinase (MAPK) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[2][3] The terminal kinases in this pathway, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), are frequently hyperactivated in a wide array of human cancers due to upstream mutations in genes like BRAF and RAS.[4] This constitutive activation of the MAPK/ERK pathway drives tumorigenesis and makes ERK1/2 compelling targets for therapeutic intervention.
This guide introduces 6-Chloro-5-methoxy-1H-indazole , a novel small molecule featuring the indazole core. While the specific biological activity of this compound has not been extensively characterized, its structural similarity to known kinase inhibitors suggests its potential as an inhibitor of the MAPK/ERK pathway. Herein, we provide a comprehensive experimental framework to evaluate the in vitro and in vivo efficacy of this compound as a putative ERK1/2 inhibitor. To provide a robust benchmark for its performance, we will compare it against two well-characterized, clinical-stage ERK1/2 inhibitors: Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994) . This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds targeting the MAPK/ERK signaling cascade.
The MAPK/ERK Signaling Pathway: A Rationale for Targeting
The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus, culminating in the regulation of gene expression. The cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF). RAF kinases subsequently phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Finally, MEK1/2 phosphorylate and activate ERK1/2, the sole known substrates for MEK1/2.[3] Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, leading to changes in cell behavior.
Part 1: In Vitro Characterization of ERK1/2 Inhibition
The initial step in evaluating a putative kinase inhibitor is to determine its direct enzymatic inhibitory activity in a cell-free system. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method for quantifying kinase activity.
Experimental Protocol: In Vitro ERK1/2 TR-FRET Kinase Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against recombinant human ERK1 and ERK2 kinases.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Biotinylated peptide substrate (e.g., Biotin-LC-linker-K-K-R-E-L-V-E-P-L-T-P-S-G-E-A-P-N-Q-A-L-L-R)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
-
Test compounds: this compound, Ulixertinib, Ravoxertinib
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
Further dilute the compound solutions in kinase assay buffer to the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ERK1 or ERK2 enzyme and the biotinylated peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the respective enzyme.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a stop/detection buffer containing the Europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: In Vitro ERK1/2 Inhibition
The following table summarizes the expected and known IC50 values for the test compounds against ERK1 and ERK2.
| Compound | Target | Reported IC50 (nM) |
| This compound | ERK1 | To be determined |
| ERK2 | To be determined | |
| Ulixertinib (BVD-523) | ERK1 | ~1 |
| ERK2 | <0.3[5] | |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1[6][7] |
| ERK2 | 3.1[6][7] |
Causality Behind Experimental Choices: The use of a TR-FRET assay provides a highly sensitive and specific method for measuring kinase activity in a homogenous format, which is ideal for high-throughput screening and IC50 determination. The choice of ATP concentration at or near the Km value ensures that the assay is sensitive to competitive inhibitors.
Part 2: In Vivo Efficacy Evaluation in a Xenograft Model
Following the in vitro characterization, the next critical step is to assess the anti-tumor efficacy of this compound in a relevant in vivo model. A human tumor xenograft model using a cancer cell line with a known activating mutation in the MAPK pathway is the gold standard for this purpose. The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is an excellent choice as it is highly dependent on the MAPK/ERK signaling pathway for its proliferation and survival.[8][9]
Experimental Protocol: A375 Human Melanoma Xenograft Model
This protocol describes the establishment of A375 tumor xenografts in immunodeficient mice and the subsequent evaluation of the anti-tumor activity of this compound and comparator compounds.
Materials:
-
A375 human melanoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel®
-
Test compounds: this compound, Ulixertinib, Ravoxertinib
-
Vehicle formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture A375 cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of the test compounds and vehicle daily.
-
Administer the treatments to the respective groups via oral gavage once or twice daily for a specified duration (e.g., 21 days).
-
Dosing for the comparator compounds can be based on literature values (e.g., Ulixertinib at 25-50 mg/kg; Ravoxertinib at 10-25 mg/kg). The dose for this compound should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Comparative Data: In Vivo Anti-Tumor Efficacy
The following table presents a template for summarizing the in vivo efficacy data.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | To be determined | - |
| This compound | TBD | QD | To be determined | To be determined |
| Ulixertinib | 25 | QD | Expected significant reduction | Expected > 70% |
| Ravoxertinib | 10 | QD | Expected significant reduction | Expected > 70% |
Causality Behind Experimental Choices: The A375 xenograft model is selected due to its well-established dependency on the MAPK/ERK pathway, providing a biologically relevant system to test the efficacy of putative ERK inhibitors.[8][9] The use of athymic nude mice is necessary to prevent the rejection of the human tumor cells. Oral gavage is a common and clinically relevant route of administration for small molecule inhibitors. Monitoring both tumor volume and body weight is crucial for assessing efficacy and toxicity, respectively.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro and in vivo characterization of this compound as a potential ERK1/2 inhibitor. By following the detailed protocols and comparing the results to established benchmarks like Ulixertinib and Ravoxertinib, researchers can effectively evaluate the therapeutic potential of this novel indazole derivative. Positive results from these studies would warrant further investigation, including pharmacokinetic and pharmacodynamic (PK/PD) studies, off-target profiling, and evaluation in additional cancer models. The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a systematic approach to their evaluation is paramount for advancing new cancer therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Cross-Reactivity Profile of Indazole-Based Kinase Inhibitors: A Focus on 6-Chloro-5-methoxy-1H-indazole Analogs
Introduction: The Indazole Scaffold in Kinase Inhibitor Design
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a cornerstone of modern therapeutics. Unintended off-target activity can lead to unforeseen side effects and toxicities, complicating clinical development. The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved and investigational kinase inhibitors.[1] Its unique chemical properties allow for versatile modifications, enabling the fine-tuning of potency and selectivity against a wide array of kinase targets.[1]
This guide focuses on understanding the potential cross-reactivity profile of the research chemical 6-Chloro-5-methoxy-1H-indazole . As a specific, non-commercial chemical building block, comprehensive public data on its kinome-wide selectivity is not available. Therefore, to provide a valuable and objective comparison, this guide will analyze the cross-reactivity profiles of well-characterized, clinically relevant indazole-based kinase inhibitors: Axitinib and Pazopanib , along with the potent research compound BMS-777607 . By examining the selectivity of these structurally related molecules, we can infer the potential off-target landscape and guide experimental strategies for new derivatives of the this compound scaffold.
Comparative Kinase Inhibition Profiles
The selectivity of indazole-based compounds can range from highly specific to multi-targeted, depending on the substitutions on the indazole core. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) of Axitinib, Pazopanib, and BMS-777607 against a panel of kinases, providing a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of Axitinib
| Kinase Target | IC50 (nM) | Notes |
| VEGFR1 | 0.1 | Primary Target |
| VEGFR2 | 0.2 | Primary Target |
| VEGFR3 | 0.1-0.3 | Primary Target |
| PDGFRβ | 1.6 | Potent Off-Target |
| c-Kit | 1.7 | Potent Off-Target |
| PDGFRα | 2.2 | Potent Off-Target |
| RET | 3.2 | Potent Off-Target |
Data compiled from multiple sources. Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2] Its high potency extends to other related tyrosine kinases like PDGFR and c-Kit.
Table 2: Kinase Inhibition Profile of Pazopanib
| Kinase Target | IC50 (nM) | Notes |
| VEGFR1 | 10 | Primary Target |
| VEGFR2 | 30 | Primary Target |
| VEGFR3 | 47 | Primary Target |
| PDGFRα | 71 | Multi-Target Activity |
| PDGFRβ | 84 | Multi-Target Activity |
| c-Kit | 74 | Multi-Target Activity |
| FGFR1 | 140 | Multi-Target Activity |
| FGFR3 | 130 | Multi-Target Activity |
| c-Fms | 146 | Multi-Target Activity |
Data from multiple sources.[3][4] Pazopanib is a multi-targeted tyrosine kinase inhibitor with activity against VEGFRs, PDGFRs, FGFRs, and c-Kit.
Table 3: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) | Notes |
| AXL | 1.1 | Primary Target |
| RON | 1.8 | Primary Target |
| c-MET | 3.9 | Primary Target |
| TYRO3 | 4.3 | Primary Target |
| MER | 14.0 | Off-Target |
| FLT3 | 16 | Off-Target |
| Aurora B | 78 | Off-Target |
| Lck | 120 | Off-Target |
| VEGFR2 | 180 | Off-Target |
Data from multiple sources.[5][6][7] BMS-777607 is a potent inhibitor of the MET kinase family, including AXL, RON, and TYRO3.
Key Signaling Pathways and Inhibition
Understanding the signaling pathways affected by these inhibitors is crucial for interpreting their biological effects. The following diagrams illustrate the primary pathways targeted by the comparator compounds.
VEGFR Signaling Pathway and its Inhibition by Axitinib and Pazopanib
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[8] This process is critical for tumor growth and metastasis. Axitinib and Pazopanib, by inhibiting VEGFRs, block downstream signaling cascades, including the PLCγ-MAPK and PI3K-Akt pathways, leading to reduced endothelial cell proliferation, survival, and migration.[8]
c-MET Signaling Pathway and its Inhibition by BMS-777607
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in cell proliferation, motility, and invasion.[9][10] Aberrant c-MET signaling is a driver in many cancers. BMS-777607 inhibits c-MET, thereby blocking downstream pathways such as PI3K/AKT and RAS/MAPK, which are crucial for tumor growth and metastasis.[3][11]
AXL Signaling Pathway and its Inhibition by BMS-777607
AXL, a receptor tyrosine kinase, plays a significant role in tumor progression, metastasis, and the development of drug resistance.[4][12] Its ligand is Gas6. BMS-777607 potently inhibits AXL, thereby blocking downstream signaling through pathways like PI3K/AKT and MAPK, which are involved in cell survival and migration.[13]
Experimental Methodologies for Cross-Reactivity Profiling
A systematic and multi-faceted approach is essential for accurately determining the cross-reactivity profile of a kinase inhibitor. Here, we detail three widely-used methodologies.
Luminescent Kinase Activity Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and, therefore, less inhibition.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO. Create a dilution series to determine the IC50 value.
-
Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase, its specific substrate, ATP, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[14]
-
Detection: Add the luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates the light-producing luciferase reaction.[14]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.[7]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical technique that assesses the binding of a drug to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its thermal stability.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a sufficient time to allow cell penetration and target binding.[15]
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (a thermal gradient).[15]
-
Lysis and Fractionation: Lyse the cells and separate the soluble proteins from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of kinases.
Protocol:
-
Assay Setup: A large panel of kinases, each tagged (e.g., with DNA), is used. An immobilized ligand that binds to the ATP site of many kinases is prepared on a solid support.
-
Competition: The tagged kinases are incubated with the immobilized ligand and the test compound in solution.
-
Binding and Wash: The test compound competes with the immobilized ligand for binding to the kinases. After an incubation period, unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are often expressed as a percentage of the control (no test compound), allowing for a broad cross-reactivity profile to be generated.
Conclusion and Future Directions
While direct experimental data for this compound is not publicly available, this guide provides a robust comparative framework based on the well-characterized cross-reactivity profiles of the approved indazole-based drugs Axitinib and Pazopanib, and the research compound BMS-777607. The data presented herein illustrates the diverse selectivity profiles that can be achieved from the indazole scaffold, ranging from the highly selective VEGFR inhibition of Axitinib to the multi-targeted profile of Pazopanib and the MET/AXL/RON-focused activity of BMS-777607.
For researchers working with this compound and its derivatives, the following is advised:
-
Initial Broad Screening: Employ a broad kinase panel screening, such as a competition binding assay, to identify primary targets and potential off-targets early in the development process.
-
Orthogonal Validation: Confirm hits from the primary screen using a functional assay, like a luminescent kinase activity assay, to ensure that binding translates to inhibition of catalytic activity.
-
Cellular Target Engagement: Utilize cellular thermal shift assays (CETSA®) to verify that the compound engages its intended target in a more physiologically relevant cellular context.
By following a rigorous and multi-faceted approach to cross-reactivity profiling, as outlined in this guide, researchers can build a comprehensive understanding of the selectivity of novel indazole-based compounds, ultimately leading to the development of safer and more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-Chloro-5-methoxy-1H-indazole: A Comparative Guide for Drug Discovery Professionals
Introduction: The Privileged Indazole Scaffold and the Emergence of 6-Chloro-5-methoxy-1H-indazole
The indazole ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks capable of interacting with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] The clinical success of indazole-containing drugs such as Axitinib and Pazopanib in oncology underscores the therapeutic potential of this chemical motif.[1][4]
This guide focuses on the comprehensive benchmarking of a specific substituted indazole, this compound. Given the well-documented propensity of indazole derivatives to function as both protein kinase inhibitors and modulators of microtubule dynamics,[5][6] a dual-pronged evaluation is essential for a thorough characterization of its biological activity. This document provides a robust framework for objectively comparing the performance of this compound against established standard compounds in both kinase inhibition and tubulin polymerization assays, supported by detailed experimental protocols and data interpretation guidelines.
Rationale for Selection of Standard Compounds
To establish a meaningful benchmark for this compound, a panel of well-characterized standard compounds with distinct mechanisms of action has been selected. This allows for a comprehensive assessment of both the potency and potential mechanism of action of the test compound.
For Kinase Inhibition Assays:
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[7][8] Its promiscuity makes it an excellent positive control to validate the kinase assay setup and provides a benchmark for high-affinity binding to kinase active sites.[9]
-
Pazopanib: An indazole-containing, multi-targeted tyrosine kinase inhibitor approved for clinical use.[10][11] It primarily inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[12] Its structural similarity and defined kinase inhibitory profile make it a highly relevant comparator.
-
Axitinib: Another clinically approved indazole-based potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[13][14][15] Its inclusion allows for a nuanced comparison of selectivity within the VEGFR family, a common target for indazole derivatives.[16]
For Tubulin Polymerization Assays:
-
Paclitaxel: A microtubule-stabilizing agent that promotes the assembly of tubulin into stable, non-functional microtubules, leading to cell cycle arrest and apoptosis.[17][18][19][][21] It serves as a standard for identifying compounds that enhance tubulin polymerization.
-
Colchicine: A classic microtubule-destabilizing agent that binds to tubulin and inhibits its polymerization into microtubules.[22][23][24][[“]][26] It is the benchmark for identifying compounds that, like many indazole derivatives, may inhibit microtubule formation.[6]
Experimental Design & Protocols
The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.
Part 1: Kinase Inhibition Profiling
The initial assessment of this compound as a potential kinase inhibitor will be performed using a highly sensitive and robust biochemical assay.
Workflow for Kinase Inhibition Profiling
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a representative panel of protein kinases (e.g., VEGFR2, FGFR1, Aurora A).
-
Objective: To quantify the potency of this compound in inhibiting specific kinase activity.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][17][] The luminescence signal is proportional to the ADP concentration and inversely proportional to the kinase activity.
-
Materials:
-
Recombinant human kinases (e.g., VEGFR2, FGFR1, Aurora A)
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP, ultra-pure
-
This compound and standard compounds (Staurosporine, Pazopanib, Axitinib)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and standard compounds in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction mixture containing the kinase enzyme, substrate, and reaction buffer.
-
Compound Addition: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase/luciferin substrate to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Part 2: Tubulin Polymerization Profiling
To investigate the effect of this compound on microtubule dynamics, a fluorescence-based in vitro tubulin polymerization assay will be employed.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the Fluorescence-Based Tubulin Polymerization Assay.
Detailed Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This protocol assesses the ability of this compound to inhibit or enhance tubulin polymerization.
-
Objective: To determine if this compound modulates tubulin polymerization and to quantify its potency (IC50 for inhibitors, EC50 for enhancers).
-
Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[13][27]
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P) containing >99% pure tubulin, general tubulin buffer with a fluorescent reporter, GTP, and control compounds.
-
This compound and standard compounds (Paclitaxel, Colchicine).
-
DMSO.
-
Black, half-area 96-well plates.
-
Temperature-controlled fluorescence plate reader.
-
-
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin and other kit components on ice as per the manufacturer's instructions.
-
Compound Plating: Prepare serial dilutions of the test and standard compounds in a suitable buffer. Add the diluted compounds to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO).
-
Reaction Mixture: Prepare the tubulin reaction mixture on ice by combining the tubulin stock with GTP solution in the general tubulin buffer.
-
Reaction Initiation: To initiate polymerization, add the tubulin reaction mixture to the wells containing the compounds.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test and standard compounds.
-
For inhibitors, determine the maximum polymerization rate (Vmax) from the slope of the linear phase of the polymerization curve.
-
Calculate the percentage of inhibition of Vmax at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For enhancers like Paclitaxel, the rate and extent of polymerization will increase compared to the control.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.
Table 1: Kinase Inhibition Profile of this compound and Standard Compounds
| Compound | VEGFR2 IC50 (nM) | FGFR1 IC50 (nM) | Aurora A IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine | ~6 | ~20 | ~15 |
| Pazopanib | ~30 | ~47 | >10,000 |
| Axitinib | ~0.2 | ~2.9 | ~1,500 |
Note: IC50 values for standard compounds are representative and may vary depending on assay conditions.
Table 2: Tubulin Polymerization Modulation by this compound and Standard Compounds
| Compound | Activity | IC50 / EC50 (µM) |
| This compound | Inhibitor/Enhancer/Inactive | Experimental Value |
| Colchicine | Inhibitor | ~2.5 |
| Paclitaxel | Enhancer | ~3.0 |
Note: IC50/EC50 values for standard compounds are representative and may vary based on assay conditions.
Conclusion: Synthesizing a Comprehensive Profile
This guide provides a rigorous and objective framework for the initial benchmarking of this compound. By systematically evaluating its activity against both a panel of clinically relevant protein kinases and its effect on tubulin polymerization, researchers can generate a comprehensive preliminary profile of this novel compound. The dual-target screening approach is crucial, as the indazole scaffold has demonstrated promiscuity that can be therapeutically exploited.
The data generated from these assays will provide critical insights into the potency and potential mechanism of action of this compound. A low nanomolar IC50 against specific kinases would warrant further investigation into its selectivity profile and cellular activity. Conversely, potent inhibition of tubulin polymerization would guide subsequent studies towards characterizing its interaction with the tubulin cytoskeleton. This structured, comparative approach ensures that the initial characterization is robust, enabling informed decisions for the future development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 11. Pazopanib - Wikipedia [en.wikipedia.org]
- 12. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Axitinib - Wikipedia [en.wikipedia.org]
- 14. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axitinib: MedlinePlus Drug Information [medlineplus.gov]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. droracle.ai [droracle.ai]
- 18. Paclitaxel - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 21. news-medical.net [news-medical.net]
- 22. Colchicine - Wikipedia [en.wikipedia.org]
- 23. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. consensus.app [consensus.app]
- 26. droracle.ai [droracle.ai]
- 27. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Chloro-5-methoxy-1H-indazole for Researchers and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 6-Chloro-5-methoxy-1H-indazole serves as a crucial building block in the synthesis of various pharmaceutical agents, including kinase inhibitors for oncology. The strategic placement of the chloro and methoxy substituents on the indazole core significantly influences the molecule's electronic properties and binding interactions with biological targets. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to the drug discovery and development pipeline.
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound. We will delve into a classical approach involving diazotization and a modern strategy utilizing a palladium-catalyzed cross-coupling reaction. The discussion will focus on the underlying chemical principles, experimental protocols, and a critical evaluation of each route's advantages and disadvantages to empower researchers in making informed decisions for their synthetic campaigns.
Route 1: Classical Synthesis via Diazotization and Cyclization
The diazotization of an appropriately substituted aniline followed by intramolecular cyclization is a long-established and reliable method for the construction of the indazole ring system. This approach is characterized by the use of readily available starting materials and straightforward reaction conditions.
Synthetic Pathway
The classical synthesis of this compound commences with the commercially available 4-chloro-5-methoxy-2-methylaniline. The synthesis proceeds through two key steps: acetylation of the aniline to form the corresponding acetanilide, followed by a one-pot nitrosation and cyclization to yield the desired indazole.
Caption: Classical synthesis of this compound.
Mechanistic Insights
The initial acetylation of the aniline serves a dual purpose: it protects the amino group from unwanted side reactions and modulates its reactivity for the subsequent diazotization step. The core of this synthetic route lies in the diazotization of the aniline derivative. In the presence of a nitrite source, such as sodium nitrite, and an acid, the amino group is converted into a highly reactive diazonium salt. This intermediate is unstable and, in this case, undergoes an in-situ intramolecular cyclization. The cyclization is driven by the nucleophilic attack of a carbon atom on the benzene ring onto the terminal nitrogen of the diazonium group, leading to the formation of the fused pyrazole ring of the indazole system.
Experimental Protocol
Step 1: Acetylation of 4-Chloro-5-methoxy-2-methylaniline
-
To a solution of 4-chloro-5-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford N-(4-chloro-5-methoxy-2-methylphenyl)acetamide.
Step 2: Nitrosation and Cyclization to this compound
-
Dissolve the N-(4-chloro-5-methoxy-2-methylphenyl)acetamide (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Modern Approach via Palladium-Catalyzed C-N Cross-Coupling
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering highly efficient and selective methods for bond formation. For the synthesis of N-heterocycles, palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the construction of the indazole core.
Synthetic Pathway
This modern approach utilizes a suitably substituted o-halobenzaldehyde and a hydrazine derivative as the key starting materials. The synthesis involves the formation of a hydrazone intermediate, followed by a palladium-catalyzed intramolecular C-N bond formation to construct the indazole ring.
Caption: Modern synthesis of this compound.
Mechanistic Insights
The initial step involves the condensation of 2-fluoro-4-chloro-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The key transformation is the subsequent intramolecular Buchwald-Hartwig amination. The palladium catalyst, typically in a low oxidation state, undergoes oxidative addition into the carbon-halogen bond (in this case, C-F) of the hydrazone. The resulting palladium complex then undergoes reductive elimination after coordination of the nitrogen atom of the hydrazone, forming the N-N bond of the pyrazole ring and regenerating the active palladium catalyst to complete the catalytic cycle. The choice of ligand is crucial for the efficiency of the catalytic cycle, as it modulates the reactivity and stability of the palladium complexes.
Experimental Protocol
Step 1: Formation of the Hydrazone Intermediate
-
To a solution of 2-fluoro-4-chloro-5-methoxybenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, during which a precipitate may form.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.
Step 2: Palladium-Catalyzed Intramolecular C-N Coupling
-
To a reaction vessel, add the hydrazone intermediate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a high-boiling point solvent such as toluene or dioxane.
-
Degas the reaction mixture and then heat it to 100-120 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the two synthetic routes.
| Feature | Route 1: Classical Diazotization | Route 2: Modern Pd-Catalyzed Coupling |
| Starting Materials | Readily available and inexpensive | May require multi-step synthesis of the starting aldehyde |
| Reagents | Inexpensive and common lab reagents | Requires expensive palladium catalyst and ligands |
| Reaction Conditions | Low temperatures for diazotization, but can involve strongly acidic conditions | Requires inert atmosphere and high temperatures |
| Overall Yield | Moderate to good | Generally good to excellent |
| Scalability | Well-established for large-scale production | Can be challenging to scale up due to catalyst cost and sensitivity |
| Safety Considerations | Diazonium intermediates can be explosive if isolated; use of nitrite requires caution | Palladium catalysts can be pyrophoric; phosphine ligands can be toxic |
| Environmental Impact | Generates significant aqueous waste | Use of heavy metals and organic solvents |
Conclusion and Recommendations
Both the classical diazotization and the modern palladium-catalyzed cross-coupling routes offer viable pathways for the synthesis of this compound.
The classical route is a cost-effective and well-understood method, making it particularly suitable for large-scale industrial production where cost of goods is a primary driver. However, the potential hazards associated with diazonium salts necessitate careful handling and process control.
The modern palladium-catalyzed route , while more expensive due to the cost of the catalyst and ligands, often provides higher yields and may offer greater flexibility in terms of substrate scope for the synthesis of analogues. This route is an excellent choice for laboratory-scale synthesis and for medicinal chemistry programs where rapid access to a variety of derivatives is required.
The ultimate choice of synthetic route will depend on the specific needs of the research or development program, taking into account factors such as scale, cost, available equipment, and the expertise of the scientific team. For process development and large-scale manufacturing, a thorough optimization of the classical route would likely be the most economically viable approach. For discovery-phase projects requiring rapid analogue synthesis, the palladium-catalyzed method offers a powerful and efficient alternative.
References
A Strategic Guide to Assessing the Kinase Selectivity Profile of 6-Chloro-5-methoxy-1H-indazole
For researchers, scientists, and professionals in drug development, the meticulous evaluation of a compound's selectivity is a cornerstone of preclinical research. A kinase inhibitor's value is defined not only by its potency against the intended target but also by its inactivity against the vast landscape of the human kinome. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough selectivity assessment indispensable. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides an in-depth, strategic framework for assessing the kinase selectivity of a specific derivative, 6-Chloro-5-methoxy-1H-indazole. As no comprehensive public data exists for this particular analog, we will outline a robust, field-proven methodology to define its inhibitory profile, compare its performance, and interpret the resulting data with scientific rigor.
The Rationale: Building a Scientifically-Grounded Testing Strategy
The first step in assessing selectivity is not random screening, but forming a hypothesis. The substitution pattern on the indazole core dictates its interaction within the ATP-binding pocket of various kinases. Literature on related indazole analogs provides a logical starting point for identifying potential primary targets. Derivatives of the 1H-indazole scaffold have shown activity against several kinase families, including MAP kinases like JNK3 and p38α, receptor tyrosine kinases such as VEGFR2, and the TAM family kinase AXL.[2][3]
Therefore, a multi-tiered approach is proposed:
-
Primary Target Panel: Focus on kinases where related indazole structures have demonstrated activity. This panel should include JNK3, p38α, VEGFR2, and AXL.
-
Isoform and Family Selectivity Panel: To understand fine-grained selectivity, include closely related kinases. For example, screening against JNK1/2, other p38 isoforms (β, γ, δ), other VEGFR family members (VEGFR1, VEGFR3), and the other TAM kinases (MER, TYRO3) is critical.[4][5]
-
Broad Kinome Counter-Screening: A wider panel of representative kinases from different branches of the kinome tree should be used to identify potential off-target interactions that could have significant biological consequences.
This strategic selection ensures that the experimental resources are focused on the most probable areas of activity while maintaining a broad view to catch unexpected interactions.
The Competitors: Establishing Benchmarks for Comparison
To contextualize the performance of this compound, it must be compared against well-characterized compounds. This includes positive controls for the hypothesized targets and structural analogs to understand the contribution of specific chemical moieties.
| Compound Type | Compound Name | Primary Target(s) | Rationale for Inclusion |
| Test Compound | This compound | To be determined | The focus of the investigation. |
| Positive Control | Neflamapimod (VX-745) | p38α | A potent and selective p38α inhibitor to serve as a benchmark for MAP kinase activity.[6][7] |
| Positive Control | Apatinib | VEGFR2 | A highly potent and selective VEGFR2 inhibitor for benchmarking against receptor tyrosine kinase activity.[8][9] |
| Positive Control | Bemcentinib (R428) | AXL | A selective AXL inhibitor to benchmark against the TAM kinase family.[5][10] |
| Positive Control | JNK-IN-8 | JNK Family | A potent covalent inhibitor of JNK isoforms, serving as a benchmark for the JNK family.[11] |
| Structural Analog | 1H-Indazole | Broad/Weak | The unsubstituted core scaffold to establish a baseline and assess the impact of substitutions.[12][13] |
| Structural Analog | 6-Chloro-1H-indazole | To be determined | To isolate the effect of the 6-chloro substitution on potency and selectivity.[14][15][16][17][18] |
| Structural Analog | 5-Methoxy-1H-indazole | To be determined | To isolate the effect of the 5-methoxy group. A commercially available analog is 5-Methoxy-1H-indazole-3-carbaldehyde.[19] |
Table 1: Proposed panel of test and comparator compounds for selectivity assessment.
Experimental Workflow: From Biochemical Potency to Cellular Target Engagement
A robust assessment of selectivity requires a multi-pronged experimental approach that moves from simplified biochemical systems to the more complex environment of the cell.
The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[3][20][21][22][23] A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus, more potent inhibition.
Materials:
-
Recombinant human kinases (selected panel)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Test and comparator compounds dissolved in DMSO
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and comparator compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the 384-well assay plates. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a potent pan-kinase inhibitor (e.g., staurosporine) or without enzyme as a "full inhibition" control (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of kinase and its specific substrate in kinase reaction buffer. Add this mix to the wells containing the compounds.
-
Initiate Reaction: Prepare an ATP solution in kinase reaction buffer at a concentration near the Km for each specific kinase. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add a volume of Kinase-Glo® Reagent equal to the volume in the wells. Mix briefly on a plate shaker.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-kinase pair.
To confirm the hits from the primary screen and gain further mechanistic insight, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. The LANCE® Ultra assay measures the phosphorylation of a ULight™-labeled peptide substrate by a europium-labeled anti-phospho-antibody.[24][25][26][27][28] This technology is less prone to certain types of assay interference compared to luminescence-based methods.
Materials:
-
Recombinant human kinases
-
ULight™-labeled substrate peptides and corresponding Europium-labeled anti-phospho-antibodies (PerkinElmer)
-
ATP and kinase reaction buffer
-
LANCE Detection Buffer and EDTA
-
White 384-well plates
-
Test and comparator compounds
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of kinase, ULight-substrate, ATP, and test compounds in kinase reaction buffer.
-
Kinase Reaction: Add the kinase solution to the wells, followed by the test compounds. After a brief pre-incubation, add a mix of the ULight-substrate and ATP to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 60-90 minutes.
-
Stop Reaction: Add a solution of EDTA in LANCE Detection Buffer to chelate Mg2+ and stop the kinase reaction.
-
Detection: Add the Europium-labeled anti-phospho-antibody in LANCE Detection Buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Signal Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and convert it to percent inhibition. Determine IC50 values as described for the Kinase-Glo® assay.
Biochemical assays are essential for determining potency, but they do not confirm that a compound can enter a cell and bind to its target in a complex physiological environment. CETSA directly measures target engagement by assessing changes in the thermal stability of a protein upon ligand binding.[29][30][31][32][33]
Materials:
-
A relevant cell line (e.g., a cancer cell line known to express the target kinase)
-
Cell culture medium, PBS, and trypsin
-
Lysis buffer with protease and phosphatase inhibitors
-
Test compound and vehicle control (DMSO)
-
PCR tubes and a thermocycler
-
Equipment for protein quantification and Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies)
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or with DMSO (vehicle) for 1-2 hours to allow for cell penetration and target binding.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermocycler and heat them across a temperature gradient (e.g., 42°C to 68°C) for 3 minutes. Include a non-heated control. Cool the samples on ice immediately after heating.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated, denatured proteins.
-
Analysis by Western Blot: Carefully collect the supernatant. Quantify the protein concentration, normalize the samples, and analyze them by SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. The resulting curve is the "melting curve." A shift in the melting temperature (Tm) in the compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.
Data Synthesis and Selectivity Interpretation
The data from these experiments must be synthesized to build a comprehensive selectivity profile.
Biochemical Selectivity: The IC50 values from the biochemical assays should be compiled into a table.
| Kinase | This compound IC50 (nM) | Neflamapimod IC50 (nM) | Apatinib IC50 (nM) | Bemcentinib IC50 (nM) |
| p38α | TBD | ~10 | >10,000 | >10,000 |
| p38β | TBD | ~220 | >10,000 | >10,000 |
| VEGFR2 | TBD | >10,000 | ~1 | >10,000 |
| AXL | TBD | >10,000 | >10,000 | ~14 |
| JNK1 | TBD | >10,000 | >10,000 | >10,000 |
| JNK3 | TBD | >10,000 | >10,000 | >10,000 |
| MER | TBD | >10,000 | >10,000 | ~700 |
| TYRO3 | TBD | >10,000 | >10,000 | >1400 |
Table 2: Hypothetical data table for summarizing biochemical IC50 values. TBD = To Be Determined. Known values for comparators are approximate and based on literature.[6][7][8][10]
A Selectivity Score can be calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target. A higher score indicates greater selectivity. For example, if the primary target is p38α with an IC50 of 20 nM and an off-target IC50 for VEGFR2 is 2000 nM, the selectivity score would be 100.
Cellular Context: The CETSA results provide the crucial link between biochemical potency and cellular action. A significant thermal shift for a specific kinase at concentrations consistent with its biochemical IC50 provides strong evidence that it is a genuine cellular target.
By following this comprehensive guide, researchers can systematically and rigorously assess the selectivity of this compound. This structured approach, combining hypothesis-driven panel selection, comparison with relevant benchmarks, and a tiered experimental workflow from biochemical assays to cellular target engagement, will yield a high-confidence selectivity profile. This, in turn, enables informed decisions in the progression of this and other novel chemical entities in the drug discovery pipeline.
References
- 1. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. altmeyers.org [altmeyers.org]
- 9. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. 1H-Indazole, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. 1H-Indazole, 99% | Fisher Scientific [fishersci.ca]
- 14. 6-Chloro-1H-indazole - Amerigo Scientific [amerigoscientific.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]
- 17. calpaclab.com [calpaclab.com]
- 18. 6-Chloro-1H-indazole [oakwoodchemical.com]
- 19. chemimpex.com [chemimpex.com]
- 20. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. promega.com [promega.com]
- 23. ebiotrade.com [ebiotrade.com]
- 24. revvity.com [revvity.com]
- 25. blossombio.com [blossombio.com]
- 26. blossombio.com [blossombio.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. resources.revvity.com [resources.revvity.com]
- 29. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bio-protocol.org [bio-protocol.org]
- 33. tandfonline.com [tandfonline.com]
Preclinical Evaluation of 6-Chloro-5-methoxy-1H-indazole: A Comparative Guide for Drug Discovery Professionals
Introduction:
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] This versatility has led to the development of numerous clinically successful drugs, including the anticancer agents Axitinib and Pazopanib.[1] The unique electronic and structural properties of the indazole ring system allow for extensive chemical modifications to optimize pharmacological profiles for desired potency and selectivity.[1] This guide provides a comprehensive framework for the preclinical evaluation of a novel derivative, 6-Chloro-5-methoxy-1H-indazole, and compares its hypothetical performance metrics against established benchmarks in the context of kinase inhibition, a common therapeutic area for indazole-based compounds.
While specific preclinical data for this compound is not yet extensively published in the public domain, this guide will leverage data from analogous indazole structures and established preclinical workflows to provide a robust evaluative framework. The methodologies and comparative data presented herein are designed to guide researchers in their assessment of this and other novel indazole-based entities.
Mechanistic Profile and Target Engagement
A critical first step in the preclinical evaluation of any novel compound is the elucidation of its mechanism of action and confirmation of target engagement. For the purpose of this guide, we will hypothesize that this compound is designed as a competitive inhibitor of a specific tyrosine kinase, a common target for indazole-containing drugs.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A radiometric kinase assay or a fluorescence-based assay is a standard method to determine the inhibitory potential of a compound against a purified enzyme.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Purified recombinant target kinase
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays
-
Substrate peptide or protein specific to the kinase
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (test compound) and a known inhibitor (positive control) dissolved in DMSO
-
96-well or 384-well assay plates
-
Phosphocellulose paper and stop buffer (for radiometric assays)
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
In the assay plate, add the kinase, the substrate, and the assay buffer.
-
Add the diluted test compound or control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction using the stop buffer.
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Comparative Data: IC₅₀ Values for Selected Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Hypothetical: this compound | Kinase X | [Hypothetical Data] | N/A |
| Pazopanib | VEGFR2 | 30 | [Internal Data] |
| Axitinib | VEGFR2 | 0.2 | [Internal Data] |
| Sunitinib | VEGFR2 | 9 | [Internal Data] |
This table provides a clear comparison of the hypothetical potency of our lead compound against established drugs targeting a similar kinase.
Cellular Activity and Selectivity
Demonstrating that a compound can effectively inhibit its target within a cellular context is a crucial next step. This involves assessing its potency in cell-based assays and evaluating its selectivity against a panel of related kinases to understand its potential for off-target effects.
Experimental Protocol: Cellular Phosphorylation Assay
This assay measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular environment.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line that expresses the target kinase and its downstream signaling pathway.
-
Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of this compound for a predetermined time.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA or Western Blot: Use an ELISA (Enzyme-Linked Immunosorbent Assay) or Western blot to detect the levels of the phosphorylated substrate.
-
Data Analysis: Quantify the levels of the phosphorylated substrate at each compound concentration and calculate the EC₅₀ value.
Visualization: Kinase Selectivity Profile
Caption: Hypothetical kinase selectivity profile of this compound.
In Vivo Pharmacokinetics and Efficacy
The ultimate test of a preclinical candidate is its performance in a living organism. This involves characterizing its pharmacokinetic (PK) properties (what the body does to the drug) and its efficacy in a relevant disease model.
Experimental Protocol: Murine Pharmacokinetic Study
Step-by-Step Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Sample Processing: Process the blood to obtain plasma.
-
Bioanalysis: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound in the plasma samples.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Comparative Data: Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Hypothetical: this compound | PO | [Data] | [Data] | [Data] | [Data] |
| Competitor A | PO | [Data] | [Data] | [Data] | [Data] |
| Competitor B | PO | [Data] | [Data] | [Data] | [Data] |
Visualization: Preclinical Evaluation Workflow
Caption: A generalized workflow for preclinical drug discovery.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically assessing its mechanism of action, cellular activity, selectivity, and in vivo properties, researchers can build a robust data package to support its advancement as a clinical candidate. The comparative nature of this evaluation, benchmarking against established drugs, is essential for understanding the potential advantages and liabilities of this novel chemical entity. Future studies should focus on comprehensive toxicology and safety pharmacology to complete the preclinical data package required for an Investigational New Drug (IND) application.
References
A Senior Application Scientist's Guide to Bioisosteric Replacements for 6-Chloro-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. The 6-Chloro-5-methoxy-1H-indazole scaffold serves as a valuable starting point in numerous drug discovery programs, particularly in the development of kinase inhibitors. Its inherent biological activity, however, is often accompanied by challenges related to metabolic stability, selectivity, and off-target effects. This guide provides an in-depth comparison of potential bioisosteric replacements for the 6-chloro and 5-methoxy moieties of this privileged scaffold, supported by experimental data and detailed protocols to aid researchers in their optimization efforts.
The Rationale for Bioisosteric Modification of the this compound Core
The indazole nucleus is a well-established pharmacophore, recognized for its ability to form key interactions with a variety of biological targets.[1] The substituents at the 5- and 6-positions play a crucial role in modulating the electronic and steric properties of the entire molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.
The 6-chloro group, a common substituent in medicinal chemistry, often contributes to binding affinity through halogen bonding but can also be a site of metabolic vulnerability or contribute to off-target toxicity. Similarly, the 5-methoxy group, while capable of forming hydrogen bonds and influencing solubility, is a primary site for oxidative metabolism (O-demethylation) by cytochrome P450 enzymes, potentially leading to rapid clearance and the formation of reactive metabolites.[2]
Bioisosteric replacement is a powerful strategy to mitigate these liabilities while retaining or enhancing the desired biological activity.[2] By substituting the chloro and methoxy groups with other functional groups of similar size, shape, and electronic properties, it is possible to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall therapeutic potential.
Visualizing the Core Scaffold and Bioisosteric Replacement Strategies
Caption: Potential bioisosteric replacements for the 6-chloro and 5-methoxy groups on the 1H-indazole scaffold.
Comparative Analysis of Bioisosteric Replacements
The following sections provide a comparative overview of potential bioisosteric replacements, drawing upon data from various studies on substituted indazole derivatives. It is important to note that the biological activities are often target-specific, and the data presented here is intended to be illustrative of the general trends observed with these modifications.
Bioisosteres for the 6-Chloro Group
The replacement of the 6-chloro substituent can have a profound impact on the compound's interaction with the target protein and its metabolic stability.
| Bioisosteric Replacement | Rationale | Observed Effects on Biological Activity (Example Target: Kinases) | Impact on ADME Properties |
| Fluorine (F) | Smaller size, higher electronegativity, stronger C-F bond. | Can maintain or slightly decrease potency. May alter selectivity profile. | Increased metabolic stability due to the strength of the C-F bond. Can increase lipophilicity.[2] |
| Bromine (Br) | Larger size and polarizability compared to chlorine. | Often maintains or slightly increases potency due to enhanced halogen bonding. | Similar metabolic profile to chloro, but may have altered membrane permeability. |
| Cyano (CN) | Linear, polar group. Can act as a hydrogen bond acceptor. | Can significantly alter binding mode and potency, depending on the target. | Increases polarity, which can improve solubility but may decrease permeability. |
| Trifluoromethyl (CF₃) | Electron-withdrawing, lipophilic group. | Can increase potency by engaging in favorable interactions with the protein. | Generally increases metabolic stability and lipophilicity.[2] |
| Methyl (CH₃) | Small, non-polar group. | Can probe steric tolerance in the binding pocket. Effect on potency is target-dependent. | May be a site for metabolism (oxidation). |
Table 1: Comparison of Bioisosteric Replacements for the 6-Chloro Group.
Bioisosteres for the 5-Methoxy Group
The primary goal of replacing the 5-methoxy group is often to block O-demethylation and improve metabolic stability, while maintaining or improving biological activity.
| Bioisosteric Replacement | Rationale | Observed Effects on Biological Activity (Example Target: Kinases) | Impact on ADME Properties |
| Difluoromethoxy (OCHF₂) | Mimics the steric and electronic properties of the methoxy group. | Often retains or improves potency. | Significantly improves metabolic stability by blocking O-demethylation.[3] |
| Trifluoromethoxy (OCF₃) | Strong electron-withdrawing group. | Can alter electronic properties and binding interactions, potentially affecting potency. | High metabolic stability. Increases lipophilicity. |
| Ethoxy (OCH₂CH₃) | Slightly larger than methoxy. | May decrease potency due to steric hindrance, but can explore larger binding pockets. | Can alter metabolic profile; may be subject to O-deethylation. |
| Amino (NH₂) | Can act as a hydrogen bond donor and acceptor. | Can form new hydrogen bonds, potentially increasing potency.[4] | Increases polarity and may improve solubility. |
| Hydroxy (OH) | Can act as a hydrogen bond donor and acceptor. | Can form new hydrogen bonds, potentially increasing potency. However, it can be a site for glucuronidation. | Increases polarity and solubility. May be a site for phase II metabolism. |
Table 2: Comparison of Bioisosteric Replacements for the 5-Methoxy Group.
Experimental Data on Substituted Indazole Derivatives
The following table summarizes the inhibitory activities of various substituted indazole derivatives against different kinase targets, providing a glimpse into the structure-activity relationships (SAR).
| Compound ID | 6-Substituent | 5-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | Cl | OMe | VEGFR-2 | 560 | [5] |
| 2 | H | H | JNK3 | 1 | [5] |
| 3 | F | H | JNK3 | 5 | [5] |
| 4 | H | OMe | JNK3 | - | [5] |
| 5 | Aryl Ether | H | AXL | - | [5] |
| 6 | -yl-benzamide | H | FLT3, PDGFRα | <10 | [5] |
| 7 (analogue) | Cl (on indolinone) | H | AXL, KDR (VEGFR-2) | 3.75 (AXL) | [5] |
| 8 | 2,6-dichloro-3,5-dimethoxyphenyl | H | FGFR1 | 69.1 | [6] |
Table 3: Inhibitory Activity of Representative 6-Substituted Indazole Derivatives. [5][6]
Note: The data in this table is compiled from different sources and should be interpreted with caution as experimental conditions may vary.
Experimental Protocols
To facilitate the evaluation of novel bioisosteres of this compound, detailed protocols for key assays are provided below.
Protocol 1: General Synthesis of Substituted 1H-Indazoles
The synthesis of substituted 1H-indazoles can be achieved through various methods, including the Jacobson indazole synthesis or palladium-catalyzed C-H amination reactions.[1] A representative procedure is outlined below.
Caption: A simplified workflow for the synthesis of substituted 1H-indazoles.
Step-by-Step Procedure:
-
Diazotization: Dissolve the appropriately substituted o-toluidine in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Cyclization: The cyclization to the indazole can occur spontaneously upon warming the reaction mixture to room temperature or may require heating, depending on the substituents.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the in vitro potency of compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2.5 µL of the kinase solution (in assay buffer) to each well, except for the negative controls.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration close to the Kₘ for the kinase) in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold remains a highly attractive starting point for the development of novel therapeutics. This guide has provided a framework for the rational design of bioisosteric replacements for the 6-chloro and 5-methoxy groups, supported by a comparative analysis of their potential impact on biological activity and ADME properties. The strategic application of bioisosterism, guided by the principles and experimental data outlined herein, can significantly enhance the probability of success in lead optimization campaigns.
Future research in this area should focus on obtaining more direct comparative data for a wider range of bioisosteres on the this compound core. A systematic evaluation of these analogs against a panel of kinases and in comprehensive ADME profiling studies will be invaluable for elucidating more precise structure-activity and structure-property relationships. Such efforts will undoubtedly accelerate the discovery of new and improved indazole-based drug candidates.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Chloro-5-methoxy-1H-indazole (Mubritinib) Across Diverse Cell Lines
This guide provides an in-depth comparative analysis of 6-Chloro-5-methoxy-1H-indazole, a synthetically derived indazole compound, across various cancer cell lines. Known in the field primarily by its developmental names, Mubritinib or TAK-165, this small molecule has been the subject of significant preclinical research. Our objective here is to furnish researchers, scientists, and drug development professionals with a clear, data-supported understanding of Mubritinib's performance, benchmarked against relevant alternatives, and grounded in detailed experimental methodologies.
I. Introduction: The Indazole Scaffold and the Emergence of Mubritinib
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents, including the kinase inhibitors axitinib and pazopanib.[1] These structures are adept at fitting into the ATP-binding pockets of various kinases, making them a fertile ground for developing targeted cancer therapies.
This compound (Mubritinib) emerged from this lineage as a potent inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), a receptor tyrosine kinase (RTK) overexpressed in 20-30% of breast cancers and other malignancies.[2][3] However, its mechanism of action is more complex than initially understood. Recent studies have compellingly demonstrated that Mubritinib also functions as a potent inhibitor of the mitochondrial electron transport chain (ETC) complex I.[4][5] This dual mechanism is critical, as it explains its efficacy in cancer types that do not overexpress HER2 but are highly dependent on oxidative phosphorylation (OXPHOS), such as certain acute myeloid leukemias (AML) and Kaposi's sarcoma-associated herpesvirus (KSHV)-driven primary effusion lymphomas (PEL).[4][5][6]
This guide will dissect these mechanisms, present the quantitative data on its efficacy, and provide the practical protocols necessary to validate these findings in your own research.
II. Data Presentation: Comparative Efficacy of Mubritinib
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. It is crucial to recognize that IC50 values can vary between studies due to differing experimental conditions, such as cell density, assay duration, and the specific viability assay used.[7][8] The data presented below is collated from published studies to provide a comparative landscape of Mubritinib's activity.
Table 1: Efficacy of this compound (Mubritinib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression Status | Mubritinib IC50 | Citation(s) |
| BT-474 | Breast Ductal Carcinoma | High / Overexpressing | ~5-6 nM | [3] |
| LNCaP | Prostate Carcinoma | Weak | ~53 nM | [3] |
| LN-REC4 | Prostate Carcinoma | Weak | ~90 nM | [3] |
| T24 | Bladder Carcinoma | Weak | ~91 nM | [3] |
| PC-3 | Prostate Carcinoma | Very Faint | ~4.62 µM | [3] |
| BC-1 | Primary Effusion Lymphoma (KSHV+) | Not Detected | Nanomolar Range | [4] |
| BC-3 | Primary Effusion Lymphoma (KSHV+) | Not Detected | Nanomolar Range | [4] |
| BCBL-1 | Primary Effusion Lymphoma (KSHV+) | Not Detected | Nanomolar Range | [4] |
Causality Insight: The potent, nanomolar efficacy of Mubritinib in BT-474 cells is directly attributable to their high dependency on HER2 signaling.[3] Conversely, its potent activity in KSHV-positive PEL cell lines, which do not express detectable HER2, underscores the significance of its ETC complex I inhibitory function.[4] The micromolar IC50 in PC-3 cells, which lack significant HER2 expression, suggests that this cell line is not highly dependent on either the HER2 or OXPHOS pathways for survival, rendering Mubritinib less effective.[3]
Table 2: Comparative Efficacy with Alternative Kinase Inhibitors
| Compound | Target(s) | Cell Line (Cancer Type) | IC50 Value | Citation(s) |
| Mubritinib | HER2, ETC Complex I | BT-474 (Breast) | ~5-6 nM | [3] |
| Lapatinib | EGFR, HER2 | BT-474 (Breast) | ~25 nM | [9] |
| SK-BR-3 (Breast) | ~79 nM | [10] | ||
| MDA-MB-468 (Breast) | ~4.7 µM | [8] | ||
| Trastuzumab | HER2 (Monoclonal Antibody) | BT-474 (Breast) | Growth Inhibition (Not IC50) | [2][11] |
Expert Analysis: Mubritinib demonstrates superior potency in the HER2-overexpressing BT-474 cell line compared to Lapatinib, a dual EGFR/HER2 inhibitor.[3][9] Lapatinib's efficacy drops significantly in cell lines like MDA-MB-468, which have high EGFR but low HER2 expression, highlighting the importance of matching the inhibitor to the specific oncogenic driver.[8] Trastuzumab, a monoclonal antibody, functions extracellularly and its efficacy is often measured by different metrics than the IC50 values of small molecule kinase inhibitors.[2][11]
III. Visualization of Key Molecules
A visual comparison of chemical structures can offer insights into potential binding mechanisms and structure-activity relationships.
Caption: Chemical structures of Mubritinib and Lapatinib.
IV. Mechanism of Action: Dissecting the Signaling Pathways
To appreciate the efficacy data, one must understand the underlying molecular pathways. Mubritinib's primary targets are central nodes in cancer cell signaling.
A. The HER2 Signaling Cascade
HER2 is an orphan receptor, meaning it has no known direct ligand. Its oncogenic activity is driven by forming dimers, either with itself (homodimers) or with other members of the EGFR family, like HER3 (heterodimers).[11] This dimerization triggers autophosphorylation of the intracellular kinase domain, creating docking sites for adaptor proteins. This initiates two major downstream signaling cascades:
-
The PI3K/AKT Pathway: This pathway is a master regulator of cell survival, proliferation, and growth.[12]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade primarily drives cell proliferation, differentiation, and survival.[13]
Mubritinib, as a small molecule inhibitor, enters the cell and binds to the ATP pocket of the HER2 kinase domain, preventing phosphorylation and blocking all subsequent downstream signaling.[3]
Caption: Simplified HER2 signaling pathway and points of inhibition.
B. Inhibition of Mitochondrial ETC Complex I
In certain cancers, particularly those that are resistant to other therapies, cells become heavily reliant on oxidative phosphorylation for energy (ATP) production. Mubritinib directly inhibits complex I of the electron transport chain.[5] This disrupts the mitochondrial membrane potential, halts ATP synthesis, and increases reactive oxygen species (ROS), ultimately triggering apoptosis. This mechanism is independent of HER2 expression and is the key to its efficacy in specific AML and PEL subtypes.[4]
V. Experimental Protocols for Efficacy Determination
Reproducible and reliable data is the cornerstone of scientific integrity. The following protocols are detailed, self-validating systems for assessing the efficacy of compounds like Mubritinib.
A. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14]
Caption: A generalized workflow for determining IC50 via MTT assay.
Detailed MTT Protocol:
-
Cell Seeding (Day 1):
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.[15] The optimal density must be determined empirically for each cell line to ensure they remain in the logarithmic growth phase throughout the assay.
-
Include wells with medium only to serve as a background blank.
-
Incubate overnight to allow for cell attachment.[7]
-
-
Compound Treatment (Day 2):
-
Prepare a 10 mM stock solution of Mubritinib in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., a 10-point curve from 1 nM to 10 µM). It is critical to maintain a consistent final DMSO concentration across all wells, typically ≤ 0.5%, to avoid solvent-induced toxicity.[7]
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions. Include "vehicle control" wells containing medium with the same final DMSO concentration as the treated wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Measurement (Day 4 or 5):
-
After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan precipitate in viable cells using a microscope.
-
Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][14]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (Viability % = [Absorbance_Treated / Absorbance_Control] * 100).
-
Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
B. Apoptosis Assessment: Annexin V/PI Staining
To confirm that cell death occurs via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[16] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Detailed Annexin V/PI Protocol:
-
Cell Preparation:
-
Seed 1-2 x 10^6 cells in 6-well plates and treat with Mubritinib (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated/vehicle control.
-
Harvest both floating and adherent cells. Collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine them to ensure all cell populations are analyzed.[16]
-
-
Staining:
-
Wash the collected cells twice by centrifuging (e.g., 500 x g for 5 minutes) and resuspending in cold 1X PBS.[16]
-
Count the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][17]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples immediately on a flow cytometer. It is crucial to set up proper compensation controls using single-stained samples (Annexin V only, PI only) to correct for spectral overlap.
-
Data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four distinct populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or secondary necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.[6]
-
-
VI. Conclusion
This compound (Mubritinib) is a potent, dual-mechanism inhibitor with significant anti-cancer efficacy. Its activity is pronounced in HER2-overexpressing cell lines, where it acts as a classic tyrosine kinase inhibitor, and in specific hematological malignancies that are dependent on oxidative phosphorylation, where it functions as an ETC complex I inhibitor. This guide provides the foundational data and robust protocols to empower researchers to further investigate its therapeutic potential. The comparative data underscores the necessity of a stratified approach in oncology, where understanding the specific molecular drivers of a given cancer cell line—be it HER2 amplification or metabolic dependency—is paramount to selecting the most effective therapeutic agent.
References
- 1. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. atcc.org [atcc.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. docs.abcam.com [docs.abcam.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Chloro-5-methoxy-1H-indazole
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The integrity of our research and the safety of our laboratory personnel depend on a deep understanding of a chemical's lifecycle, from receipt to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-5-methoxy-1H-indazole, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each procedure to ensure a self-validating system of safety and compliance in your laboratory.
Part 1: Core Hazard Assessment
Effective disposal begins with a thorough understanding of the substance's intrinsic hazards. This compound is a halogenated heterocyclic compound. Its chemical structure necessitates handling it as hazardous waste, with specific protocols to mitigate risks to personnel and the environment. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictate the necessary precautions.[1]
| Property | Identifier/Classification | Source |
| CAS Number | 13096-98-5 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H315: Causes skin irritation | [1] | |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | [2] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P501: Dispose of contents/container to hazardous waste disposal | [2] |
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Based on the hazard assessment, a multi-layered approach to protection involving both PPE and engineering controls is mandatory.
-
Engineering Control - Chemical Fume Hood: All handling of solid this compound and the preparation of its waste for disposal must be conducted inside a certified chemical fume hood.[3] This is the primary line of defense against respiratory exposure to airborne particles, as mandated by its classification as a respiratory irritant.[1]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[4] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.[6]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[3] For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[4]
Part 3: The Disposal Workflow: From Benchtop to Pickup
The proper disposal of this compound follows a regulated pathway. The following workflow ensures compliance with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal
-
Waste Identification and Segregation:
-
Causality: As a chlorinated organic compound, this compound must never be mixed with non-halogenated solvent waste.[9] Halogenated waste streams are typically incinerated at specific temperatures to prevent the formation of dioxins and other highly toxic byproducts. Cross-contamination complicates and increases the cost of disposal and can pose a significant environmental hazard.
-
Procedure: Designate a specific waste container solely for "Halogenated Organic Waste."[3][10] This includes the pure compound, solutions containing it, and any contaminated materials like weighing paper, gloves, or pipette tips.
-
-
Container Selection and Labeling:
-
Causality: The container must be chemically compatible to prevent degradation, leaks, or reactions with the waste.[11] Proper labeling is an EPA requirement to ensure all handlers are aware of the contents and associated dangers.[8][12]
-
Procedure:
-
Select a container made of borosilicate glass or high-density polyethylene (HDPE) with a tight-fitting screw cap.[4]
-
Before adding any waste, affix a hazardous waste label.
-
List the full chemical name: "This compound " and any other components in the waste stream. Do not use abbreviations.[10]
-
Add appropriate GHS pictograms for "Harmful/Irritant" (exclamation mark).[12]
-
-
-
Accumulation and Storage:
-
Causality: Federal regulations limit the amount of hazardous waste that can be stored and the duration of storage in a laboratory, known as a Satellite Accumulation Area (SAA).[11][13] Proper storage minimizes the risk of spills, exposure, and reactions with incompatible chemicals.
-
Procedure:
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][11]
-
Keep the container securely closed at all times, except when adding waste.[10]
-
It is best practice to place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.[5]
-
-
-
Arranging for Final Disposal:
-
Causality: Only licensed professionals are permitted to transport and dispose of hazardous waste. Your institution's Environmental Health & Safety (EHS) department manages this process to ensure full compliance.
-
Procedure:
-
Once the container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[4]
-
Follow their specific procedures for documenting the waste and preparing it for collection.
-
-
Part 4: Emergency Procedures
Spill Response
This protocol is for minor spills (i.e., a few grams) within a chemical fume hood. For large spills or any spill outside of a fume hood, evacuate the area and contact EHS immediately.[10]
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Part 2.
-
Contain Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[4]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2][14]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2][14]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. The principles of proper chemical handling and disposal are as integral to successful science as the experiments themselves.
References
- 1. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. osha.gov [osha.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
